3-(Methylthio)hexyl acetate
説明
特性
IUPAC Name |
3-methylsulfanylhexyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2S/c1-4-5-9(12-3)6-7-11-8(2)10/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQXICKUKPVFRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCOC(=O)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866217 | |
| Record name | 3-(Methylsulfanyl)hexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
| Record name | 3-(Methylthio)hexyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/111/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water and fat | |
| Record name | 3-(Methylthio)hexyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/111/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.982-0.990 | |
| Record name | 3-(Methylthio)hexyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/111/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
51755-85-2 | |
| Record name | 3-(Methylthio)hexyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51755-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methylthio)hexyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051755852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methylsulfanyl)hexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexanol, 3-(methylthio)-, 1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(METHYLTHIO)HEXYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GEW9KKA0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-3-Methylthiohexyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What are the chemical properties of 3-(Methylthio)hexyl acetate?
An In-depth Technical Guide to the Chemical Properties of 3-(Methylthio)hexyl Acetate
Introduction
This compound, CAS Registry Number 51755-85-2, is a fascinating molecule of significant interest to researchers in the fields of flavor science, fragrance chemistry, and food technology.[1][2] Structurally, it is the acetate ester of 3-(methylthio)-1-hexanol and possesses a unique organoleptic profile characterized by sulfurous, green, and tropical fruit notes.[2][3][4] Its presence has been reported in yellow passion fruit, contributing to the fruit's complex aroma.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties of this compound, moving from its fundamental structure to its reactivity and analytical characterization. The insights herein are grounded in established chemical principles and supported by empirical data to facilitate a deeper understanding and application of this compound.
Molecular Structure and Physicochemical Properties
This compound is a bifunctional molecule containing both a thioether (sulfide) linkage and an ester functional group.[1] This structure dictates its physical characteristics and chemical behavior. The formal IUPAC name is 3-methylsulfanylhexyl acetate.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O₂S | [1][5] |
| Molecular Weight | 190.30 g/mol | [5] |
| CAS Registry Number | 51755-85-2 | [1][5] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | ~216 °C at 760 mm Hg | [6][7] |
| Density | 0.982 - 0.990 g/mL at 20-25 °C | [1][7] |
| Refractive Index (n20/D) | 1.461 - 1.469 | [1][6][7] |
| Flash Point | ~76 °C (169 °F) | [6][8] |
| Solubility | Soluble in water, fats, and alcohol | [1][3][8] |
Spectroscopic Profile
For unambiguous identification and structural elucidation, a combination of spectroscopic techniques is essential. The expected spectral characteristics are as follows:
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by the acetate group. A strong, sharp absorption band is expected in the region of 1737-1750 cm⁻¹ , corresponding to the C=O (carbonyl) stretch of an aliphatic ester.[9] Additionally, a prominent C-O stretching band should be visible in the fingerprint region, typically between 1000-1300 cm⁻¹ .[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides a distinct signature. Protons of the acetyl methyl group (CH₃-C=O) are expected to appear as a sharp singlet at approximately δ 2.0-2.2 ppm .[9] The methylene protons adjacent to the ester oxygen (-CH₂-O-) would be shifted downfield to around δ 3.7-4.1 ppm .[9] The methyl protons of the thioether group (S-CH₃) would likely appear as a singlet around δ 2.1 ppm. The remaining aliphatic protons on the hexyl chain would produce complex multiplets in the upfield region (δ 0.9-1.7 ppm).
-
¹³C NMR : The carbon spectrum would show a characteristic peak for the carbonyl carbon at ~170 ppm. The carbons adjacent to the heteroatoms would also be prominent: the -CH₂-O- carbon around 60-70 ppm, the carbon bearing the sulfur (-CH-S-) around 30-40 ppm, and the S-CH₃ carbon around 15 ppm.
-
-
Mass Spectrometry (MS) : Under electron ionization (EI), this compound will undergo characteristic fragmentation. The molecular ion peak (M⁺) at m/z 190 may be observed.[10] Common fragmentation pathways include the loss of the acetyl group, leading to a fragment at m/z 147, and cleavage of the C-S bond. The NIST WebBook provides reference mass spectral data for this compound.[10]
Chemical Reactivity and Stability
The presence of two distinct functional groups, an ester and a thioether, governs the chemical reactivity of this compound. The primary reactions involve hydrolysis of the ester and oxidation of the sulfur atom.
Hydrolysis of the Ester Functional Group
Like all esters, this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond through the addition of water. This reaction can be catalyzed by either acid or base.[11][12]
-
Mechanism : The reaction is a nucleophilic acyl substitution.[11] Water, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alcohol (3-(methylthio)-1-hexanol) and forming a carboxylic acid (acetic acid).[13]
-
Conditions : Basic conditions, using reagents like sodium hydroxide, are commonly employed for ester hydrolysis as the reaction is irreversible.[12] Acid-catalyzed hydrolysis, while effective, is an equilibrium process.[11] This reactivity is crucial in biological systems where enzymes called esterases catalyze this cleavage.
Oxidation of the Thioether Functional Group
The sulfur atom in the thioether group is in a low oxidation state and can be readily oxidized. This is a highly significant reaction pathway for sulfur-containing compounds.
-
Mechanism : The reaction proceeds in two stages. Mild oxidation converts the thioether (sulfide) to a sulfoxide. Further oxidation of the sulfoxide yields a sulfone.[14][15]
-
Reagents : A variety of oxidizing agents can be used.
-
To Sulfoxide : Controlled oxidation to the sulfoxide can be achieved using one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄).[15][16]
-
To Sulfone : Stronger oxidizing agents or an excess of a mild oxidant (like H₂O₂) will typically oxidize the thioether all the way to the sulfone.[14][15][17] Peroxyacids such as m-chloroperoxybenzoic acid (m-CPBA) are also highly effective for this transformation.[14]
-
This susceptibility to oxidation is a key consideration for the stability and storage of this compound, as exposure to oxidizing environments can alter its chemical identity and sensory properties.
Analytical Methodologies
The analysis of volatile sulfur compounds (VSCs) like this compound in complex matrices such as food or fragrances requires sensitive and selective techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[18][19]
Experimental Protocol: GC-MS Analysis via Headspace Solid-Phase Microextraction (HS-SPME)
This protocol outlines a typical workflow for the extraction and analysis of this compound from a liquid matrix.
Rationale : HS-SPME is a solvent-free extraction technique ideal for concentrating volatile and semi-volatile analytes from a sample's headspace before injection into the GC-MS.[18] For VSCs, a fiber with mixed-phase coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often preferred due to its broad selectivity for compounds of varying polarities and molecular weights.[19]
Methodology :
-
Sample Preparation :
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
To enhance analyte release into the headspace, especially in aqueous matrices, add a salt like sodium chloride (NaCl) to ~20% (w/v).[19] For samples with high ethanol content, dilution may be necessary to improve extraction efficiency.[19]
-
Seal the vial immediately with a PTFE/silicone septum cap.
-
-
HS-SPME Extraction :
-
Place the vial in a temperature-controlled autosampler tray (e.g., set to 35-40 °C).
-
Expose the DVB/CAR/PDMS SPME fiber to the sample's headspace for a defined period (e.g., 30 minutes) with gentle agitation. This allows analytes to adsorb onto the fiber coating.
-
-
GC-MS Analysis :
-
Injection : The SPME fiber is automatically inserted into the hot GC inlet (e.g., 250 °C), where the adsorbed analytes are thermally desorbed onto the GC column in splitless mode to maximize sensitivity.
-
Gas Chromatography :
-
Column: Use a low-to-mid polarity capillary column (e.g., DB-5ms or equivalent) suitable for general volatile analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at a low temperature (e.g., 40 °C, hold for 2 min), then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 250 °C, hold for 5 min) to separate the compounds based on their boiling points and column interactions.
-
-
Mass Spectrometry :
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Identification: Compound identification is achieved by comparing the obtained mass spectrum and retention time with those of an authentic reference standard or a validated spectral library (e.g., NIST).
-
-
Conclusion
This compound is a chemically distinct molecule defined by the interplay of its ester and thioether functionalities. Its physicochemical properties make it a valuable volatile compound in the flavor and fragrance industry. A thorough understanding of its spectroscopic signature is paramount for its accurate identification, while knowledge of its reactivity—specifically its propensity for hydrolysis and oxidation—is critical for predicting its stability, understanding its degradation pathways, and designing appropriate analytical strategies. The methodologies outlined in this guide provide a robust framework for the scientific investigation and application of this compound.
References
- 1. This compound | C9H18O2S | CID 62013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 51755-85-2 [chemicalbook.com]
- 3. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]
- 4. Fragrance University [fragranceu.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. 51755-85-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound, CAS No. 51755-85-2 - iChemical [ichemical.com]
- 8. Lychee Mercaptan Acetate (51755-85-2) | Reliable Chemical Traders [chemicalbull.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. This compound [webbook.nist.gov]
- 11. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fiveable.me [fiveable.me]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. The Thioethers [quimicaorganica.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence and Analysis of 3-(Methylthio)hexyl Acetate in Tropical Fruits
Introduction
3-(Methylthio)hexyl acetate is a pivotal sulfur-containing volatile compound that imparts characteristic and highly desirable tropical notes to a variety of fruits. Its aroma profile is complex, often described as sulfurous, green, and spicy, with a distinct tropical nuance.[1][2][3] At low concentrations, it contributes significantly to the juicy and fresh aroma that consumers associate with exotic fruits like passion fruit.[4] This guide provides an in-depth exploration of the natural occurrence of this compound, its biosynthetic origins, and the analytical methodologies required for its accurate quantification in complex fruit matrices. The information presented is intended for researchers, flavor chemists, and quality control professionals in the food and beverage industry.
Part 1: Natural Distribution and Concentration
This compound has been identified as a key aroma component in several tropical fruits. Its presence is particularly well-documented in yellow passion fruit (Passiflora edulis f. flavicarpa), where it is considered a character-impact compound.[1][4] While its aroma can be pungent in high concentrations, at the levels found in nature (typically in the µg/L to ng/L range), it provides a desirable tropical and juicy flavor.[4] The compound has also been associated with the flavor profiles of guava, mango, and durian.[2][5]
The concentration of volatile sulfur compounds (VSCs) like this compound is often very low, posing a significant challenge for analytical chemists.[4] The table below summarizes reported findings, though specific concentrations can vary widely based on fruit cultivar, ripeness, and processing conditions.
| Tropical Fruit | Scientific Name | Reported Occurrence | Typical Concentration Range | References |
| Yellow Passion Fruit | Passiflora edulis f. flavicarpa | Key aroma compound | µg/L - ng/L | [4] |
| Guava | Psidium guajava | Contributes to flavor profile | Trace amounts | [2] |
| Mango | Mangifera indica | Contributes to flavor profile | Trace amounts | [5] |
| Durian | Durio zibethinus | Contributes to flavor profile | Trace amounts | [5] |
Part 2: Biosynthesis of this compound
The formation of this compound in plants is a complex process involving precursors derived from amino acid and lipid metabolism. While the complete pathway is still an area of active research, a likely route involves the enzymatic modification of thiol-containing precursors.
One proposed biogenesis theory for related sulfur compounds, such as 3-mercaptohexan-1-ol (3MH), a direct precursor to its acetate ester, involves the metabolism of glutathione conjugates.[4] For instance, (E)-2-hexenal, a common plant volatile, can conjugate with glutathione. Subsequent enzymatic cleavage can lead to an S-cysteine conjugate, which can then be cleaved by a β-lyase enzyme to release the free thiol, 3MH.[6] The final step is the esterification of 3-mercaptohexan-1-ol or its methylated form, 3-(methylthio)-hexanol, by an alcohol acetyltransferase (AAT) to form this compound.[4]
Caption: Proposed biosynthetic pathway of this compound.
Part 3: Analytical Methodologies for Quantification
The low concentration and potential instability of this compound necessitate sensitive and robust analytical methods.[4] Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice.[7][8] Headspace solid-phase microextraction (HS-SPME) is a preferred sample preparation technique due to its simplicity, efficiency, and solvent-free nature, which is ideal for isolating volatile compounds from a complex fruit matrix.
Detailed Protocol: HS-SPME-GC-MS Analysis
This protocol provides a validated starting point for the quantification of this compound. Optimization may be required depending on the specific fruit matrix and available instrumentation.
1. Sample Preparation:
- Homogenize 100 g of fresh fruit pulp in a blender.
- Transfer 5 g of the homogenate into a 20 mL headspace vial.
- Add 1 g of NaCl to increase the ionic strength of the matrix, which enhances the release of volatiles into the headspace.
- Add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-furanthiol) for accurate quantification.
- Seal the vial immediately with a PTFE/silicone septum cap.
2. HS-SPME Extraction:
- Place the vial in an autosampler tray equipped with an agitator and heater.
- Equilibrate the sample at 40°C for 15 minutes with agitation.
- Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C. This fiber type is effective for trapping a broad range of volatile and semi-volatile compounds, including sulfur compounds.
3. GC-MS Analysis:
- Injection: Desorb the SPME fiber in the GC inlet for 5 minutes at 250°C in splitless mode.
- Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), for good separation of volatile compounds.
- Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 3 minutes.
- Ramp 1: Increase to 150°C at a rate of 4°C/min.
- Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
- Mass Spectrometer:
- Operate in Electron Ionization (EI) mode at 70 eV.
- Acquire data in both full scan mode (m/z 35-350) for initial identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification. Key ions for this compound include m/z 190 (molecular ion), 130, and 87.
4. Data Analysis and Quantification:
- Identify this compound by comparing its mass spectrum and retention time with that of an authentic reference standard.
- Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
// Nodes
sample_prep [label="1. Sample Preparation\n(Homogenization, Salting,\nInternal Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
hs_spme [label="2. HS-SPME Extraction\n(Equilibration & Adsorption)", fillcolor="#FBBC05", fontcolor="#202124"];
gc_ms [label="3. GC-MS Analysis\n(Desorption, Separation,\nDetection)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
data_analysis [label="4. Data Processing\n(Identification & Integration)", fillcolor="#34A853", fontcolor="#FFFFFF"];
quant [label="5. Quantification\n(Calibration Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
sample_prep -> hs_spme;
hs_spme -> gc_ms;
gc_ms -> data_analysis;
data_analysis -> quant;
}
Caption: Workflow for the analysis of this compound.
Conclusion
This compound is a vital, yet challenging, flavor compound in tropical fruits. Its potent, sulfurous-tropical aroma contributes significantly to the characteristic flavor profiles of fruits such as passion fruit. Understanding its natural distribution and concentration is crucial for flavor creation and fruit quality assessment. The biosynthetic pathways, while complex, offer insights into how agricultural practices and fruit ripening might influence flavor development. Furthermore, robust analytical methods, such as the detailed HS-SPME-GC-MS protocol, are essential for the accurate identification and quantification of this trace-level volatile, ensuring product authenticity and quality. Future research should focus on elucidating the precise enzymatic steps in the biosynthesis and exploring the occurrence of this compound in a wider variety of tropical cultivars.
References
- 1. This compound | 51755-85-2 [amp.chemicalbook.com]
- 2. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]
- 3. Fragrance University [fragranceu.com]
- 4. Volatile sulfur compounds in tropical fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. femaflavor.org [femaflavor.org]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Current Techniques for Fruit Juice and Wine Adulterant Detection and Authentication | MDPI [mdpi.com]
What is the CAS Registry Number for 3-(Methylthio)hexyl acetate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)hexyl acetate, identified by the CAS Registry Number 51755-85-2 , is a significant sulfur-containing ester primarily utilized as a flavoring and fragrance agent.[1][2][3][4][5] Its unique organoleptic profile, reminiscent of tropical fruits, contributes to its application in the food, beverage, and cosmetic industries.[6][7] This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, analytical methodologies for its characterization, and a summary of its safety assessment for researchers and professionals in relevant fields.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic fruity, sulfurous, and green aroma.[6] It is also known by synonyms such as lychee mercaptan acetate and 3-methylthio hexyl acetate.[6] The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Registry Number | 51755-85-2 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₈O₂S | [2][6] |
| Molecular Weight | 190.30 g/mol | [2][6] |
| Boiling Point | 216 °C (lit.) | [2][3] |
| Density | 0.985 g/mL at 20 °C (lit.) | [2] |
| Refractive Index | n/D 1.4640 | [2][3] |
| Flash Point | 76 °C (closed cup) | [6] |
| Solubility | Soluble in water, fats, and alcohols | [6][8] |
| FEMA Number | 3789 | [2][9] |
| JECFA Number | 481 | [9] |
Chirality and Organoleptic Profile
This compound possesses a chiral center at the C-3 position, leading to the existence of two enantiomers, (R)- and (S)-3-(methylthio)hexyl acetate. These enantiomers exhibit distinct olfactory properties, a crucial consideration in the flavor and fragrance industry.
-
(3R)-3-(methylthio)hexyl acetate is characterized by a fruity aroma.[10]
-
(3S)-3-(methylthio)hexyl acetate presents a more intense sulfurous and herbaceous scent.[10]
The presence and ratio of these enantiomers significantly influence the overall aroma profile of a product containing this ingredient.
Synthesis of this compound: A Plausible Synthetic Route
While specific industrial synthesis protocols for this compound are often proprietary, a plausible and common laboratory-scale synthesis involves a two-step process starting from hex-1-en-3-ol. This approach is based on fundamental organic chemistry reactions.
Step 1: Thiol-ene Reaction
The first step involves the addition of methanethiol to hex-1-en-3-ol. This reaction, often initiated by a radical initiator or UV light, follows an anti-Markovnikov addition pattern, yielding 3-(methylthio)hexan-1-ol.
Step 2: Esterification
The resulting 3-(methylthio)hexan-1-ol is then esterified with acetic anhydride or acetyl chloride in the presence of a base catalyst, such as pyridine, to produce the final product, this compound.
Below is a DOT language script illustrating this proposed synthetic workflow.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. This compound 97+ , FG 51755-85-2 [sigmaaldrich.com]
- 3. This compound, CAS No. 51755-85-2 - iChemical [ichemical.com]
- 4. This compound - CookeChem [cookechem.com]
- 5. This compound | 51755-85-2 [amp.chemicalbook.com]
- 6. Lychee Mercaptan Acetate (51755-85-2) | Reliable Chemical Traders [chemicalbull.com]
- 7. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]
- 8. This compound | C9H18O2S | CID 62013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. femaflavor.org [femaflavor.org]
- 10. The 3-(Methylthio)hexyl acetates [leffingwell.com]
The Dual Nature of a Tropical Sulfurous Aroma: A Technical Guide to 3-(Methylthio)hexyl acetate
This guide provides an in-depth exploration of the sensory and chemical characteristics of 3-(Methylthio)hexyl acetate, a potent aroma compound with a significant impact on the flavor and fragrance industry. Intended for researchers, scientists, and product development professionals, this document synthesizes technical data with practical insights to offer a comprehensive understanding of this multifaceted molecule. We will delve into its distinct odor profile, the critical role of stereochemistry in its perception, its natural origins, and the analytical methodologies essential for its characterization.
Unveiling the Chemical Identity and Sensory Profile
This compound, also known by synonyms such as lychee mercaptan acetate, is a sulfur-containing ester recognized for its powerful and complex aroma.[1][2][3] It is a key component in the flavor profiles of various tropical fruits, most notably the yellow passion fruit.[1][4] Its presence, even at trace levels, can significantly influence the overall sensory experience of a product.[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application and analysis. This colorless to pale yellow liquid possesses characteristics that dictate its volatility and solubility, crucial factors in flavor release and perception.
| Property | Value | Source(s) |
| CAS Number | 51755-82-2 | [3] |
| Molecular Formula | C₉H₁₈O₂S | [3] |
| Molecular Weight | 190.3 g/mol | |
| Boiling Point | 216 °C | |
| Density | 0.985 g/mL at 20 °C | |
| Refractive Index | nD/20 1.4640 | |
| Flash Point | 76 °C | |
| Solubility | Soluble in alcohol and fats. | [2] |
The Dichotomy of Scent: Olfactory and Gustatory Profile
The sensory perception of this compound is remarkably complex, characterized by a dominant sulfurous note intertwined with green, spicy, vegetative, and distinct tropical fruit nuances.[1][2] At a concentration of 1.0%, its aroma is described as sulfurous, green, spicy, pungent, and vegetative with a tropical hint.[1] The taste profile mirrors the aroma, with descriptors including sulfurous, tropical, biting, vegetative, and fruity.[2] This intricate profile makes it a valuable ingredient for creating authentic and impactful tropical fruit flavors, as well as adding depth to savory applications.[6]
The Decisive Role of Chirality in Odor Perception
A critical aspect of this compound's sensory character lies in its stereochemistry. The molecule contains a chiral center at the C-3 position, leading to the existence of two enantiomers: (R)-3-(Methylthio)hexyl acetate and (S)-3-(Methylthio)hexyl acetate. These enantiomers, while chemically identical in most aspects, exhibit dramatically different odor profiles, a testament to the stereospecificity of olfactory receptors.
-
(3R)-3-(Methylthio)hexyl acetate: This enantiomer is characterized by a predominantly fruity aroma.[7]
-
(3S)-3-(Methylthio)hexyl acetate: In stark contrast, the (S)-enantiomer possesses an intensely sulfurous and herbaceous scent.[7]
This chiral duality is of paramount importance in flavor and fragrance formulation. The enantiomeric ratio will dictate the final sensory outcome, allowing for the fine-tuning of an aroma profile from overtly fruity to intensely sulfurous.
Figure 1: The influence of chirality on the odor profile of this compound.
Natural Occurrence and Biosynthesis
This compound is a naturally occurring volatile compound, most famously contributing to the characteristic aroma of yellow passion fruit (Passiflora edulis f. flavicarpa).[4][8] Its biogenesis is linked to the metabolism of sulfur-containing precursors. While the direct biosynthetic pathway to this compound is not fully elucidated, it is understood to derive from its corresponding alcohol, 3-(methylthio)hexanol. This alcohol, in turn, is believed to be formed from non-volatile cysteine- and glutathione-conjugated precursors present in the fruit.[4]
The proposed pathway involves the enzymatic release of the volatile thiol, 3-mercaptohexanol, from its non-volatile precursors, followed by methylation to form 3-(methylthio)hexanol, and subsequent esterification to yield this compound.
Figure 2: Proposed biosynthetic pathway of this compound in passion fruit.
Synthetic Routes
For commercial applications in the flavor and fragrance industry, this compound is produced synthetically. While specific industrial synthesis protocols are often proprietary, a general and plausible laboratory-scale synthesis can be conceptualized based on established organic chemistry principles. A common approach involves a multi-step process starting from a suitable precursor.
A representative synthesis could involve the Michael addition of methanethiol to an α,β-unsaturated aldehyde, followed by reduction of the aldehyde and subsequent acetylation.
Figure 3: A representative synthetic scheme for this compound.
Analytical Methodologies for Sensory and Chemical Characterization
The accurate characterization of this compound, particularly in complex food matrices, requires sophisticated analytical techniques that bridge the gap between chemical identification and sensory perception.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is an indispensable tool for identifying odor-active compounds.[9] This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. As compounds elute from the GC column, they are split between a chemical detector (such as a mass spectrometer) and a sniffing port, where a trained sensory panelist can assess the odor and its intensity.[10]
Experimental Protocol: GC-O Analysis of Volatile Sulfur Compounds
This protocol provides a general framework for the GC-O analysis of volatile sulfur compounds like this compound. Optimization of specific parameters will be necessary depending on the sample matrix and instrumentation.
1. Sample Preparation:
- Objective: To extract and concentrate the volatile compounds from the sample matrix.
- Method: Headspace solid-phase microextraction (HS-SPME) is a common and effective technique for volatile sulfur compounds.
- Procedure:
- Place a known amount of the sample (e.g., 5 g of passion fruit puree) into a headspace vial.
- If necessary, add a saturated salt solution to enhance the release of volatiles.
- Equilibrate the sample at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes).
- Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes).
2. GC-MS-O Analysis:
- Instrumentation: A gas chromatograph coupled with a mass spectrometer and an olfactometry port.
- GC Conditions:
- Injector: Splitless mode, 250°C.
- Column: A non-polar or medium-polarity column is typically used (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at 5°C/min, and hold for 5 min.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Conditions:
- Ionization: Electron impact (EI) at 70 eV.
- Mass Range: m/z 35-350.
- Olfactometry:
- The effluent from the GC column is split (e.g., 1:1) between the MS and the sniffing port.
- Humidified air is mixed with the effluent to prevent nasal dryness.
- Trained panelists record the retention time, odor descriptor, and intensity of each perceived aroma.
3. Data Analysis:
- The mass spectra are used to identify the chemical compounds.
- The olfactometry data provides information on the sensory relevance of each compound.
- Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed to determine the Flavor Dilution (FD) factor, which indicates the potency of an odorant.[10]
Sensory Panel Evaluation
Quantitative Descriptive Analysis (QDA®) and other sensory panel methodologies are crucial for characterizing the overall aroma and flavor profile of products containing this compound.[11] Trained panelists evaluate the sample based on a set of predefined sensory attributes, providing a comprehensive and reproducible sensory fingerprint.
Sensory Panel Protocol Outline:
-
Panelist Selection and Training: Select individuals based on their sensory acuity and train them to recognize and scale the intensity of relevant aroma and taste attributes associated with this compound (e.g., sulfurous, tropical fruit, green).
-
Sample Preparation and Presentation: Prepare samples under controlled and consistent conditions. Present them to panelists in a randomized and blind manner to minimize bias.
-
Evaluation: Panelists evaluate the samples and rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale).
-
Data Analysis: The collected data is statistically analyzed to determine significant differences between samples and to generate a sensory profile.
Regulatory Status and Safety
This compound is recognized as a flavoring agent by major regulatory bodies. It has been assigned FEMA (Flavor and Extract Manufacturers Association) number 3789.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[12] A recent safety assessment by the Research Institute for Fragrance Materials (RIFM) supports the use of this material in fragrance applications.[8]
Conclusion
This compound is a powerful and versatile aroma compound whose sensory impact is profoundly influenced by its stereochemistry. Its characteristic sulfurous and tropical fruit notes are integral to the flavor of passion fruit and offer a wide range of creative possibilities for flavorists and perfumers. A thorough understanding of its chemical properties, sensory profile, and the analytical techniques for its characterization is essential for its effective and innovative application in the development of consumer products. This guide provides a foundational resource for scientists and researchers seeking to harness the unique sensory attributes of this intriguing molecule.
References
- 1. This compound | 51755-85-2 [amp.chemicalbook.com]
- 2. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]
- 3. This compound | C9H18O2S | CID 62013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fragrance University [fragranceu.com]
- 7. The 3-(Methylthio)hexyl acetates [leffingwell.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensory Study of Selected Volatile Sulfur Compounds in White Wine | American Journal of Enology and Viticulture [ajevonline.org]
- 12. femaflavor.org [femaflavor.org]
The Elucidation of a Key Aroma Compound: A Technical Guide to the Discovery and Identification of 3-(Methylthio)hexyl Acetate in Passion Fruit
An In-depth Technical Guide for Researchers and Scientists
Introduction
The aroma of yellow passion fruit (Passiflora edulis f. flavicarpa) is an intricate and captivating tapestry of sensory notes, prized for its unique blend of fruity, floral, and exotic characteristics. This complexity, however, presents a significant analytical challenge. The overall perceived aroma is not merely the sum of its most abundant volatile components but is often defined by trace compounds with exceptionally low odor thresholds. Among these, volatile sulfur compounds (VSCs) are of paramount importance. Despite their presence at concentrations that can be orders of magnitude lower than esters or terpenes, their potent sensory impact makes them character-defining constituents[1][2].
This technical guide provides an in-depth exploration of the discovery and identification of one such pivotal molecule: 3-(Methylthio)hexyl acetate. As a senior application scientist, this document moves beyond a simple recitation of facts to provide a narrative grounded in scientific rationale. It details the causality behind the methodological choices, the rigorous process of structural confirmation, and the biosynthetic context of this key flavor compound. We will dissect the journey from the initial sensory hypothesis to the unequivocal analytical identification, offering a framework for researchers engaged in the nuanced field of flavor and aroma chemistry.
Section 1: The Sensory Context: Pinpointing the "Exotic Tropical Sulfury Note"
The characteristic aroma of yellow passion fruit is often described as having a distinct "exotic tropical sulfury note" that sets it apart from other fruits[1]. This descriptor points directly to the presence of VSCs. While compounds like ethyl butanoate and ethyl hexanoate lay a foundational fruity base, the unique character is sculpted by these trace sulfur components[3][4].
This compound was identified as a significant contributor to this specific aroma profile. Its own sensory characteristics are described as a complex mixture of fatty, fruity, sweet, mango, passion fruit, and guave-like notes, with a durian-like nuance[1]. This profile demonstrates its capacity to bridge the fruity and exotic-sulfury dimensions of the overall passion fruit aroma. However, it does not act in isolation. Its contribution is best understood in the context of other related VSCs present in the fruit, as detailed in Table 1. Understanding this family of compounds is crucial for appreciating the subtle interplay that creates the complete passion fruit experience.
Table 1: Key Sulfur-Containing Volatile Compounds Identified in Yellow Passion Fruit
| Compound Name | Odor Description | Reference |
| This compound | Fatty, fruity, sweet, mango, passion fruit, guave, durian-like | [1] |
| 3-Mercaptohexanol | Grapefruit, black currant, bucco, mango, passion fruit, guave | [1] |
| 3-Mercaptohexyl acetate | Grapefruit, black currant, bucco, mango, passion fruit, guave | [1] |
| 3-(Methylthio)hexanol | Fruity, juicy, melon-like, black currant, passion fruit, guave | [1] |
| 3-(Methylthio)propyl acetate | Herbaceous, mushroom-like | [1][5] |
| 2-Methyl-4-propyl-1,3-oxathiane | Green, slightly burnt, passion fruit note | [2][6] |
Section 2: A Methodological Framework for Trace Volatile Analysis
The identification of trace compounds like this compound is contingent upon a meticulously designed analytical workflow. The primary challenges are the compound's low concentration and the immense complexity of the fruit pulp matrix. The experimental design must therefore prioritize both efficient extraction and highly sensitive, selective detection.
Part A: Sample Preparation and Volatile Extraction
The initial and most critical phase is the isolation of volatile and semi-volatile compounds from the non-volatile matrix (sugars, acids, fibers, etc.). The choice of extraction method profoundly influences the final profile of the aroma extract, as different techniques have varying efficiencies based on compound volatility, polarity, and thermal stability.
Among the established methods, Vacuum Headspace (VHS) , a form of vacuum steam distillation, offers a significant advantage for delicate aroma compounds. By reducing the pressure, the boiling points of the volatiles are lowered, allowing for their efficient distillation at near-ambient temperatures. This minimizes the risk of thermal degradation or the formation of artifacts, which can be a concern with methods like Simultaneous Distillation-Extraction (SDE) at atmospheric pressure[1].
Below is a detailed protocol for the VHS method, adapted from the literature, designed to ensure the integrity of the resulting aroma concentrate[1].
Experimental Protocol 1: Volatile Extraction by Vacuum Headspace (VHS)
Objective: To isolate volatile aroma compounds from passion fruit pulp while minimizing thermal artifact formation.
Materials:
-
Fresh, ripe yellow passion fruits (e.g., from Colombia)[1].
-
2 L round-bottom flask.
-
Vacuum pump system with pressure gauge (capable of 1-10 mbar).
-
Series of three cooling traps.
-
Ice-water bath, dry ice-acetone bath (-78°C), and liquid nitrogen (-196°C).
-
Dichloromethane (CH₂Cl₂), high-purity, distilled.
-
Anhydrous sodium sulfate (Na₂SO₄).
-
Vigreux distillation column (25 cm).
Methodology:
-
Sample Preparation: Homogenize the pulp of fresh passion fruits. Place approximately 700 g of the pulp into the 2 L round-bottom flask.
-
System Assembly: Connect the flask to the series of three cooling traps. The first trap is cooled with an ice-water bath, the second with a dry ice-acetone slurry, and the third with liquid nitrogen. Connect the outlet of the final trap to the vacuum system. This sequential cooling ensures the efficient condensation of volatiles with different boiling points.
-
Vacuum Distillation: Apply a vacuum to the system, gradually reducing the pressure to approximately 1-10 mbar. Maintain the distillation for 6 hours. During this time, water and volatile fruit components will distill from the pulp and condense in the cold traps.
-
Condensate Recovery: After 6 hours, carefully release the vacuum. Allow the traps to warm to room temperature and combine the collected aqueous condensates.
-
Liquid-Liquid Extraction: Transfer the combined condensate to a separatory funnel. Perform a liquid-liquid extraction by adding dichloromethane to the aqueous phase (e.g., 50 mL CH₂Cl₂, repeated three times). Gently invert the funnel to mix the phases, allowing the nonpolar volatiles to partition into the organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water. Carefully decant the dried extract and concentrate its volume to approximately 200 µL using a Vigreux column. This slow concentration prevents the loss of highly volatile components.
-
Storage: Transfer the final aroma concentrate to a sealed vial and store at -20°C until analysis.
The logical flow from fresh fruit to a concentrated extract suitable for instrumental analysis is visualized in the following workflow diagram.
Caption: General workflow for passion fruit volatile extraction via VHS.
Part B: Analytical Separation and Identification
With a high-fidelity aroma concentrate in hand, the next stage involves separating the complex mixture into individual components and identifying their chemical structures. The gold-standard technique for this purpose is Gas Chromatography coupled with Mass Spectrometry (GC-MS). For aroma analysis, this is often augmented with Gas Chromatography-Olfactometry (GC-O) to directly correlate chemical data with sensory perception[7].
The GC separates compounds based on their volatility and interaction with a stationary phase inside a capillary column. As each compound elutes, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint. GC-O adds a critical layer by splitting the column effluent, sending a portion to the detector (MS) and a portion to a "sniffing port," where a trained analyst can describe the odor of each eluting compound in real-time[4][8].
Experimental Protocol 2: GC-MS and GC-O Analysis
Objective: To separate, identify, and characterize the odor of volatile compounds in the passion fruit aroma concentrate.
Materials:
-
Passion fruit aroma concentrate (from Protocol 1).
-
Gas chromatograph equipped with a mass selective detector (MSD) and an olfactometry port (GC-MS-O).
-
Capillary column suitable for flavor analysis (e.g., DB-Wax or equivalent polar column, 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Helium carrier gas (high purity).
-
Reference standards for retention index calculation (e.g., n-alkane series C8-C26).
Methodology:
-
Injection: Inject 1 µL of the aroma concentrate into the GC inlet, typically in splitless mode for 1 minute to maximize the transfer of trace components onto the column. Inlet temperature: 250°C.
-
Chromatographic Separation: Use a temperature program designed to resolve a wide range of volatiles. A representative program is:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase at 3°C/minute to 240°C.
-
Final hold: Hold at 240°C for 10 minutes.
-
Carrier gas flow: Helium at a constant flow of 1.0 mL/minute.
-
-
Detection & Olfactometry:
-
At the end of the column, split the effluent 1:1 between the MSD and the olfactometry port.
-
MSD: Acquire mass spectra over a range of m/z 35-350. Use a standard electron ionization energy of 70 eV.
-
Olfactometry Port: A trained panelist sniffs the effluent, which is humidified to prevent nasal fatigue. The panelist records the time, duration, and description of every detected odor.
-
-
Data Analysis:
-
Tentative Identification: Compare the acquired mass spectrum of an unknown peak against a spectral library (e.g., NIST, Wiley).
-
Retention Index (RI) Confirmation: Calculate the RI for the peak using the previously run n-alkane series. Compare this experimental RI with literature values for the tentatively identified compound on the same type of column. A match in both mass spectrum and RI provides strong evidence of identity.
-
Odor Correlation: Correlate the retention times of peaks in the chromatogram with the odor events recorded during the GC-O analysis. This confirms which chemical compounds are responsible for specific sensory notes.
-
This dual-detection analytical approach is fundamental to modern flavor research.
Caption: The analytical workflow combining GC-MS and GC-Olfactometry.
Section 3: Unambiguous Confirmation via Synthesis and Spectral Matching
While GC-MS provides strong evidence, the gold standard for identifying a novel natural product is to compare its analytical data (mass spectrum and retention index) with that of a synthetically produced, authentic reference compound[1]. This practice is a cornerstone of trustworthy and self-validating research.
In the original discovery, reference samples of this compound and related compounds were synthesized using established organic chemistry procedures[1][6]. When the synthetic compound was analyzed using the identical GC-MS method as the passion fruit extract, its mass spectrum and retention time were found to be identical to the unknown peak in the natural sample. This provided unequivocal proof of the structure.
The mass spectrum of this compound is characterized by specific fragment ions that are indicative of its structure. This data is crucial for its identification in complex mixtures.
Table 2: Key Mass Spectral Data for this compound
| m/z (mass-to-charge ratio) | Interpretation of Fragment |
| 190 | Molecular Ion [M]⁺ |
| 147 | Loss of -SCH₃ (methylthio group) |
| 130 | Loss of CH₃COOH (acetic acid) |
| 61 | [CH₃-S-CH₂]⁺ fragment, characteristic of methylthio ethers |
| 43 | [CH₃CO]⁺ fragment, characteristic of an acetate ester |
Source: Adapted from mass spectral data presented in Werkhoff et al., 1998[1].
Section 4: A Glimpse into Biosynthesis: From Precursors to Final Aroma
The presence of this compound in passion fruit is the result of a complex biosynthetic pathway. While the complete enzymatic sequence in passion fruit is an area of ongoing research, a scientifically sound pathway can be proposed based on known precursors of related thiols[9][10].
Volatile thiols in nature are often stored in a non-volatile, stable form as cysteine-S-conjugates. Research has successfully identified S-(3-hexan-1-ol)-L-cysteine as a precursor to 3-mercaptohexan-1-ol in passion fruit juice[9]. This strongly suggests a multi-step pathway is responsible for the formation of this compound. The likely sequence involves:
-
Precursor Formation: Formation of the non-volatile S-(3-(1-hydroxyhexyl))-L-cysteine precursor in the fruit tissue.
-
Thiol Release: Enzymatic cleavage of the C-S bond by a β-lyase enzyme, releasing the volatile thiol, 3-mercaptohexan-1-ol.
-
Methylation: S-methylation of the thiol group (-SH) to a methylthio group (-SCH₃) via an S-adenosyl methionine (SAM)-dependent methyltransferase, yielding 3-(methylthio)hexanol.
-
Acetylation: Esterification of the hydroxyl group of 3-(methylthio)hexanol by an alcohol acetyltransferase (AAT) enzyme, using acetyl-CoA as the acetyl donor, to form the final product, this compound.
This proposed pathway provides a logical framework connecting non-volatile precursors to the final potent aroma compound.
Caption: Proposed biosynthetic pathway for this compound.
Conclusion
The discovery and identification of this compound in passion fruit serves as an exemplary case study in modern flavor research. It underscores that the unique aromatic identity of a natural product is often crafted by compounds present at infinitesimal concentrations. The successful elucidation of this molecule was not the result of a single technique, but a synergistic application of careful sample preparation (VHS), high-resolution separation (GC), structural analysis (MS), sensory correlation (GC-O), and definitive confirmation through chemical synthesis. This rigorous, multi-faceted approach is essential for generating trustworthy and actionable insights in the fields of food science, analytical chemistry, and drug development, where understanding trace active compounds is paramount. The proposed biosynthetic pathway further opens avenues for future research into the enzymatic and genetic regulation of flavor production in this exotic fruit.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. HS–GC–MS–O analysis and sensory acceptance of passion fruit during maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. methionyl acetate, 16630-55-0 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. Volatile sulfur compounds in tropical fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HS-GC-MS-O analysis and sensory acceptance of passion fruit during maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of cysteinylated aroma precursors of certain volatile thiols in passion fruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Physicochemical characteristics of 3-(Methylthio)hexyl acetate.
An In-depth Technical Guide to 3-(Methylthio)hexyl acetate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics, organoleptic profile, analytical methodologies, and safety data for this compound (CAS No. 51755-85-2). As a significant contributor to the flavor and fragrance industry, this sulfur-containing ester is prized for its complex tropical and sulfurous notes. This document is intended for researchers, scientists, and professionals in drug development and flavor chemistry, offering field-proven insights and detailed protocols to support its application and analysis.
Introduction: Unveiling a Key Aroma Compound
This compound is a synthetically derived carboxylic ester that has garnered significant attention for its potent and multifaceted aroma profile.[1][2] Naturally identified in yellow passion fruit, its unique combination of sulfurous, green, and tropical notes makes it a valuable ingredient in the formulation of complex fruit flavors, particularly those requiring exotic nuances like lychee.[2][3][4]
The purpose of this guide is to move beyond a simple data sheet, providing a deeper understanding of the causality behind its properties and the experimental choices for its characterization. For professionals in flavor creation, quality control, and sensory science, a thorough grasp of its physicochemical nature is paramount for its effective and safe utilization.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. This compound is systematically named and identified by several international standards.
-
IUPAC Name: 3-methylsulfanylhexyl acetate[5]
-
Synonyms: 3-(Methylthio)-1-hexyl acetate, lychee mercaptan acetate[1][7][9]
The molecular structure features a hexyl acetate backbone with a methylthio (-SCH₃) group at the third carbon position, which is a chiral center. This sulfur-containing moiety is critical to its characteristic aroma.
Caption: 2D representation of this compound.
Core Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various matrices, its stability, and its processing parameters. These characteristics are summarized in the table below. The variability in reported values, such as for boiling point, can be attributed to differences in measurement conditions (e.g., pressure) and sample purity.
| Property | Value | Source(s) |
| Appearance | Colorless, clear liquid | [3][5] |
| Density | 0.982 - 0.990 g/mL (range) | [5] |
| 0.985 g/mL at 20 °C | [1] | |
| 0.982 g/mL at 25 °C | [6] | |
| Boiling Point | 216 °C at 760 mm Hg | [1][6][7] |
| 239 - 241 °C at 760 mm Hg | [3] | |
| Refractive Index | 1.461 - 1.469 (range) | [5] |
| 1.4640 at 20°C/D | [1][6] | |
| Flash Point | 76 °C (168.8 °F) - closed cup | [1][6][10] |
| Vapor Pressure | 0.015 mmHg at 25 °C (estimated) | [3] |
| Solubility | Soluble in water, fats, and alcohols | [4][5] |
| Water: 183.3 mg/L at 25 °C (estimated) | [3] |
Organoleptic Profile: The Sensory Signature
The primary application of this compound is driven by its distinct sensory characteristics. Its profile is complex and concentration-dependent.
-
Odor Description : The odor is predominantly sulfurous, with strong notes of green, vegetable, and a pronounced tropical fruit character.[1][3][7][9] When evaluated at a concentration of 0.10% in dipropylene glycol, it is described as sulfury, green, spicy, vegetable, and tropical.[3][7] This complexity makes it useful for building lychee, passion fruit, and other exotic fruit profiles.[3][4]
-
Taste Profile : The taste characteristics mirror the aroma. It is described as sulfurous, tropical, biting, vegetative, and fruity.[2] The "biting" or pungent quality is typical of many sulfur-containing flavor compounds and requires careful dosage to achieve a balanced and pleasant final flavor.
Analytical Characterization Workflow
Ensuring the identity, purity, and consistency of this compound is critical for its use in consumer products. A multi-step analytical approach is standard practice. The causality behind this workflow is to first separate the compound from any impurities and then to unequivocally identify its structure and quantify its purity.
Caption: Standard analytical workflow for quality control.
Experimental Protocol Details:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine purity and identify volatile impurities.
-
Sample Preparation: Prepare a 1% solution of the sample in a suitable solvent like ethanol or hexane.
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-INNOWax).
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Validation: The resulting mass spectrum can be compared against a reference library, such as the NIST Mass Spectrometry Data Center, for confirmation.[5][11] The retention index (Kovats) should also match known values.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To provide an unambiguous structural confirmation.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Validation: The chemical shifts, integration values, and coupling patterns in the ¹H spectrum, along with the number and chemical shifts of signals in the ¹³C spectrum, must be consistent with the known structure of this compound.
-
Applications in Flavor and Fragrance
This compound is classified as a flavoring agent and is used extensively in the food and fragrance industries.[1][5][8]
-
Flavor Applications: Its primary use is in creating fruit flavors where a sulfurous, exotic note is desired.[4] It is particularly effective in formulations for beverages, confectionery, and desserts to impart a natural-tasting lychee or passion fruit character.[3][4]
-
Fragrance Applications: In perfumery, it can add a unique green and fruity top note to fragrances, often used in small amounts to create a memorable and distinctive accord.[4]
Safety and Toxicology Summary
The safety of this compound as a flavoring ingredient has been evaluated by international regulatory bodies.
-
Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this substance and found "no safety concern at current levels of intake when used as a flavouring agent".[5][12][13] It is registered under FEMA (Flavor and Extract Manufacturers Association) number 3789.[1][5][8]
-
GHS Classification: It is classified as a combustible liquid and causes skin irritation (H315), with a GHS07 "Warning" signal word.[1][6][10]
-
Toxicological Profile: A recent safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that the material is not genotoxic.[14] The evaluation, using the Threshold of Toxicological Concern (TTC) approach, found no concerns for repeated dose toxicity or reproductive toxicity at current exposure levels.[14] Furthermore, it is not expected to be a concern for photoirritation or photoallergenicity.[14] No sensitizing effects are known.[10]
Conclusion
This compound is a well-characterized specialty aroma chemical with a unique and valuable sensory profile. Its physicochemical properties are well-defined, allowing for precise control in its application. Standard analytical techniques such as GC-MS and NMR provide a robust framework for ensuring its quality and purity. Supported by positive safety evaluations from respected bodies like JECFA and RIFM, this compound remains a key ingredient for innovation in the flavor and fragrance industry, enabling the creation of authentic and complex tropical fruit profiles.
References
- 1. This compound 97+ , FG 51755-85-2 [sigmaaldrich.com]
- 2. This compound | 51755-85-2 [chemicalbook.com]
- 3. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]
- 4. Lychee Mercaptan Acetate (51755-85-2) | Reliable Chemical Traders [chemicalbull.com]
- 5. This compound | C9H18O2S | CID 62013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, CAS No. 51755-85-2 - iChemical [ichemical.com]
- 7. 51755-85-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 3-(甲硫基)己醇乙酸酯 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 51755-85-2 [amp.chemicalbook.com]
- 10. prod.adv-bio.com [prod.adv-bio.com]
- 11. 3-(Methylthio)hexyl hexanoate [webbook.nist.gov]
- 12. JECFA Evaluations-3-(METHYLTHIO)HEXYL ACETATE- [inchem.org]
- 13. femaflavor.org [femaflavor.org]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
An In-Depth Technical Guide to the Stereoisomers of 3-(Methylthio)hexyl Acetate: Synthesis, Separation, and Sensory Properties
Abstract
3-(Methylthio)hexyl acetate, a key aroma compound found in various tropical fruits, notably yellow passion fruit (Passiflora edulis f. flavicarpa), possesses a chiral center at the C-3 position, giving rise to two distinct stereoisomers: (3R)- and (3S)-3-(methylthio)hexyl acetate. These enantiomers exhibit remarkably different olfactory properties, highlighting the profound impact of stereochemistry on sensory perception. This technical guide provides a comprehensive overview of the synthesis, analytical separation, and unique characteristics of these stereoisomers, offering valuable insights for researchers, scientists, and professionals in the fields of flavor and fragrance chemistry, food science, and drug development.
Introduction: The Significance of Chirality in Aroma Compounds
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with significant implications in biology and sensory science. Enantiomers, the pair of mirror-image isomers, often interact differently with chiral biological receptors, such as those in the human olfactory system. This differential interaction can lead to distinct odor perceptions for each enantiomer of a chiral aroma compound. This compound serves as a classic example of this phenomenon, where the spatial arrangement of the methylthio group dictates its characteristic scent. The (3R)-enantiomer is predominantly associated with a desirable fruity and tropical aroma, while the (3S)-enantiomer is characterized by a more intense, and often less desirable, sulfurous and herbaceous scent.[1]
The presence and enantiomeric distribution of this compound are crucial to the authentic aroma profile of many tropical fruits.[2] Therefore, the ability to synthesize, separate, and characterize the individual stereoisomers is of paramount importance for quality control in the food and beverage industry, for the development of novel flavors and fragrances, and for structure-activity relationship studies in sensory research.
Stereoselective Synthesis of this compound Enantiomers
The preparation of enantiomerically pure this compound typically involves a two-step process: the resolution of the chiral precursor, 3-(methylthio)hexanol, followed by its esterification. Lipase-catalyzed kinetic resolution is a highly effective and environmentally benign method for obtaining the enantiomers of the precursor alcohol.
Lipase-Catalyzed Kinetic Resolution of (±)-3-(Methylthio)hexanol
Kinetic resolution relies on the differential rate of reaction of a chiral catalyst, such as a lipase, with the two enantiomers of a racemic substrate. In the case of (±)-3-(methylthio)hexanol, enantioselective acetylation using a lipase can yield one enantiomer of the alcohol and the corresponding acetate of the other enantiomer, which can then be separated.
-
Enzyme Selection: Lipases are chosen for their ability to catalyze esterification and transesterification reactions with high enantioselectivity under mild conditions. Lipase B from Candida antarctica (CALB) is a commonly used and highly effective biocatalyst for the resolution of a wide range of secondary alcohols.
-
Acyl Donor: Vinyl acetate is often used as the acyl donor in lipase-catalyzed acetylations. The reaction is irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, thus driving the reaction forward.
-
Solvent: The choice of an organic solvent is critical as it can influence the activity and selectivity of the lipase. A non-polar solvent is typically used to maintain the enzyme's active conformation.
Experimental Protocol: Lipase-Catalyzed Enantioselective Acetylation
Materials:
-
Racemic 3-(methylthio)hexanol
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of racemic 3-(methylthio)hexanol (1 equivalent) in the chosen anhydrous organic solvent, add vinyl acetate (0.5-0.6 equivalents). The use of a slight excess of the alcohol ensures that the reaction stops after the faster-reacting enantiomer has been consumed.
-
Add the immobilized lipase (typically 10-20% by weight of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress by chiral gas chromatography (see Section 3).
-
Once approximately 50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The filtrate contains one enantiomer of 3-(methylthio)hexanol and the acetate of the other enantiomer. These can be separated by column chromatography.
-
The separated acetate can be hydrolyzed (e.g., using a base like sodium hydroxide in methanol) to yield the other enantiomer of 3-(methylthio)hexanol.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Workflow for the lipase-catalyzed kinetic resolution of (±)-3-(methylthio)hexanol.
Stereospecific Esterification
Once the enantiomerically pure (3R)- and (3S)-3-(methylthio)hexanol are obtained, they can be converted to their corresponding acetates through standard esterification procedures. To avoid racemization, mild reaction conditions are preferred.
Experimental Protocol: Acetylation of Chiral 3-(Methylthio)hexanol
Materials:
-
Enantiomerically pure 3-(methylthio)hexanol
-
Acetyl chloride or acetic anhydride
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Anhydrous dichloromethane (DCM) or diethyl ether
Procedure:
-
Dissolve the enantiomerically pure 3-(methylthio)hexanol in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (slight excess) and the base to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a dilute acid solution (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically pure this compound.
Chiral Separation and Analysis
Gas chromatography (GC) with a chiral stationary phase is the most common and effective method for the analytical separation and quantification of the enantiomers of this compound.
Principles of Chiral Gas Chromatography
Chiral GC columns contain a chiral selector, typically a cyclodextrin derivative, coated onto the inner wall of the capillary.[3] The enantiomers of the analyte interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stabilities. This difference in interaction leads to different retention times, allowing for their separation.[4]
-
Chiral Stationary Phase: Modified cyclodextrins, such as permethylated or acetylated beta- or gamma-cyclodextrins, are widely used for the separation of a broad range of chiral compounds, including esters and sulfur-containing molecules.[5][6] The choice of the specific cyclodextrin derivative and its concentration in the stationary phase can significantly impact the separation efficiency.[5]
-
Temperature Program: A carefully optimized temperature program is crucial for achieving good resolution and peak shape. A slow ramp rate is often employed to maximize the differential interaction between the enantiomers and the chiral stationary phase.
-
Carrier Gas and Flow Rate: The choice of carrier gas (e.g., hydrogen or helium) and its linear velocity can affect the efficiency of the separation.
Experimental Protocol: Chiral GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chiral capillary column (e.g., a column coated with a derivative of β-cyclodextrin).
GC Conditions (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a modified β-cyclodextrin stationary phase.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: 60 °C (hold for 2 min), ramp at 2 °C/min to 180 °C, hold for 5 min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Acquire the chromatogram and mass spectra. The two enantiomers will appear as two separate peaks with distinct retention times.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Schematic of the chiral GC separation process for this compound enantiomers.
Comparative Properties of Stereoisomers
The most significant difference between the (3R)- and (3S)-enantiomers of this compound lies in their sensory properties. This disparity is a direct consequence of their interaction with the chiral olfactory receptors in the nose.
| Property | (3R)-3-(Methylthio)hexyl acetate | (3S)-3-(Methylthio)hexyl acetate |
| Odor Profile | Fruity, tropical[1] | Intense sulfurous, herbaceous[1] |
| Natural Occurrence | Predominantly found in yellow passion fruit[7] | Found in smaller quantities in yellow passion fruit[7] |
Conclusion
The stereoisomers of this compound provide a compelling illustration of the critical role of chirality in determining the sensory properties of flavor and fragrance compounds. The ability to synthesize and analyze these enantiomers in their pure forms is essential for understanding and recreating the complex aromas of natural products. The methodologies outlined in this guide, particularly the use of lipase-catalyzed kinetic resolution and chiral gas chromatography, offer robust and reliable approaches for researchers and industry professionals. Further research into the specific olfactory receptors that differentiate between these stereoisomers will undoubtedly provide deeper insights into the mechanisms of human olfaction.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. gcms.cz [gcms.cz]
- 4. Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes [mdpi.com]
- 5. gcms.cz [gcms.cz]
- 6. Cyclodextrin derivatives as chiral selectors for direct gas chromatographic separation of enantiomers in the essential oil, aroma and flavour fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Olfactory Characteristics of (3R)- and (3S)-3-(Methylthio)hexyl Acetate
Introduction: The Critical Role of Chirality in Olfaction
In the realm of flavor and fragrance chemistry, the three-dimensional structure of a molecule is paramount to its sensory perception. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can elicit remarkably different olfactory responses in the human nose. This phenomenon underscores the highly specific nature of the interactions between odorant molecules and olfactory receptors. A subtle change in the spatial arrangement of atoms can transform a pleasant aroma into a disagreeable one, or alter its character entirely. This guide provides a detailed exploration of the olfactory characteristics of the enantiomers of 3-(methylthio)hexyl acetate, a sulfur-containing ester found in various tropical fruits. Understanding the distinct sensory profiles of the (3R)- and (3S)- enantiomers is crucial for researchers, flavorists, and perfumers aiming to create authentic and impactful sensory experiences. This document will delve into the synthesis, separation, and detailed olfactory analysis of these fascinating chiral compounds.
Olfactory Profile: A Tale of Two Enantiomers
The two enantiomers of this compound present a classic example of how chirality governs odor perception. While they share the same chemical formula and connectivity, their interactions with the chiral environment of olfactory receptors result in distinctly different aroma profiles.
The (3R)-3-(methylthio)hexyl acetate enantiomer is characterized by a desirable fruity aroma. This fruity note is often associated with the characteristic aroma of tropical fruits where it is naturally present.
In stark contrast, the (3S)-3-(methylthio)hexyl acetate enantiomer possesses an intensive sulfurous and herbaceous aroma. This less desirable scent profile highlights the importance of controlling the enantiomeric composition of this compound in flavor and fragrance applications.
| Enantiomer | Olfactory Descriptors |
| (3R)-3-(methylthio)hexyl acetate | Fruity |
| (3S)-3-(methylthio)hexyl acetate | Intensive sulfurous, herbaceous |
Table 1: Olfactory descriptors of the enantiomers of this compound.
Natural Occurrence
The racemic mixture of this compound has been identified as a volatile constituent in yellow passion fruit (Passiflora edulis f. flavicarpa)[1]. The presence of this compound, along with other volatile sulfur compounds, contributes to the complex and characteristic tropical aroma of this fruit[1]. The enantiomeric distribution of this compound in passion fruit has been a subject of interest in flavor research to understand the biosynthesis of aroma compounds and to create authentic fruit flavors.
Enantioselective Synthesis and Chiral Resolution
The preparation of enantiomerically pure (3R)- and (3S)-3-(methylthio)hexyl acetate is essential for detailed olfactory studies and for their application in high-quality flavor and fragrance compositions. This can be achieved through two primary strategies: stereoselective synthesis or chiral resolution of the racemic mixture.
Stereoselective Synthesis
A plausible synthetic route to the individual enantiomers of this compound involves the stereoselective synthesis of the precursor alcohol, (3R)- and (3S)-3-(methylthio)hexanol, followed by esterification. While a specific protocol for this exact molecule is not readily found in the literature, a general approach can be proposed based on established stereoselective reactions.
One potential strategy involves the asymmetric reduction of the corresponding ketone, 3-(methylthio)hexan-2-one. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. Another promising approach is the stereoselective opening of a chiral epoxide with a methylthiolate nucleophile.
A more detailed, though hypothetical, synthetic pathway could involve the following key steps, inspired by methodologies used for similar chiral alcohols:
-
Asymmetric Aldol Reaction: An asymmetric aldol reaction between butanal and a chiral acetyl enolate equivalent could establish the stereocenter at C3.
-
Reduction of the Carbonyl Group: Subsequent reduction of the ketone functionality would yield a diol with the desired stereochemistry.
-
Selective Protection and Activation: The primary alcohol could be selectively protected, and the secondary alcohol activated for nucleophilic substitution (e.g., by conversion to a mesylate or tosylate).
-
Nucleophilic Substitution with Methylthiolate: Introduction of the methylthio group via an SN2 reaction with sodium methylthiolate would proceed with inversion of configuration, allowing for the synthesis of the desired enantiomer of 3-(methylthio)hexanol.
-
Deprotection and Esterification: Removal of the protecting group from the primary alcohol followed by esterification with acetic anhydride or acetyl chloride would yield the target enantiomer of this compound.
Chiral Resolution
An alternative to stereoselective synthesis is the resolution of the racemic 3-(methylthio)hexanol. This can be achieved through several methods:
-
Enzymatic Resolution: Lipases are commonly used for the kinetic resolution of racemic alcohols. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted alcohols.
-
Chromatographic Resolution: Chiral chromatography, either on an analytical or preparative scale, can be used to separate the enantiomers of 3-(methylthio)hexanol or its acetate derivative.
Analytical Methodology: Chiral Gas Chromatography-Olfactometry (GC-O)
The analysis of the individual enantiomers of this compound requires a sophisticated analytical approach that combines high-resolution separation with sensitive olfactory detection. Chiral Gas Chromatography-Olfactometry (GC-O) is the technique of choice for this purpose.
Step-by-Step Protocol for Chiral GC-O Analysis
The following protocol provides a general framework for the chiral GC-O analysis of this compound. Optimization of specific parameters will be necessary based on the available instrumentation and the specific sample matrix.
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.
-
Chiral capillary column: A cyclodextrin-based chiral stationary phase is recommended for the separation of this type of compound. Columns such as those containing derivatized β- or γ-cyclodextrins (e.g., permethylated, acetylated) are likely to provide good enantioselectivity. A common choice for such separations is a column like a Chiraldex G-TA or a similar modified cyclodextrin phase.
2. GC Conditions (Starting Point for Optimization):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 220 °C.
-
Final hold: 220 °C for 5 minutes. (This program should be optimized to achieve baseline separation of the enantiomers.)
-
-
FID Temperature: 250 °C
-
Olfactometry Port:
-
Transfer line temperature: 220 °C.
-
Humidified air flow: 30-50 mL/min to prevent nasal dehydration.
-
3. Sample Preparation:
-
For analysis of the pure enantiomers, dilute the synthesized compounds in a suitable solvent (e.g., dichloromethane or diethyl ether) to an appropriate concentration for GC analysis.
-
For analysis in a natural matrix (e.g., passion fruit extract), a solvent extraction or solid-phase microextraction (SPME) can be employed to isolate the volatile fraction.
4. GC-O Analysis Procedure:
-
Inject the prepared sample into the GC.
-
Simultaneously record the chromatogram from the FID and the olfactory data from the human assessor.
-
The assessor sniffs the effluent from the olfactometry port throughout the chromatographic run and records the following for each perceived odor event:
-
Retention Time: The time at which the odor is detected.
-
Odor Descriptor: A descriptive term for the perceived aroma (e.g., fruity, sulfurous, green).
-
Odor Intensity: A rating of the odor strength on a predefined scale (e.g., a 5-point or 10-point scale).
-
-
Correlate the retention times of the odor events with the peaks on the FID chromatogram to assign the odor characteristics to the specific enantiomers.
5. Data Analysis and Interpretation:
-
Compare the retention times of the separated enantiomers with those of the pure, synthesized standards to confirm their identity and elution order.
-
Compile the olfactory data to create a detailed sensory profile for each enantiomer.
-
If conducting quantitative analysis, construct a calibration curve using standards of known concentration.
Conclusion and Future Perspectives
The distinct olfactory characteristics of the (3R)- and (3S)-enantiomers of this compound serve as a compelling illustration of the principles of molecular chirality in sensory science. The "fruity" (3R)-enantiomer and the "sulfurous, herbaceous" (3S)-enantiomer highlight the remarkable specificity of human olfactory receptors. For researchers in the fields of flavor chemistry, perfumery, and food science, a thorough understanding and the ability to control the enantiomeric composition of this and other chiral aroma compounds are essential for the development of authentic and high-quality products.
Future research should focus on obtaining precise quantitative odor threshold values for each enantiomer to better understand their relative sensory impact. Further exploration of stereoselective synthetic routes will enable the efficient and cost-effective production of the desired enantiomers. Additionally, investigating the enantiomeric distribution of this compound in a wider range of natural products will provide valuable insights into its biosynthesis and its role in the overall aroma of various fruits and other natural sources. The continued application of advanced analytical techniques, such as multidimensional gas chromatography (MDGC) coupled with olfactometry, will undoubtedly lead to a deeper understanding of the complex world of chiral aroma compounds.
References
IUPAC nomenclature and structure of 3-(Methylthio)hexyl acetate.
This guide provides a comprehensive technical overview of 3-(Methylthio)hexyl acetate, a molecule of significant interest to researchers, scientists, and professionals in the fields of flavor and fragrance chemistry, as well as drug development. This document delves into the compound's nomenclature, structure, synthesis, and spectroscopic characterization, offering field-proven insights and methodologies.
Introduction and Chemical Identity
This compound is a sulfur-containing ester recognized for its potent and complex aroma profile. It is a key contributor to the characteristic scent of various fruits, most notably passion fruit.[1] Its unique organoleptic properties, which include sulfurous, green, spicy, and tropical notes, make it a valuable ingredient in the flavor and fragrance industry.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | 3-methylsulfanylhexyl acetate | PubChem[2] |
| CAS Number | 51755-85-2 | RIFM |
| Molecular Formula | C₉H₁₈O₂S | RIFM[1] |
| Molecular Weight | 190.3 g/mol | RIFM[1] |
| Synonyms | Methylthio hexylacetate-3, Lychee mercaptan acetate | RIFM[1], Sigma-Aldrich |
| InChI Key | VIQXICKUKPVFRK-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | CCCC(CCOC(=O)C)SC | Sigma-Aldrich |
IUPAC Nomenclature and Structural Elucidation
The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) rules provides a precise description of its molecular architecture. A step-by-step deconstruction of the name reveals the underlying structural features.
Step-by-Step IUPAC Nomenclature
-
Identify the Parent Functional Group: The molecule contains an ester functional group, which takes priority in naming. The name will therefore end in "-oate" or, in this common format, as an alkyl acetate.
-
Identify the Alcohol and Carboxylic Acid Portions: The ester is formed from a substituted hexyl alcohol and acetic acid. Therefore, the base name is "hexyl acetate".
-
Number the Parent Carbon Chain: The hexyl chain is numbered starting from the carbon attached to the ester oxygen. This ensures the lowest possible locants for substituents.
-
Identify and Locate Substituents: A methylthio group (-SCH₃) is attached to the third carbon of the hexyl chain.
-
Assemble the Full IUPAC Name: Combining these elements gives the name This compound . An alternative, equally valid IUPAC name is 3-methylsulfanylhexyl acetate .[2]
Chemical Structure
The structure of this compound is characterized by a six-carbon chain with a methylthio substituent at the third position and an acetate group at the first position. The presence of a stereocenter at the third carbon atom means that the molecule can exist as two enantiomers, (R)-3-(Methylthio)hexyl acetate and (S)-3-(Methylthio)hexyl acetate.[1]
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from a readily available precursor. A common and logical synthetic route involves the preparation of the precursor alcohol, 3-(methylthio)-1-hexanol, followed by its esterification.
Synthesis of 3-(Methylthio)-1-hexanol
A plausible method for the synthesis of 3-(methylthio)-1-hexanol involves the conjugate addition of methyl mercaptan to an α,β-unsaturated aldehyde, followed by reduction of the aldehyde group.
Step 1: Conjugate Addition of Methyl Mercaptan to Hex-2-enal
In this step, methyl mercaptan (CH₃SH) is added to hex-2-enal. The reaction proceeds via a Michael addition, where the thiolate anion acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated aldehyde.
Step 2: Reduction of 3-(Methylthio)hexanal
The resulting 3-(methylthio)hexanal is then reduced to the corresponding primary alcohol, 3-(methylthio)-1-hexanol, using a suitable reducing agent such as sodium borohydride (NaBH₄).
Caption: Synthetic pathway to 3-(Methylthio)-1-hexanol.
Esterification of 3-(Methylthio)-1-hexanol
The final step in the synthesis is the esterification of 3-(methylthio)-1-hexanol to yield this compound. A standard and efficient method for this transformation is the reaction of the alcohol with acetic anhydride in the presence of a base catalyst, such as pyridine.
This protocol is a general method for the acetylation of primary alcohols and can be adapted for 3-(methylthio)-1-hexanol.
-
Dissolution: Dissolve 3-(methylthio)-1-hexanol (1.0 equivalent) in dry pyridine (5-10 mL per mmol of alcohol) in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.5-2.0 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is completely consumed. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.
-
Work-up: Remove the pyridine by co-evaporation with toluene under reduced pressure. Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Analysis
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned experimental NMR spectrum for this compound is not readily found in the literature, the expected chemical shifts and multiplicities can be predicted based on the known effects of the functional groups present in the molecule.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | ~ 4.1 - 4.3 | t |
| H-2 | ~ 1.6 - 1.8 | m |
| H-3 | ~ 2.8 - 3.0 | m |
| H-4 | ~ 1.4 - 1.6 | m |
| H-5 | ~ 1.3 - 1.5 | m |
| H-6 | ~ 0.9 | t |
| -SCH₃ | ~ 2.1 | s |
| -OCOCH₃ | ~ 2.0 | s |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 64 |
| C-2 | ~ 35 |
| C-3 | ~ 45 |
| C-4 | ~ 30 |
| C-5 | ~ 22 |
| C-6 | ~ 14 |
| -SCH₃ | ~ 15 |
| -OC OCH₃ | ~ 171 |
| -OCOC H₃ | ~ 21 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~ 1740 | Ester (C=O) | Stretch |
| ~ 1240 | Ester (C-O) | Stretch |
| ~ 2850-2960 | Alkyl (C-H) | Stretch |
| ~ 1375 & 1465 | Alkyl (C-H) | Bend |
| ~ 600-700 | Thioether (C-S) | Stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern under electron ionization (EI). The molecular ion peak ([M]⁺) is expected at m/z = 190.
Analysis of the Fragmentation Pattern:
-
Loss of the Acetoxy Group: A common fragmentation pathway for esters is the loss of the acetoxy group (CH₃COO·), which would result in a fragment ion at m/z = 131.
-
Loss of Acetic Acid: Another characteristic fragmentation is the loss of a neutral molecule of acetic acid (CH₃COOH), leading to a fragment ion at m/z = 130.
-
Cleavage α to the Sulfur Atom: Cleavage of the C-S bond can lead to various fragment ions. For instance, cleavage of the bond between C-3 and the sulfur atom could result in a fragment containing the sulfur atom.
-
McLafferty Rearrangement: A McLafferty rearrangement involving the ester carbonyl group could lead to a characteristic fragment ion.
References
JECFA Evaluation of 3-(Methylthio)hexyl Acetate as a Flavouring Agent: A Technical Guide
This technical guide provides an in-depth analysis of the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluation of 3-(methylthio)hexyl acetate for its use as a flavouring agent. The content herein is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the scientific principles and data that underpinned the safety assessment of this substance.
Introduction: The Scientific Framework for Flavouring Agent Safety
The safety evaluation of flavouring agents by JECFA is a rigorous, science-based process designed to protect public health while allowing for the use of substances that impart or modify the taste and aroma of food. This process is particularly nuanced for flavouring agents due to their vast number and typically low levels of dietary exposure. Central to this evaluation is the "Procedure for the Safety Evaluation of Flavouring Agents," a hierarchical approach that integrates data on chemical structure, metabolic fate, toxicology, and dietary intake.[1][2][3][4] This guide will dissect the application of this procedure to this compound, a substance valued for its sulfurous, green, and tropical flavour profile.[5]
Chemical Identity and Properties of this compound
A thorough understanding of a substance's chemical identity is the foundational first step in its safety assessment. This compound is a simple aliphatic thioether and a carboxylic ester.[5] Its key identification and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | JECFA |
| JECFA Number | 481 | JECFA[5] |
| FEMA Number | 3789 | FEMA[5] |
| CAS Number | 51755-85-2 | PubChem[5] |
| Molecular Formula | C₉H₁₈O₂S | PubChem[5] |
| Molecular Weight | 190.31 g/mol | PubChem[5] |
| Physical Description | Colourless liquid | JECFA[5] |
| Solubility | Soluble in water and fat | JECFA[5] |
| Density | 0.982-0.990 g/mL | JECFA[5] |
| Refractive Index | 1.461-1.469 | JECFA[5] |
The JECFA Safety Evaluation Workflow: A Step-by-Step Breakdown
The JECFA "Procedure for the Safety Evaluation of Flavouring Agents" is a decision-tree-based methodology. The following diagram illustrates the logical flow of this evaluation process.
Caption: The JECFA decision-tree for the safety evaluation of flavouring agents.
Structural Classification of this compound
At its 53rd meeting, JECFA evaluated a group of 137 flavouring agents, including "Simple aliphatic and aromatic sulfides and thiols," under which this compound is categorized.[5][6] Based on its simple, linear structure and known metabolic pathways for esters and thioethers, this compound was assigned to Structural Class I .[1][3][7] This classification is reserved for substances with simple chemical structures and efficient modes of metabolism, suggesting a low order of oral toxicity.[1][2][3]
Metabolic Fate of this compound
The metabolic pathway of this compound is predicted based on well-established biochemical reactions for esters and thioethers. The primary metabolic steps are:
-
Hydrolysis: The ester linkage is rapidly hydrolyzed by carboxylesterases, which are abundant in the intestinal tract, blood, and liver. This reaction yields acetic acid and 3-(methylthio)hexanol. Acetic acid is an endogenous substance and is readily utilized in the body's central metabolic pathways.
-
Oxidation of the Thioether: The resulting 3-(methylthio)hexanol is expected to undergo oxidation. The sulfur atom can be oxidized to the corresponding sulfoxide and subsequently to the sulfone. These oxidized metabolites are generally more polar and are readily excreted. Alternatively, the alkyl chain can undergo omega-oxidation to form more polar metabolites.
The predicted metabolic pathway is illustrated in the following diagram:
Caption: Predicted metabolic pathway of this compound.
Based on these predictions, JECFA concluded that this compound is metabolized to innocuous products.
Toxicological Assessment and Intake Data
Toxicological Data
For substances classified in Structural Class I and predicted to be metabolized to innocuous products, the JECFA procedure does not require extensive toxicological data if the estimated daily intake is below the threshold of toxicological concern (TTC) for that class. For Structural Class I, the TTC is 1800 µ g/person/day .
While no specific toxicological studies on this compound were detailed in the available JECFA summaries for this evaluation, the committee relies on the low toxicity profile of the structural class and the innocuous nature of the predicted metabolites.
Estimated Daily Intake
The estimated daily intake (EDI) is a critical component of the risk assessment. JECFA uses data on the annual volume of production of the flavouring agent to calculate the per capita intake. For the group of 137 simple aliphatic and aromatic sulfides and thiols, the total annual volume of production was approximately 6,000 kg in Europe and 5,300 kg in the United States at the time of the evaluation.[5]
The per capita intake of this compound was determined to be below the threshold of toxicological concern for Structural Class I.
JECFA's Conclusion and Rationale
"No safety concern at current levels of intake when used as a flavouring agent." [5]
-
Low-Toxicity Structural Class: The substance belongs to Structural Class I, which is associated with a low order of oral toxicity.[1][3][7]
-
Innocuous Metabolism: It is predicted to be efficiently hydrolyzed and oxidized to harmless metabolic products that are readily excreted or enter the body's endogenous metabolic pool.
-
Low Estimated Intake: The estimated daily intake of this compound is below the threshold of toxicological concern for Structural Class I substances.
References
- 1. Safety Evaluations of Groups of Related Flavouring Agents (JECFA Food Additives Series 50) [inchem.org]
- 2. 972. Procedure for the safety evaluation of flavouring agents (WHO Food Additives Series 44) [inchem.org]
- 3. 905. Substances evaluated using/procedure for the safety eval. of flavouring agents (WHO Food Additives Series 40) [inchem.org]
- 4. Safety evaluation of food flavorings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 973. Simple aliphatic and aromatic sulfides and thiols (WHO Food Additives Series 44) [inchem.org]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. fsc.go.jp [fsc.go.jp]
Methodological & Application
Application Note: A Validated HS-SPME-GC-MS Method for the Sensitive Quantification of 3-(Methylthio)hexyl Acetate
Introduction: The Analytical Challenge of a Potent Aroma Compound
3-(Methylthio)hexyl acetate, also known as lychee mercaptan acetate, is a volatile sulfur compound (VSC) responsible for characteristic notes in various natural products, most notably passion fruit, grapefruit, and certain wines.[1] Its potent, often desirable aroma at ultra-trace concentrations makes it a key target for analysis in the flavor, fragrance, and food and beverage industries.[2] However, the accurate quantification of this molecule presents significant analytical challenges.
The inherent characteristics of VSCs, such as high volatility, reactivity (susceptibility to oxidation), and typically low concentrations (ng/L levels) in complex matrices, demand a highly sensitive and selective analytical approach.[3][4][5] Direct injection methods are often inadequate due to insufficient sensitivity and the potential for matrix interference. This application note details a robust and validated method for the quantification of this compound, employing Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection.
Principle of the Method: A Synergy of Extraction and Analysis
This method is built on two synergistic technologies: HS-SPME for analyte enrichment and GC-MS for selective quantification.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free extraction technique ideal for volatile and semi-volatile compounds.[6] Analytes are partitioned from the sample matrix (e.g., wine, juice, or a formulated product) into the headspace of a sealed vial. A fused silica fiber coated with a specific sorbent material is then exposed to the headspace, where it adsorbs and concentrates the target analytes. The key advantage is the effective isolation of volatile analytes from non-volatile matrix components, which reduces instrument contamination and improves analytical accuracy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Following extraction, the SPME fiber is transferred to the heated injection port of a gas chromatograph. The trapped analytes are thermally desorbed onto the GC column. The GC separates the components of the volatile fraction based on their boiling points and interaction with the column's stationary phase.[7] The separated compounds then enter the mass spectrometer, which acts as a highly specific and sensitive detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification (via mass spectrum) and precise quantification.[8] For trace-level analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is critical, as it significantly enhances sensitivity by focusing only on specific ions characteristic of this compound.
The entire analytical workflow is depicted below.
Detailed Application & Protocols
Equipment and Reagents
-
Instrumentation: Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer. An autosampler with SPME fiber capability is highly recommended for precision.
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad recovery of volatile sulfur compounds.[6]
-
Reagents:
-
This compound (≥97% purity, analytical standard)
-
Internal Standard (IS): e.g., 2-Octanol or a deuterated analog of the target analyte for highest accuracy.
-
Sodium Chloride (NaCl), analytical grade.
-
Methanol or Ethanol (HPLC grade) for stock solutions.
-
Deionized Water.
-
-
Consumables: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
Preparation of Standards and Calibration Curve
Causality: An external calibration curve with an internal standard is essential for accurate quantification. The IS compensates for variations in extraction efficiency and injection volume, which is a critical self-validating mechanism for the protocol.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., 2-Octanol) in the same manner.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a suitable matrix mimic (e.g., 10% ethanol in water for wine analysis) to prepare a series of calibration standards. A typical range might be 10 ng/L to 1000 ng/L.
-
Spiking: Spike each calibration standard and all unknown samples with the internal standard to a fixed final concentration (e.g., 100 ng/L).
HS-SPME Sample Preparation Protocol
Causality: The parameters below are optimized to favor the partitioning of the semi-volatile analyte into the headspace for efficient extraction. Salt addition increases the ionic strength of the aqueous sample, "salting out" the volatile organic compounds and increasing their concentration in the headspace, thereby improving method sensitivity.[3][6]
-
Sample Aliquot: Place 5 mL of the liquid sample (or calibration standard) into a 20 mL headspace vial.
-
Internal Standard: Add the predetermined volume of the IS working solution.
-
Salt Addition: Add 1 g of NaCl to the vial.
-
Sealing: Immediately seal the vial with the magnetic cap.
-
Incubation/Equilibration: Place the vial in the autosampler tray. Incubate at 50°C for 10 minutes with agitation (e.g., 250 rpm) to allow the analyte to equilibrate between the sample and the headspace.
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 50°C.
-
Desorption: Immediately after extraction, the fiber is automatically inserted into the GC inlet for thermal desorption.
GC-MS Instrumental Parameters
The following table provides a validated starting point for instrumental conditions. These may require optimization based on the specific instrument and column used.
| Parameter | Condition | Rationale |
| GC System | ||
| Inlet Temperature | 250 °C | Ensures rapid and complete thermal desorption of analytes from the SPME fiber. |
| Injection Mode | Splitless (for 2 min) | Maximizes transfer of the analyte onto the column for trace-level analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A mid-polarity column providing excellent separation for a wide range of volatile compounds. |
| Oven Program | 40 °C (hold 3 min), ramp to 240 °C at 8 °C/min, hold 5 min | Provides good separation of early-eluting volatiles while ensuring elution of higher-boiling compounds. |
| MS System | ||
| MS Transfer Line | 250 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization energy creating a characteristic fragmentation pattern. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only specific ions for the target analyte and IS. |
| Quantifier Ion | m/z 131 (or other dominant, specific ion) | Chosen for its high abundance and specificity to this compound. |
| Qualifier Ions | m/z 75, 59 | Used for identity confirmation, ensuring the ratios between ions are consistent. |
Method Validation: Establishing Trustworthiness
A method is only useful if its results are reliable. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] Key performance characteristics should be evaluated according to established guidelines, such as those from the FDA or ICH.[9][11]
References
- 1. air.unimi.it [air.unimi.it]
- 2. femaflavor.org [femaflavor.org]
- 3. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. mdpi.com [mdpi.com]
- 9. s27415.pcdn.co [s27415.pcdn.co]
- 10. wjarr.com [wjarr.com]
- 11. fda.gov [fda.gov]
Application Note: Protocols for the Extraction of 3-(Methylthio)hexyl Acetate from Food Matrices
Introduction: The Significance of 3-(Methylthio)hexyl Acetate in Food Aroma
This compound is a volatile sulfur compound (VSC) that plays a pivotal role in the characteristic aroma of several fruits, most notably yellow passion fruit.[1][2] Its unique sensory profile is described as sulfurous, green, vegetative, and possessing a distinct tropical nuance.[1][3] As a flavoring agent recognized by international bodies like JECFA and FEMA, its presence, even at trace levels, can significantly influence the consumer's sensory experience.[4][5]
The analysis of this compound presents a significant challenge for researchers and quality control professionals. Key difficulties include:
-
Volatility: The compound's tendency to vaporize at room temperature complicates sample handling and can lead to analyte loss if improper techniques are used.[6][7][8]
-
Reactivity: Like many sulfur-containing compounds, it can be prone to oxidation or thermal degradation, potentially forming artifacts and leading to inaccurate quantification.[6]
-
Trace Concentrations: In most food matrices, this compound is present at very low levels (ng/L or µg/kg), necessitating highly sensitive extraction and detection methods.[6][9]
-
Matrix Complexity: Food matrices are intricate mixtures of fats, proteins, carbohydrates, and other volatile compounds that can interfere with extraction efficiency.[10]
This application note provides detailed, validated protocols for the extraction of this compound from food matrices using modern, solvent-free techniques: Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE). These methods are selected for their high sensitivity, reproducibility, and compatibility with Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for flavor and fragrance analysis.[11]
Principles of Advanced Extraction Techniques
Before detailing the protocols, it is crucial to understand the causality behind the selection of HS-SPME and SBSE over traditional methods like liquid-liquid extraction.
-
Headspace Solid-Phase Microextraction (HS-SPME): This technique is based on the equilibrium partitioning of analytes between the sample matrix, the headspace (the gas phase above the sample), and a stationary phase coated onto a fused silica fiber.[9] By heating and agitating the sample, volatile compounds like this compound are driven from the matrix into the headspace, where they are adsorbed and concentrated by the SPME fiber. This is a solvent-free, equilibrium-based method that is simple, fast, and minimizes analyte loss and artifact formation.[12]
-
Stir Bar Sorptive Extraction (SBSE): SBSE operates on a similar principle of sorptive extraction but utilizes a magnetic stir bar coated with a significantly larger volume of polydimethylsiloxane (PDMS).[13] This larger phase volume results in a much higher extraction capacity and sensitivity compared to SPME, making it ideal for ultra-trace analysis.[14] The stir bar is immersed directly in a liquid sample or suspended in the headspace, and after a defined extraction time, it is thermally desorbed for GC-MS analysis.
These techniques are preferred because they combine extraction and concentration into a single, automated step, enhancing sensitivity while reducing sample handling and the use of organic solvents.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is designed for the routine analysis of this compound in liquid (e.g., fruit juice, wine) and solid (e.g., fruit puree) food matrices.
Causality of Experimental Choices
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected. This tri-phase coating provides a broad polarity range, ensuring efficient trapping of semi-volatile compounds like this compound, which contains both a nonpolar alkyl chain and a more polar acetate group.[9][15][16]
-
Salt Addition: Sodium chloride (NaCl) is added to the sample. This increases the ionic strength of the aqueous matrix, which decreases the solubility of organic analytes (the "salting-out" effect) and promotes their transfer into the headspace, thereby increasing extraction efficiency.[9]
-
Temperature and Agitation: The sample is heated and agitated to facilitate the release of the analyte from the food matrix and accelerate its diffusion into the headspace, allowing for faster equilibration with the SPME fiber.[9]
Materials and Instrumentation
-
Materials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa, SPME fiber holder (manual or for autosampler), magnetic stir bars.
-
Reagents: Sodium chloride (analytical grade), deionized water, internal standard (e.g., 2-methyl-3-heptanone or a deuterated analog of the analyte).
-
Instrumentation: GC-MS system, heated agitator or autosampler with incubation and agitation capabilities.
Step-by-Step Protocol
-
Sample Preparation: Weigh 5.0 g of homogenized solid sample (or pipette 5.0 mL of liquid sample) into a 20 mL headspace vial. For solid samples, add 5.0 mL of deionized water to create a slurry.
-
Internal Standard Spiking: Add a known concentration of the chosen internal standard to the vial. The use of an internal standard is critical for accurate quantification as it corrects for variations in extraction efficiency and injection volume.[17][18]
-
Matrix Modification: Add 2.0 g of NaCl to the vial. Immediately seal the vial tightly with the screw cap.
-
Incubation and Extraction: Place the vial in the heated agitator.
-
Equilibration: Incubate the sample at 45°C for 15 minutes with agitation (e.g., 500 rpm) to allow the sample to reach thermal equilibrium.
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 45°C with continued agitation.
-
-
Desorption and Analysis: Immediately after extraction, withdraw the fiber and insert it into the GC inlet heated to 250°C. Desorb for 5 minutes in splitless mode to ensure the complete transfer of analytes to the GC column. Start the GC-MS data acquisition at the beginning of the desorption.
-
Fiber Conditioning: After desorption, condition the fiber in a separate conditioning station or the GC inlet at the temperature recommended by the manufacturer (typically 270°C) for 10-20 minutes to prevent carryover between samples.
HS-SPME Workflow Diagram
Caption: HS-SPME workflow from sample preparation to GC-MS analysis.
Protocol 2: Stir Bar Sorptive Extraction (SBSE)
This protocol is recommended for applications requiring maximum sensitivity for the detection of this compound at ultra-trace levels.
Causality of Experimental Choices
-
Extraction Phase: A standard polydimethylsiloxane (PDMS) coated stir bar is used. PDMS is a non-polar phase that effectively extracts a wide range of organic molecules from aqueous matrices based on their octanol-water partition coefficient (Kow).[13]
-
Extraction Time: A longer extraction time (90 minutes) is employed compared to SPME. This is necessary to allow for the diffusion of the analyte into the much larger volume of the PDMS phase to achieve maximum recovery and sensitivity.[14]
-
Post-Extraction Rinse: The stir bar is rinsed with deionized water after extraction to remove any adhering matrix components (sugars, salts) that are not absorbed into the PDMS and could contaminate the GC system.
Materials and Instrumentation
-
Materials: 20 mL sample vials, PDMS-coated stir bars (e.g., 10 mm length, 0.5 mm film thickness), stir bar tweezers, thermal desorption tubes.
-
Reagents: Deionized water, internal standard.
-
Instrumentation: GC-MS system with a thermal desorption unit (TDU), magnetic stir plate.
Step-by-Step Protocol
-
Sample Preparation: Pipette 10 mL of the liquid sample into a 20 mL vial. For solid samples, create a liquid extract or slurry and centrifuge to obtain a clear supernatant.
-
Internal Standard Spiking: Add a known concentration of the internal standard to the vial.
-
Extraction: Place a PDMS-coated stir bar into the vial. Place the vial on a magnetic stir plate and stir at 1000 rpm for 90 minutes at room temperature.
-
Stir Bar Removal and Cleaning: After extraction, remove the stir bar from the vial using clean tweezers. Briefly rinse the stir bar by dipping it into a beaker of deionized water, then gently dry it with a lint-free tissue (e.g., Kimwipe).
-
Thermal Desorption: Place the dried stir bar into a clean thermal desorption tube. Place the tube into the autosampler of the TDU.
-
Desorption and Analysis: The TDU automatically introduces the tube into a heated zone (e.g., ramped from 40°C to 275°C) to desorb the analytes, which are then cryofocused before being transferred to the GC column for analysis.
SBSE Workflow Diagram
Caption: SBSE workflow from sample preparation to thermal desorption and GC-MS analysis.
GC-MS Analysis and Quantification
The following table provides a robust starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and food matrix.
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-WAX or equivalent (e.g., 30m x 0.25mm ID x 0.25µm film) | A polar wax column provides good selectivity and peak shape for polar and semi-polar flavor compounds, including esters and sulfur compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Inlet Temp. | 250°C | Ensures rapid and complete desorption of analytes from the SPME fiber or TDU. |
| Oven Program | 40°C (hold 3 min), ramp to 240°C at 8°C/min, hold 5 min | This temperature program provides good separation for a wide range of volatile compounds, from highly volatile to semi-volatile. |
| MS Transfer Line | 250°C | Prevents condensation of less volatile analytes before they reach the ion source. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 35-350) and/or SIM | Full scan is used for initial identification. Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 43, 61, 75, 112, 190) can be used for improved sensitivity and accurate quantification. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Inefficient extraction; Analyte degradation; Active sites in the GC system. | Optimize extraction time/temperature. Ensure sample pH is neutral. Use a deactivated GC inlet liner and column. Check for leaks in the system. |
| Poor Peak Shape (Tailing) | Active sites in the inlet or column; High analyte concentration. | Use a deactivated liner/column. Check for column contamination. Dilute the sample or reduce extraction time. Thiol compounds are particularly prone to tailing.[6][19] |
| Ghost Peaks/Carryover | Incomplete desorption; SPME fiber contamination. | Increase desorption time/temperature. Ensure SPME fiber is properly conditioned between runs. Run a blank after a high-concentration sample. |
| Poor Reproducibility | Inconsistent sample volume/matrix; Leaky vial septum; Inconsistent extraction time/temp. | Use an internal standard.[18] Ensure vials are sealed properly. Use an autosampler for precise timing and temperature control. |
References
- 1. This compound | 51755-85-2 [chemicalbook.com]
- 2. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]
- 3. 51755-85-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | C9H18O2S | CID 62013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. femaflavor.org [femaflavor.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. selectscience.net [selectscience.net]
- 9. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Application of headspace solid-phase microextraction to the determination of sulphur compounds with low volatility in wines. | Sigma-Aldrich [sigmaaldrich.com]
- 17. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 19. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
The Role and Application of 3-(Methylthio)hexyl Acetate in Enhancing Food and Beverage Flavor Profiles
Abstract
3-(Methylthio)hexyl acetate, a volatile sulfur-containing ester, is a potent flavor compound increasingly utilized in the food and beverage industry to impart and enhance tropical, fruity, and complex savory notes. Its characteristic sulfury, green, and sweet aroma profile, reminiscent of passion fruit and lychee, makes it a valuable tool for flavor chemists and product developers. This comprehensive guide provides detailed application notes and protocols for the effective use of this compound, targeting researchers, scientists, and professionals in drug development who require a thorough understanding of its properties, application, and analysis. The document covers the sensory characteristics, natural occurrence, and regulatory status of the compound, alongside practical, step-by-step protocols for its incorporation into beverage formulations, subsequent sensory evaluation, and analytical quantification.
Introduction: The Chemistry and Sensory Significance of this compound
This compound (CAS No. 51755-85-2; FEMA No. 3789) is a racemic mixture recognized for its powerful and multifaceted aroma.[1][2] As a sulfur-containing compound, it possesses a low odor threshold, meaning even at trace concentrations, it can significantly impact the overall flavor profile of a product.[3] Its natural occurrence has been identified in passion fruit (Passiflora edulis), where it contributes to the characteristic exotic and slightly sulfury notes of the fruit.[4]
The sensory perception of this compound is complex and concentration-dependent. At appropriate levels, it delivers desirable tropical fruit notes, while at higher concentrations, the sulfury aspect can become more pronounced.[3] A critical aspect of this compound is its chirality; the (3R)-enantiomer is described as fruity, whereas the (3S)-enantiomer possesses a more intense sulfurous and herbaceous character.[5] This stereochemical nuance underscores the importance of precise control and evaluation in its application.
Table 1: Physicochemical and Regulatory Information for this compound
| Property | Value | Source |
| Chemical Name | This compound | --INVALID-LINK-- |
| CAS Number | 51755-85-2 | --INVALID-LINK-- |
| FEMA Number | 3789 | --INVALID-LINK-- |
| JECFA Number | 481 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₈O₂S | --INVALID-LINK-- |
| Molecular Weight | 190.30 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Odor Profile | Sulfurous, green, tropical, fruity, with nuances of passion fruit and lychee. | --INVALID-LINK-- |
| Regulatory Status | Generally Recognized as Safe (GRAS) by FEMA. No safety concern at current levels of intake when used as a flavouring agent (JECFA). | --INVALID-LINK--, --INVALID-LINK-- |
Application in Tropical Fruit Beverages: A Protocol
The primary application of this compound is in the creation and enhancement of tropical fruit flavors. Its ability to impart a ripe, authentic, and juicy character makes it particularly suitable for beverages such as juices, nectars, and flavored waters. The following protocol outlines a systematic approach to incorporating this flavor compound into a model beverage system.
Objective
To evaluate the sensory impact of this compound at various concentrations in a model tropical fruit beverage base and to determine an optimal usage level.
Materials and Reagents
-
This compound (food grade, ≥97%)
-
Propylene glycol (PG) or ethanol (food grade) as a solvent
-
Model beverage base (e.g., 10% sugar solution with 0.1% citric acid in deionized water)
-
Glass volumetric flasks and pipettes
-
Amber glass bottles for sample storage
-
Magnetic stirrer and stir bars
Stock Solution Preparation
Due to its potency, it is crucial to work with dilutions of this compound.
-
Prepare a 1% (w/v) stock solution of this compound in propylene glycol or ethanol.
-
From the 1% stock solution, prepare a 0.01% (w/v) working solution in the same solvent. This will allow for more accurate dosing at the parts-per-million (ppm) level.
Beverage Sample Preparation
The following steps should be performed in a well-ventilated area.
-
Prepare a sufficient volume of the model beverage base.
-
Label amber glass bottles for each concentration to be tested (e.g., Control, 0.05 ppm, 0.1 ppm, 0.2 ppm, 0.5 ppm).
-
Using a calibrated pipette, add the calculated volume of the 0.01% working solution to each corresponding bottle to achieve the target concentrations.
-
Fill each bottle with the model beverage base to the final volume.
-
Cap the bottles securely and homogenize the contents by gentle inversion or stirring.
-
Allow the samples to equilibrate for at least 24 hours at refrigerated temperatures (4-8 °C) before sensory evaluation.
Diagram 1: Workflow for Beverage Sample Preparation
Caption: Workflow for preparing beverage samples with this compound.
Sensory Evaluation Protocol: Check-All-That-Apply (CATA) Method
To obtain descriptive sensory data, the Check-All-That-Apply (CATA) method is a rapid and effective tool, particularly with consumer panels.[6][7]
Objective
To characterize the sensory profile of the prepared beverage samples and identify the attributes associated with different concentrations of this compound.
Panelists
Recruit a panel of at least 20-30 consumers who are regular consumers of tropical fruit beverages.
Procedure
-
Sample Presentation: Present the beverage samples, including the control, chilled and in a randomized order to each panelist. Samples should be coded with three-digit random numbers.
-
CATA Questionnaire: Provide each panelist with a CATA questionnaire for each sample. The questionnaire should consist of a list of sensory descriptors. Panelists are instructed to check all the terms they consider appropriate to describe the sample.
-
Data Collection: Collect the completed questionnaires.
Table 2: Example CATA Descriptor List for Tropical Beverage Evaluation
| Category | Descriptors |
| Aroma | Fruity, Sweet, Sulfury, Green, Ripe, Artificial, Passion fruit-like, Lychee-like, Citrusy |
| Flavor | Fruity, Sweet, Sour, Bitter, Sulfury, Green, Ripe, Artificial, Passion fruit-like, Lychee-like, Lingering aftertaste |
| Mouthfeel | Watery, Full-bodied, Astringent |
| Overall Impression | Refreshing, Natural, Unpleasant, Balanced |
Data Analysis
The frequency of use for each descriptor for each sample is counted. The data can be analyzed using Cochran's Q test to identify significant differences between samples for each attribute. Correspondence analysis can be used to visualize the relationship between the samples and the sensory attributes.
Analytical Quantification: GC-MS Protocol
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the quantification of volatile sulfur compounds in complex food matrices due to its high sensitivity and selectivity.
Objective
To develop and validate a method for the quantification of this compound in a beverage matrix.
Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Headspace or Solid-Phase Microextraction (SPME) autosampler
-
DB-Wax or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Helium (carrier gas)
-
Internal standard (e.g., 2-methyl-3-furanthiol)
-
Sodium chloride
Sample Preparation (HS-SPME)
-
Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to increase the volatility of the analyte.
-
Add a known concentration of the internal standard.
-
Seal the vial with a magnetic crimp cap.
-
Equilibrate the sample in the autosampler's incubator (e.g., 40 °C for 15 minutes).
-
Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
GC-MS Conditions
-
Injector Temperature: 250 °C
-
Oven Program: 40 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min.
-
Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 61, 87, 119, 190) and the internal standard.
Calibration and Quantification
Prepare a series of calibration standards in the model beverage base and analyze them using the same HS-SPME-GC-MS method. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentration of this compound in the unknown samples can then be determined from this curve.
Diagram 2: Analytical Workflow for Quantification
Caption: Workflow for the quantification of this compound using HS-SPME-GC-MS.
Proposed Synthesis Pathway
For research purposes, understanding the synthesis of this compound can be valuable. A plausible synthetic route involves a two-step process starting from 1-hexen-3-ol.
Diagram 3: Proposed Synthesis of this compound
Caption: A proposed two-step synthesis pathway for this compound.
This pathway involves the anti-Markovnikov addition of methanethiol to the double bond of 1-hexen-3-ol via a radical-initiated thiol-ene reaction, followed by esterification of the resulting alcohol with acetic anhydride.
Toxicological and Safety Considerations
This compound has undergone safety assessments by the Research Institute for Fragrance Materials (RIFM).[8][9] The available data indicates that it is not genotoxic.[8] Due to a lack of specific repeated dose and reproductive toxicity data, a Threshold of Toxicological Concern (TTC) approach is often applied. The total systemic exposure to this compound from its use as a flavor ingredient is below the TTC for a Cramer Class I material, suggesting no safety concern at current levels of use.[8] As with all flavor ingredients, it should be handled in accordance with Good Manufacturing Practices (GMP).
Conclusion
This compound is a powerful and versatile flavor ingredient that can significantly contribute to the creation of authentic and appealing tropical fruit profiles in food and beverage products. Its effective use requires a nuanced understanding of its sensory properties, careful control of dosage, and robust analytical methods for its quantification. The protocols and information provided in this guide offer a solid foundation for researchers and product developers to explore the full potential of this impactful flavor compound.
References
- 1. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]
- 2. femaflavor.org [femaflavor.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. The 3-(Methylthio)hexyl acetates [leffingwell.com]
- 6. DLG Expert report 05/2016: Sensory analysis: Overview of methods and application areas Part 4 [dlg.org]
- 7. SENSORY EVALUATION TEST OF READY TO DRINK COFFEE PRODUCT USING CATA (Check All That Apply) PROFILING | Journal of Food and Agricultural Science for Lowland and Coastal Area [jfas.upnjatim.ac.id]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. RIFM fragrance ingredient safety assessment, this compound, CAS registry number 51755-85-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Methylthio)hexyl Acetate in Fragrance Formulations
Abstract
These application notes provide a comprehensive technical guide for researchers, perfumers, and formulation scientists on the effective utilization of 3-(Methylthio)hexyl acetate in fragrance and perfume compositions. This document delineates the unique olfactory properties, physicochemical characteristics, and strategic applications of this potent, sulfur-containing aroma chemical. Detailed protocols for sensory evaluation, analytical quantification, stability assessment, and formulation integration are provided to facilitate its successful incorporation into a diverse range of fragrance products. The causality behind experimental choices is elucidated to empower users with a fundamental understanding of its behavior in complex matrices.
Introduction to this compound
This compound (CAS No. 51755-85-2) is a high-impact aroma chemical renowned for its complex and multifaceted olfactory profile.[1][2] As a member of the thioester family, it possesses a characteristic sulfurous note, which, when expertly dosed, imparts exceptional realism and novelty to fragrance compositions. Its unique scent profile is reminiscent of tropical fruits, particularly passion fruit and lychee, with underlying green, spicy, and vegetative nuances.[1][3][4][5]
The strategic use of sulfur-containing compounds represents a sophisticated facet of modern perfumery, allowing for the creation of distinctive and memorable fragrances. This compound, with its potent and diffusive character, serves as a powerful modifier, capable of enhancing fruit accords, introducing intriguing savory notes, and adding a vibrant, naturalistic dimension to a wide array of fragrance families. Understanding its behavior and application is paramount to harnessing its full creative potential.
Physicochemical and Olfactory Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, formulation, and analysis.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 51755-85-2 | [2][6] |
| Molecular Formula | C₉H₁₈O₂S | [6] |
| Molecular Weight | 190.30 g/mol | [4][7] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 216 °C (lit.) | [8] |
| Density | 0.982 - 0.990 g/mL at 20-25°C | [6][8] |
| Refractive Index | 1.461 - 1.469 at 20°C | [6] |
| Solubility | Soluble in ethanol and fats; sparingly soluble in water. | [5][6] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [7] |
Olfactory Profile:
The odor of this compound is highly dependent on its concentration.
-
At 1% in a suitable solvent (e.g., Dipropylene Glycol): A potent and complex aroma with notes described as sulfurous, green, spicy, pungent, and vegetative, with a distinct tropical fruit nuance.[4][5]
-
At 0.1% and lower: The tropical fruit character becomes more prominent, reminiscent of passion fruit, grapefruit, and lychee, with the sulfurous note providing a juicy and authentic quality.[4][5]
It is crucial to note that this compound possesses a chiral center, and its enantiomers exhibit distinct olfactory properties. This highlights the importance of stereochemistry in fragrance perception.
Synthesis Overview
For the intended audience, a conceptual understanding of the synthesis of this compound is valuable. A common synthetic route involves a multi-step process, which is visualized in the diagram below. The process typically starts from a precursor alcohol, which undergoes reactions to introduce the methylthio group, followed by esterification to yield the final product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. flavorsum.com [flavorsum.com]
- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 4. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]
- 5. Fragrance University [fragranceu.com]
- 6. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 7. This compound 97+ , FG 51755-85-2 [sigmaaldrich.com]
- 8. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for the Synthesis and Purification of 3-(Methylthio)hexyl Acetate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis and purification of 3-(Methylthio)hexyl acetate, a valuable flavor and fragrance compound.[1] Detailed protocols for its preparation via Fischer esterification of 3-(methylthio)-1-hexanol are presented, including reaction setup, monitoring, and work-up procedures. Furthermore, this guide elaborates on state-of-the-art purification techniques, with a focus on fractional distillation under reduced pressure to achieve high-purity this compound suitable for demanding applications. Analytical methods for characterization and quality control are also discussed.
Introduction to this compound
This compound (CAS No. 51755-85-2) is a sulfur-containing ester recognized for its distinct organoleptic properties.[2][3] It possesses a complex aroma profile, often described as sulfurous, green, and tropical, making it a sought-after ingredient in the flavor and fragrance industry.[1] Its precursor, 3-(methylthio)-1-hexanol, is also a significant aroma compound.[4][5][6] The synthesis of this compound involves the esterification of 3-(methylthio)-1-hexanol, a reaction that requires careful control to maximize yield and purity.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₂S | PubChem[7] |
| Molecular Weight | 190.3 g/mol | Sigma-Aldrich[2] |
| Boiling Point | 216 °C (lit.) | Sigma-Aldrich[2] |
| Density | 0.985 g/mL at 20 °C (lit.) | Sigma-Aldrich[2] |
| Refractive Index | n20/D 1.4640 (lit.) | iChemical[3] |
Synthesis of this compound via Fischer Esterification
The most common and industrially scalable method for synthesizing this compound is the Fischer esterification of 3-(methylthio)-1-hexanol with acetic acid, catalyzed by a strong acid. This equilibrium-driven reaction necessitates the removal of water to shift the equilibrium towards the product.[8][9][10] The use of a Dean-Stark apparatus is a highly effective method for this purpose.[8][9][11][12]
Reaction Mechanism
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Protocol
Materials:
-
3-(Methylthio)-1-hexanol (1.0 mol, 148.27 g)
-
Glacial Acetic Acid (1.2 mol, 72.06 g)
-
p-Toluenesulfonic acid monohydrate (0.02 mol, 3.8 g) or concentrated Sulfuric Acid (1 mL)
-
Toluene (200 mL)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Boiling chips
Equipment:
-
1 L three-neck round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Apparatus for fractional distillation under vacuum
Procedure:
-
Reaction Setup: To the 1 L three-neck round-bottom flask, add 3-(methylthio)-1-hexanol, glacial acetic acid, p-toluenesulfonic acid monohydrate, toluene, and a few boiling chips. Assemble the Dean-Stark trap and reflux condenser on the flask.
-
Reaction: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap (typically 4-6 hours).
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and carefully wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid. Be cautious of CO₂ evolution. Repeat the washing until the aqueous layer is no longer acidic.
-
Washing: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
Purification of this compound
The crude this compound obtained after the work-up requires purification to remove any unreacted starting materials, by-products, and residual solvent. Fractional distillation under reduced pressure is the preferred method for purifying high-boiling esters like this compound.[13][14][15][16][17]
Principles of Vacuum Fractional Distillation
Lowering the pressure above a liquid reduces its boiling point.[17] This principle is crucial for the distillation of thermally sensitive or high-boiling compounds, as it allows for distillation at lower temperatures, preventing decomposition.[14][15] A fractionating column is used to achieve a better separation of components with close boiling points.
Purification Strategy Decision Tree
The choice of purification strategy depends on the nature and quantity of impurities.
Caption: Decision tree for the purification of this compound.
Detailed Protocol for Vacuum Fractional Distillation
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser and vacuum adapter
-
Receiving flasks
-
Vacuum pump with a cold trap
-
Heating mantle with a magnetic stirrer
-
Thermometer
Procedure:
-
Setup: Assemble the vacuum fractional distillation apparatus. Ensure all ground glass joints are properly sealed with vacuum grease.
-
Distillation: Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar. Begin heating the flask gently while gradually reducing the pressure.
-
Fraction Collection: Collect the different fractions as they distill over. Monitor the temperature at the distillation head. The first fraction will likely contain any residual low-boiling impurities.
-
Product Collection: Collect the main fraction of this compound at its boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 216 °C.
-
Completion: Once the main fraction has been collected and the temperature begins to rise again, stop the distillation. Allow the apparatus to cool to room temperature before releasing the vacuum.
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of the final product and identifying any minor impurities. The mass spectrum of this compound will show characteristic fragmentation patterns.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized ester.[18][19][20] The chemical shifts and coupling constants will be consistent with the expected structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can confirm the presence of the ester functional group, typically showing a strong C=O stretching vibration around 1740 cm⁻¹.[7][21]
Conclusion
The protocols detailed in this application note provide a robust and reliable method for the synthesis and purification of high-purity this compound. Adherence to these procedures, coupled with careful analytical characterization, will ensure the production of a high-quality product suitable for its intended applications in the flavor, fragrance, and pharmaceutical industries.
References
- 1. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound, CAS No. 51755-85-2 - iChemical [ichemical.com]
- 4. 3-(methyl thio) hexanol, 51755-66-9 [thegoodscentscompany.com]
- 5. 3-(Methylthio)-1-hexanol | C7H16OS | CID 65413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Methylthio)-1-hexanol = 97 , FG 51755-66-9 [sigmaaldrich.com]
- 7. This compound | C9H18O2S | CID 62013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 9. orickmedicosarl.com [orickmedicosarl.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US20170113998A1 - Method for separating high-boiling carboxylic acid vinyl ester/carboxylic acid mixtures - Google Patents [patents.google.com]
- 14. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Fractional distillation - Wikipedia [en.wikipedia.org]
- 16. vernier.com [vernier.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. kgroup.du.edu [kgroup.du.edu]
- 20. researchgate.net [researchgate.net]
- 21. dev.spectrabase.com [dev.spectrabase.com]
Application Notes & Protocols: The Role of 3-(Methylthio)hexyl Acetate in the Formulation of Authentic Tropical Fruit Flavors
These application notes serve as a comprehensive guide for researchers, flavor chemists, and product development professionals on the strategic use of 3-(Methylthio)hexyl acetate. This document provides in-depth technical protocols and formulation insights to harness the unique sensory properties of this compound in the creation of authentic and impactful tropical fruit flavors.
Introduction: The Significance of Sulfur Compounds in Tropical Aromas
The characteristic and alluring aroma of many tropical fruits is a complex symphony of volatile organic compounds. While esters, alcohols, and terpenes often form the foundational fruity and floral notes, it is the trace-level sulfur-containing compounds that frequently impart the unique, juicy, and authentic character.[1][2] this compound, a sulfur-containing ester, is a pivotal molecule in this context, responsible for introducing a ripe, exotic, and sulfury nuance that is indispensable for creating lifelike tropical fruit profiles.[3][4]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in flavor systems.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 51755-85-2 | [4][5] |
| Molecular Formula | C₉H₁₈O₂S | [5] |
| Molecular Weight | 190.31 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 216 °C | [7][8] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [6][7] |
| Solubility | Soluble in alcohols and fats | [6] |
| FEMA Number | 3789 | [4][5] |
| JECFA Number | 481 | [4][5] |
Sensory Profile and Natural Occurrence
This compound is naturally found in passion fruit, contributing significantly to its characteristic aroma.[1][9] Its sensory profile is multifaceted, described as sulfury, green, spicy, and vegetative with a distinct tropical and fruity nuance.[3] This complexity makes it a versatile tool for flavorists.
The perception of its aroma is also influenced by its stereochemistry. The two enantiomers of this compound possess distinct odor characteristics:
-
(3R)-3-(methylthio)hexyl acetate: Exhibits a more fruity character.[10]
-
(3S)-3-(methylthio)hexyl acetate: Presents a more intense sulfurous and herbaceous aroma.[10]
This chirality is a critical consideration in advanced flavor formulation, where the enantiomeric ratio can be fine-tuned to achieve a specific desired profile.
Application in Tropical Flavor Creation
The primary application of this compound is to impart a juicy, ripe, and authentic tropical character to flavor formulations. It is particularly effective in building the following fruit profiles:
-
Passion Fruit: As a naturally occurring key component, it is essential for a realistic passion fruit flavor.[1] The aroma of passion fruit is often described as fruity, floral, and slightly sulfurous.[11] this compound provides the characteristic sulfury note that cuts through the sweetness of esters like ethyl butyrate and hexyl hexanoate, which are also major contributors to the fruit's aroma.[11][12]
-
Mango: While mango flavor is often characterized by terpenes like δ-3-carene and lactones, this compound can introduce a ripe, slightly sulfury note that enhances the overall authenticity, reminiscent of specific cultivars.[13]
-
Guava: The aroma of guava is complex, with contributions from esters, terpenes, and C6 aldehydes and alcohols.[14][15][16] The judicious addition of this compound can elevate a guava formulation by adding a layer of ripe, exotic complexity.
-
Lychee: This compound is also known as "lychee mercaptan acetate," highlighting its strong association with this fruit's flavor profile.[3][6] It helps to create the characteristic sweet and slightly sulfury notes of fresh lychee.
Recommended Dosage
Due to its high impact, this compound should be used at very low concentrations. The following are suggested starting points for different applications:
| Application | Recommended Dosage (ppm) |
| Beverages | 0.1 |
| Confectionery | 0.5 |
| Chewing Gum | 1.0 |
Source: The Good Scents Company[3]
Flavorists should start at the lower end of these ranges and adjust based on the desired intensity and the overall flavor matrix.
Analytical Protocols
For researchers and quality control professionals, the identification and quantification of this compound in both natural products and finished flavors are crucial.
Protocol for Identification and Quantification by GC-MS
This protocol outlines a standard method for the analysis of this compound.
Objective: To identify and quantify this compound in a liquid sample (e.g., fruit puree, flavor concentrate).
Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Headspace Autosampler (optional, for volatile analysis)
-
Solvents: Dichloromethane, Hexane (analytical grade)
-
Anhydrous Sodium Sulfate
-
Sample Vials
-
Micropipettes
-
Centrifuge
Procedure:
-
Sample Preparation (Solvent Extraction):
-
To 10g of the sample, add 20mL of dichloromethane.
-
Add a small amount of anhydrous sodium sulfate to remove water.
-
Homogenize the mixture for 5 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic layer.
-
Carefully collect the organic extract (supernatant).
-
Concentrate the extract to approximately 1mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
-
Identification:
-
The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample with that of a pure standard. Key mass fragments for this compound should be verified against a reference library.
-
-
Quantification:
-
Prepare a calibration curve using a series of standard solutions of this compound of known concentrations.
-
Analyze the standards using the same GC-MS method.
-
Plot the peak area against the concentration to generate the calibration curve.
-
The concentration of this compound in the sample can then be determined from its peak area using the calibration curve.
-
Caption: Workflow for GC-MS analysis of this compound.
Sensory Evaluation Protocol
Objective: To characterize the sensory impact of this compound in a model tropical fruit beverage.
Materials:
-
Trained sensory panel (8-12 panelists)
-
Odor-free sensory booths
-
Glass tasting cups with lids
-
Control sample (beverage base without the target compound)
-
Test sample (beverage base with a specified concentration of this compound)
-
Unsalted crackers and spring water for palate cleansing
Procedure:
-
Panelist Training: Panelists should be familiar with key tropical fruit aroma attributes (e.g., "fruity," "sulfury," "green," "sweet"). Reference standards for these attributes should be provided.
-
Sample Preparation:
-
Prepare a batch of the beverage base.
-
Divide the base into two portions: one for the control and one for the test sample.
-
Accurately dose the test sample portion with this compound to the desired concentration (e.g., 0.1 ppm).
-
Code the samples with random three-digit numbers.
-
-
Evaluation:
-
Present the control and test samples to the panelists in a randomized order.
-
Instruct panelists to first evaluate the aroma (orthonasal) and then the flavor (retronasal and taste).
-
Panelists should rate the intensity of predefined attributes (e.g., passion fruit-like, sulfury, green, fruity, sweet) on a labeled magnitude scale (e.g., 0-10).
-
Ensure panelists cleanse their palate between samples.
-
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Calculate the mean intensity for each attribute for both the control and test samples.
-
The results can be visualized using a spider plot to compare the sensory profiles of the two samples.
-
Caption: Protocol for sensory evaluation of flavor models.
Regulatory and Safety Considerations
This compound is recognized as a flavoring agent by major regulatory bodies. It has been assigned FEMA GRAS (Generally Recognized as Safe) status (FEMA No. 3789) and is evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[4][5][17] As with all flavor ingredients, it should be handled in accordance with good manufacturing practices. Recent safety assessments have concluded that it does not present a concern for genotoxicity.[9]
Conclusion
This compound is a high-impact flavor ingredient that is indispensable for creating authentic and appealing tropical fruit flavors. Its unique sulfury and fruity character, when used at appropriate and precise levels, provides the signature notes of fruits like passion fruit and lychee. A comprehensive understanding of its sensory properties, analytical characterization, and careful application in formulations will enable flavor chemists and product developers to create superior and memorable tropical fruit experiences for consumers.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Volatile sulfur compounds in tropical fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]
- 4. femaflavor.org [femaflavor.org]
- 5. This compound | C9H18O2S | CID 62013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lychee Mercaptan Acetate (51755-85-2) | Reliable Chemical Traders [chemicalbull.com]
- 7. This compound 97+ , FG 51755-85-2 [sigmaaldrich.com]
- 8. This compound, CAS No. 51755-85-2 - iChemical [ichemical.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. The 3-(Methylthio)hexyl acetates [leffingwell.com]
- 11. HS–GC–MS–O analysis and sensory acceptance of passion fruit during maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Mango - Wikipedia [en.wikipedia.org]
- 14. globalsciencebooks.info [globalsciencebooks.info]
- 15. redalyc.org [redalyc.org]
- 16. jfda-online.com [jfda-online.com]
- 17. JECFA Evaluations-3-(METHYLTHIO)HEXYL ACETATE- [inchem.org]
Application Note: Quantitative Determination of 3-(Methylthio)hexyl acetate in Wine and Alcoholic Beverages by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Abstract & Introduction
The aromatic profile of wine is a complex mosaic of hundreds of volatile organic compounds (VOCs) that originate from the grapes, fermentation processes, and aging.[1][2] Among these, sulfur-containing compounds, particularly polyfunctional thiols and their derivatives, are recognized as some of the most potent aroma contributors, often possessing extremely low perception thresholds.[3] 3-(Methylthio)hexyl acetate is a sulfur-containing ester that contributes to the tropical, green, and sulfury notes in wine and other beverages.[4] Its presence and concentration can significantly influence the sensory character of a wine, making its accurate quantification a key objective for quality control, product development, and research into wine terroir and fermentation dynamics.
This application note provides a comprehensive, field-proven protocol for the determination of this compound in wine and other alcoholic beverages. The described method utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[1][5][6] HS-SPME offers a solvent-free, rapid, and sensitive approach to extracting and concentrating volatile and semi-volatile analytes from the complex wine matrix.[7][8] This protocol is designed for researchers, analytical chemists, and quality assurance professionals in the food and beverage industry, providing a robust framework for reliable and reproducible quantification.
Scientific Principle: The HS-SPME-GC-MS Workflow
The analysis of trace-level aroma compounds in a complex matrix like wine presents two primary challenges: the low concentration of the target analytes and the potential for interference from matrix components like ethanol, sugars, and acids.[9] The chosen methodology addresses these challenges systematically.
-
Headspace Solid-Phase Microextraction (HS-SPME): This technique is based on the equilibrium partitioning of analytes between the sample matrix, the headspace (gaseous phase) above the sample, and a coated fused-silica fiber.[1] By heating the sample, the volatility of the analytes is increased, driving them into the headspace where they are adsorbed and concentrated onto the SPME fiber. The addition of salt (the "salting-out" effect) decreases the solubility of organic analytes in the aqueous matrix, further promoting their transfer into the headspace.[7][10]
-
Gas Chromatography (GC): After extraction, the SPME fiber is transferred to the hot GC inlet, where the trapped analytes are thermally desorbed onto the analytical column. The GC separates the complex mixture of volatile compounds based on their boiling points and affinity for the stationary phase of the column.
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, which ionizes them (typically via Electron Ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z). This provides both qualitative identification (based on the fragmentation pattern) and quantitative data (based on ion abundance). For trace analysis, operating in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte.
Below is a diagram illustrating the core principle of HS-SPME.
Caption: HS-SPME analyte partitioning from matrix to headspace and fiber.
Detailed Experimental Protocol
Instrumentation, Reagents, and Consumables
-
Instrumentation:
-
Reagents:
-
This compound standard (≥97% purity, FG).
-
Internal Standard (IS): 2-Octanol or 3-Octanol.
-
Ethanol (200 proof, for standard preparation).
-
Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4h to remove volatile contaminants.
-
Deionized Water.
-
-
Consumables:
-
20 mL amber glass headspace vials with magnetic crimp caps and PTFE-lined septa.
-
Analytical balance, volumetric flasks, and pipettes.
-
GC Column: DB-WAX, HP-INNOWax, or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Preparation of Standards and Calibration Curve
Rationale: Accurate quantification requires a calibration curve prepared in a matrix that mimics the actual sample as closely as possible to account for matrix effects.[9] A synthetic wine matrix is used for this purpose.
-
Prepare Synthetic Wine Matrix: Create a solution of 12% (v/v) ethanol in deionized water. Add 5 g/L of tartaric acid to adjust the pH to approximately 3.5.
-
Prepare Stock Solutions:
-
Analyte Stock (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ethanol in a volumetric flask.
-
Internal Standard Stock (1000 mg/L): Accurately weigh 10 mg of 2-octanol and dissolve in 10 mL of ethanol.
-
-
Prepare Working Standards: Perform serial dilutions of the Analyte Stock solution into the synthetic wine matrix to create a series of calibration standards. A typical range would be 1, 5, 10, 25, 50, and 100 µg/L.
-
Spike with Internal Standard: To each calibration standard and every sample, add the Internal Standard to a final concentration of 20 µg/L. This consistent IS concentration allows for the correction of variability during injection and extraction.
Sample Preparation (HS-SPME Procedure)
-
Sample Aliquot: Pipette 8 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.[10]
-
Salt Addition: Add 2 g of pre-baked NaCl to the vial.[10] The salt increases the ionic strength of the sample, reducing the solubility of the analyte and enhancing its release into the headspace.
-
Internal Standard Spiking: Add the internal standard (2-octanol) to achieve a final concentration of 20 µg/L.
-
Capping: Immediately cap the vial with a PTFE-lined septum and crimp securely.
-
Incubation & Extraction: Place the vial in the autosampler tray. The following conditions are recommended but should be optimized for the specific instrumentation.[1]
-
Incubation/Equilibration: 15 minutes at 40°C with agitation (e.g., 300 rpm).[7] This allows the sample to reach thermal equilibrium and the headspace to become saturated with volatiles.
-
SPME Fiber Exposure: Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40°C with continued agitation.[6]
-
-
Desorption: After extraction, the fiber is automatically withdrawn and inserted into the GC inlet for thermal desorption.
GC-MS Instrumental Parameters
Rationale: The GC parameters are chosen to achieve good chromatographic separation of the target analyte from other wine volatiles, while the MS parameters are set for sensitive and selective detection. A polar "WAX" type column is ideal for separating esters and other polar compounds.
| GC Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid and complete thermal desorption of analytes from the SPME fiber. |
| Injection Mode | Splitless | Maximizes transfer of the analyte to the column for trace-level sensitivity. |
| Carrier Gas | Helium, Constant Flow | Inert carrier gas, typically set at 1.0-1.2 mL/min. |
| Oven Program | 40°C (hold 3 min) | Initial low temperature to focus analytes at the head of the column. |
| Ramp to 150°C at 4°C/min | Gradual ramp to separate early-eluting volatile compounds. | |
| Ramp to 230°C at 10°C/min | Faster ramp to elute less volatile compounds in a reasonable time. | |
| Hold at 230°C for 5 min | Ensures all compounds are eluted from the column. | |
| Column | DB-WAX (30m x 0.25mm x 0.25µm) | Polar stationary phase provides good selectivity for esters and thiols. |
| MS Parameter | Setting | Rationale |
| Ion Source Temp. | 230 °C | Standard temperature for stable ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method creating reproducible fragmentation patterns. |
| Acquisition Mode | SIM (Selected Ion Monitoring) | For maximum sensitivity and selectivity. Scan mode can be used for initial identification. |
| Quantifier Ion | m/z 131 | (M-C2H3O2)+, a characteristic and abundant fragment. |
| Qualifier Ions | m/z 43, 75, 115 | Used for confirmation of analyte identity. Ratios should be consistent with standards. |
Note: The specific quantifier and qualifier ions for this compound should be confirmed experimentally by injecting a pure standard in full scan mode.
Data Analysis and Quality Control
-
Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard (2-octanol) in all standards and samples.
-
Calibration Curve Construction: For the calibration standards, calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area). Plot this ratio against the known concentration of each standard. Perform a linear regression to obtain the calibration curve and verify the coefficient of determination (R²) is > 0.995.
-
Quantification: Calculate the response ratio for each wine sample. Use the equation of the line from the calibration curve (y = mx + b) to determine the concentration of this compound in the sample.
-
Method Validation: For ensuring trustworthiness, the method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (via spike-recovery experiments), and precision (repeatability of injections).[9]
The complete analytical workflow is summarized in the diagram below.
Caption: Step-by-step workflow from sample preparation to final result.
Conclusion
This application note details a robust and sensitive HS-SPME-GC-MS method for the quantification of this compound in wine and alcoholic beverages. By explaining the causality behind key steps—such as salt addition to enhance analyte volatility and the use of SIM mode for selective detection—this protocol provides a self-validating system for obtaining accurate and reliable data. This methodology is an essential tool for winemakers, researchers, and quality control laboratories seeking to understand and control the nuanced aromatic profiles that define the quality and character of their products.
References
- 1. mdpi.com [mdpi.com]
- 2. ijoer.com [ijoer.com]
- 3. infowine.com [infowine.com]
- 4. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]
- 5. Analysis of key flavor compounds in commercial cherry wines by HS-SPME-GC-MS, HS-GC-IMS, and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ojs.openagrar.de [ojs.openagrar.de]
- 8. academic.oup.com [academic.oup.com]
- 9. iris.cnr.it [iris.cnr.it]
- 10. agilent.com [agilent.com]
Troubleshooting & Optimization
Chiral separation methods for resolving enantiomers of 3-(Methylthio)hexyl acetate.
Welcome to the technical support resource for the chiral separation of 3-(methylthio)hexyl acetate. This guide is designed for researchers, analytical scientists, and professionals in the pharmaceutical and flavor & fragrance industries. Here, you will find expert-driven answers to common questions and detailed troubleshooting guides to assist you in resolving the enantiomers of this chiral sulfur-containing compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of this compound.
Q1: What is this compound and why is its chiral separation important?
This compound is a sulfur-containing organic compound known for its contribution to the aroma profile of certain fruits, such as lychee.[1] Like its close analog, 3-mercaptohexyl acetate (3MHA) found in wine, it possesses a chiral center at the C3 position.[2][3] Enantiomers, which are non-superimposable mirror images of a molecule, often exhibit different biological and sensory properties.[4] For instance, the (R) and (S) enantiomers of 3MHA have distinct aromas, with one being fruitier and the other more herbaceous.[2] Therefore, separating and quantifying the individual enantiomers of this compound is critical for accurate flavor profiling, authenticity studies, and understanding its biological activity.
Q2: What are the primary analytical methods for resolving the enantiomers of this compound?
Due to its volatility, Gas Chromatography (GC) is the most common and effective technique for the enantiomeric resolution of this compound and related volatile thiols.[2][5] This is achieved by using a capillary column coated with a Chiral Stationary Phase (CSP). High-Performance Liquid Chromatography (HPLC) can also be used, but GC is often preferred for this class of compounds due to its high resolution and sensitivity, especially when coupled with a Mass Spectrometry (MS) detector.[4][6]
Q3: How do I choose the right Chiral Stationary Phase (CSP) for Gas Chromatography?
The key to a successful chiral separation is the interaction between the enantiomers and the CSP.[7] For volatile compounds like this compound, derivatized cyclodextrin-based CSPs are highly effective.[2][8]
-
Mechanism: Cyclodextrins are chiral, bucket-shaped molecules. The separation mechanism relies on the differential inclusion of the two enantiomers into the cyclodextrin cavity. Subtle differences in the fit and intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) between each enantiomer and the chiral selector result in different retention times.[9]
-
Recommended Phases: For related compounds like 3-mercaptohexyl acetate, columns such as permethylated β-cyclodextrin or other derivatized cyclodextrins have proven successful.[2][5] Starting with a column of this type is a highly recommended approach.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for this separation?
Yes, HPLC is a viable alternative, particularly for preparative scale separations or if GC is not available.[][11]
-
Stationary Phases: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most versatile and widely used for a broad range of chiral compounds.[12][13] These columns can be operated in different modes (normal-phase, reversed-phase, polar organic), providing flexibility in method development.[13]
-
Mode Selection: For a relatively nonpolar analyte like this compound, a normal-phase method using solvents like hexane and isopropanol is a logical starting point.[12]
-
Detection: A UV detector may not provide sufficient sensitivity. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) would be more suitable.
Section 2: Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues encountered during method development and routine analysis.
Problem Area 1: Poor or No Resolution of Enantiomers
Q: My enantiomeric peaks are completely co-eluting on my chiral GC column. What should I do first?
Answer: Complete co-elution indicates that the current conditions do not provide sufficient differential interaction between the enantiomers and the chiral stationary phase. The most critical parameter to adjust is the oven temperature.
Causality: In chiral GC, separation is a thermodynamic process. Lowering the temperature increases the stability of the transient diastereomeric complexes formed between the analytes and the CSP, enhancing the selectivity (α). A fast temperature ramp can move the analytes through the column too quickly for effective partitioning to occur.[8]
Troubleshooting Steps:
-
Lower the Initial Oven Temperature: Decrease the starting temperature of your oven program (e.g., start at 50-60°C).
-
Slow the Temperature Ramp Rate: This is the most crucial step. Reduce the ramp rate significantly, for example, from 10°C/min down to 1-2°C/min.[8] This gives the enantiomers more time to interact with the stationary phase, which is essential for resolving them.
-
Verify Column Choice: Confirm that you are using a suitable chiral stationary phase. A derivatized cyclodextrin column is highly recommended for this type of analyte.[2]
Q: I have some separation, but the resolution (Rs) is less than 1.5. How can I improve it?
Answer: Achieving baseline resolution (Rs ≥ 1.5) is critical for accurate quantification. If you have partial separation, you are on the right track. Fine-tuning your method parameters can push the resolution to the desired level.
Causality: Resolution is a function of three factors: efficiency (N), selectivity (α), and retention factor (k). To improve resolution, you must optimize one or more of these. Slowing the carrier gas flow rate can increase the interaction time (increasing k and α), but may decrease efficiency. A slower temperature ramp almost always improves chiral selectivity.
Troubleshooting Workflow:
Caption: Workflow for improving partial chiral resolution.
Problem Area 2: Poor Peak Shape
Q: My peaks are tailing. What are the common causes for a sulfur-containing compound?
Answer: Peak tailing is often caused by unwanted secondary interactions between the analyte and active sites within the GC system, or by column overload. Sulfur compounds can be particularly susceptible to active sites.
Causality & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Active Sites | Free silanol groups (-Si-OH) in the liner, column head, or transfer line can interact strongly with the sulfur atom, causing tailing.[8] | 1. Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner. 2. Column Maintenance: Trim the first 5-10 cm from the front of the column to remove non-volatile residues and active sites. 3. System Bakeout: Perform a system bakeout as per the manufacturer's instructions. |
| Column Overload | Injecting too much mass on-column saturates the stationary phase, leading to poor peak shape. Chiral columns are particularly sensitive to this.[8] | 1. Dilute the Sample: Prepare a more dilute sample. 2. Increase the Split Ratio: If using split injection, increase the split ratio (e.g., from 20:1 to 100:1). |
| Chemical Reactivity | Thiols can be reactive and may degrade or interact with system components, especially at high temperatures. | 1. Lower Inlet Temperature: Use the lowest possible inlet temperature that ensures complete volatilization of the analyte. 2. Check for Contamination: Ensure the carrier gas is pure and the system is free of leaks.[14] |
Q: My peaks are fronting. What does this indicate?
Answer: Peak fronting is less common than tailing but typically points to column overload (specifically concentration overload) or poor sample solubility in the injection solvent.[8]
Troubleshooting Steps:
-
Dilute Your Sample: This is the most common and effective solution. A highly concentrated sample plug can lead to fronting.[8]
-
Check Sample Solvent: Ensure your analyte is fully soluble in the solvent used for injection. If not, the analyte may precipitate in the inlet, leading to an uneven band being introduced to the column.
-
Evaluate Column Condition: In rare cases, a damaged or poorly packed section at the head of the column could cause fronting. If the problem persists after addressing concentration and solubility, inspect the column.
Problem Area 3: Baseline & Sensitivity Issues
Q: My signal-to-noise ratio is very low. How can I improve sensitivity for this trace-level analyte?
Answer: Analyzing trace-level thiols, common in flavor and wine chemistry, is challenging due to their low concentrations and potential for reactivity.[6][15] Improving sensitivity requires a multi-faceted approach.
Causality: Low signal-to-noise can result from insufficient analyte reaching the detector, high detector noise, or analyte loss within the system.
Strategies for Sensitivity Enhancement:
-
Injection Technique: Use a splitless or on-column injection to introduce more of your sample onto the column. This is crucial for trace analysis.
-
Sample Preparation: Consider a sample enrichment technique like Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE). These methods can concentrate volatile analytes from a sample matrix, significantly boosting the amount injected.[6][16]
-
Detector Choice: A Mass Spectrometer (MS) operating in Selected Ion Monitoring (SIM) mode is far more sensitive and selective than a Flame Ionization Detector (FID). Monitor characteristic ions for this compound to reduce background noise.
-
System Cleanliness: A clean system is paramount. Ghost peaks and baseline noise from a contaminated inlet or column can obscure small analyte peaks.[17] Regularly replace the septum and liner.
Problem Area 4: Irreproducible Results
Q: My retention times are shifting between injections. What's causing this?
Answer: Retention time stability is critical for reliable peak identification. Drifting retention times usually point to instability in flow, temperature, or column chemistry.
Troubleshooting Checklist:
-
Check for Leaks: Even a small leak in the system (e.g., at the septum, column fittings, or gas lines) can cause pressure/flow fluctuations and lead to shifting retention times.[14] Use an electronic leak detector to verify system integrity.
-
Verify Carrier Gas Flow: Ensure your gas source is stable and the electronic pressure control (EPC) is functioning correctly. If you are not using pressure control, small changes in ambient temperature can affect flow rates.
-
Ensure Oven Temperature Stability: Confirm that your GC oven is calibrated and providing a stable, reproducible temperature program.
-
Column Equilibration: Make sure the column is fully equilibrated at the initial temperature before each injection. An insufficient equilibration time can cause retention time drift.[17]
Section 3: Recommended Starting Protocol
This section provides a detailed starting point for developing a chiral GC-MS method for this compound.
Experimental Protocol: Chiral GC-MS Analysis
This protocol is a robust starting point. Optimization will be required based on your specific instrumentation and desired resolution.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at 1 mg/mL.
-
Create a working standard by diluting the stock solution to 1-10 µg/mL (1-10 ppm). Further dilution may be necessary to avoid column overload.
-
-
GC-MS System & Conditions:
-
Gas Chromatograph: Agilent 7890 or equivalent, equipped with an autosampler.
-
Mass Spectrometer: Agilent 5977 or equivalent.
-
-
Method Parameters:
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Chiral Column | Permethylated β-cyclodextrin phase (e.g., Lipodex or similar), 30 m x 0.25 mm ID, 0.25 µm film | This phase type is proven for resolving related chiral thiols.[2][5] |
| Inlet Mode | Splitless | Maximizes sensitivity for trace analysis. A split injection (e.g., 50:1) can be used for screening more concentrated samples. |
| Inlet Temperature | 230 °C | Sufficient to ensure volatilization without causing thermal degradation. |
| Injection Volume | 1 µL | A standard volume; adjust based on sample concentration. |
| Carrier Gas | Helium | Constant flow mode at 1.0 mL/min. |
| Oven Program | 50°C (hold 2 min), ramp at 2°C/min to 180°C, hold 5 min. | The slow ramp rate is critical for achieving chiral separation.[8] |
| MS Transfer Line | 240 °C | Prevents cold spots and analyte condensation. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Acquisition Mode | Scan (m/z 40-250) for initial identification. SIM for quantification. | Use Scan mode to identify the retention time and mass spectrum. Then, build a SIM method using key fragment ions for improved sensitivity. |
-
Data Analysis:
-
Integrate the peaks for the two enantiomers.
-
Calculate the resolution (Rs) between the peaks. The goal is a value ≥ 1.5 for baseline separation.
-
If resolution is poor, refer to the troubleshooting guide to optimize the oven program and flow rate.
-
References
- 1. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]
- 2. Stereoisomeric distribution of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in dry and sweet white wines made from Vitis vinifera (Var. Sauvignon Blanc and Semillon) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Mercaptohexyl acetate [webbook.nist.gov]
- 4. longdom.org [longdom.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. air.unimi.it [air.unimi.it]
- 16. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drawellanalytical.com [drawellanalytical.com]
Strategies to minimize matrix effects in the quantification of 3-(Methylthio)hexyl acetate.
Welcome, researchers, scientists, and drug development professionals, to our dedicated resource for overcoming the analytical challenges in the quantification of 3-(methylthio)hexyl acetate. This volatile sulfur compound, a key aroma component in many fruits and beverages, presents unique challenges due to its reactivity and susceptibility to matrix effects. This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting strategies and validated protocols to ensure the accuracy and reliability of your experimental results.
Understanding Matrix Effects in Volatile Compound Analysis
What are matrix effects and why are they a concern for this compound analysis?
In analytical chemistry, the "matrix" refers to all the components of a sample other than the analyte of interest.[1] For this compound, this could include sugars, acids, proteins, and other volatile and non-volatile compounds present in a fruit juice, wine, or biological fluid. Matrix effects are the alteration of the analytical signal of the target analyte by these co-eluting matrix components.[2] This can lead to either signal enhancement or suppression, resulting in inaccurate quantification.[2] For a volatile and potentially reactive sulfur compound like this compound, these effects can be particularly pronounced, leading to unreliable data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the quantification of this compound and provides practical solutions.
Sample Preparation & Extraction
Q1: I'm observing poor recovery and inconsistent results. What sample preparation technique is best for minimizing matrix effects with this analyte?
The choice of sample preparation is critical and depends on your specific matrix. For volatile compounds like this compound, headspace-based techniques are often preferred as they minimize the introduction of non-volatile matrix components into the analytical system.[3]
-
Headspace-Solid Phase Microextraction (HS-SPME): This is a highly effective technique for extracting and concentrating volatile and semi-volatile compounds from a sample's headspace.[3] It's a solvent-free method, which is another advantage. For sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its broad selectivity for volatiles.[4]
-
Static Headspace (SHS): In SHS, a known volume of the headspace gas above the sample is directly injected into the gas chromatograph (GC). This is a simpler technique than SPME but may offer lower sensitivity.
Troubleshooting Workflow for Sample Preparation:
Caption: Decision tree for selecting a sample preparation technique.
Q2: My sample has a high ethanol content (e.g., wine, spirits). How does this affect my analysis and how can I mitigate it?
High ethanol concentrations can significantly suppress the extraction efficiency of volatile compounds in headspace techniques.[5][6] The ethanol competes with the analytes for adsorption sites on the SPME fiber and alters the gas-phase equilibrium.
Mitigation Strategy:
-
Sample Dilution: Diluting the sample with deionized water to reduce the ethanol concentration to below 5% (v/v) is a common and effective strategy.[4] However, be mindful that dilution will also lower the concentration of your analyte, so this approach is best suited when you have sufficient analytical sensitivity.
-
Salting Out: Adding a salt, such as sodium chloride (NaCl), to your diluted sample can increase the ionic strength of the aqueous phase, which in turn decreases the solubility of hydrophobic volatile compounds and promotes their partitioning into the headspace.[4]
Chromatographic Analysis & Detection
Q3: I'm seeing signal enhancement in my GC-MS analysis. What is the likely cause and how can I address it?
Signal enhancement in GC-MS is a common matrix effect, particularly with complex samples. It often occurs when non-volatile matrix components accumulate in the GC inlet liner, masking "active sites" where analytes can adsorb or degrade.[2][7] This protective effect leads to a higher than expected analyte response.
Troubleshooting Steps:
-
Inlet Liner Maintenance: Regularly inspect and replace the GC inlet liner. A contaminated liner is a primary source of active sites.
-
Use of Deactivated Liners: Employ liners that have been chemically deactivated to minimize analyte interaction.
-
Analyte Protectants: Consider the addition of "analyte protectants" to both your samples and calibration standards. These are compounds that are more volatile than the analytes and help to passivate active sites in the injector and column, ensuring a more consistent response.[8]
Q4: What are the recommended GC-MS parameters for the analysis of this compound?
While optimal conditions should be determined empirically, the following provides a good starting point:
| Parameter | Recommendation | Rationale |
| Column | DB-5ms, HP-5ms, or similar non-polar column | These columns provide good separation for a wide range of volatile compounds. |
| Injector Temp. | 250 °C | Ensures efficient volatilization of the analyte. |
| Oven Program | Start at 40-50°C, hold for 1-2 min, then ramp at 5-10°C/min to 250-280°C | A temperature ramp is necessary to separate a mixture of volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1-1.5 mL/min | Provides good chromatographic efficiency. |
| MS Detection | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS. |
| MS Acquisition | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity and selectivity if you know the characteristic ions of your analyte. Full scan is useful for identification. Key ions for this compound can be found in spectral libraries.[9] |
Calibration & Quantification
Q5: How can I accurately quantify this compound in the presence of unavoidable matrix effects?
When sample preparation cannot completely eliminate matrix effects, specific calibration strategies are essential for accurate quantification.
Calibration Strategy Decision Workflow:
Caption: Workflow for selecting a calibration strategy.
-
Matrix-Matched Calibration: This is a widely used and effective approach when you have access to a "blank" matrix (a sample of the same type that does not contain the analyte).[10] Calibration standards are prepared in the extracted blank matrix, which helps to compensate for any signal enhancement or suppression caused by the matrix components.[7]
-
Standard Addition Method: This method is ideal when a blank matrix is not available.[11] It involves adding known amounts of a standard solution to several aliquots of the unknown sample.[12] The instrument response is then plotted against the concentration of the added standard. The absolute value of the x-intercept of the extrapolated calibration curve gives the concentration of the analyte in the original sample.[13]
-
Stable Isotope Dilution (SID): This is considered the "gold standard" for accurate quantification in mass spectrometry.[14] It involves adding a known amount of a stable isotope-labeled version of the analyte (an internal standard that is chemically identical but has a different mass) to the sample before any preparation steps. Since the labeled standard behaves identically to the native analyte during extraction, chromatography, and ionization, any matrix effects will affect both equally.[14] The ratio of the native analyte to the labeled standard is then used for quantification, effectively canceling out matrix effects. The main limitation of this technique is the availability and cost of the labeled standard.
Experimental Protocols
Protocol 1: HS-SPME-GC-MS for this compound in a Liquid Matrix (e.g., Fruit Juice)
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
If the sample contains high levels of ethanol, dilute it with deionized water to <5% v/v.
-
Add 1 g of NaCl to the vial.
-
If using an internal standard (recommended), spike the sample with the appropriate amount.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or autosampler incubator at a set temperature (e.g., 40-60°C).
-
Allow the sample to equilibrate for a predetermined time (e.g., 15-30 minutes) with agitation.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace for a set time (e.g., 30-60 minutes).
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet at 250°C for 2-5 minutes in splitless mode.
-
Run the GC-MS analysis using the parameters outlined in Q4.
-
-
Quantification:
-
Use one of the calibration strategies described in Q5.
-
Protocol 2: Standard Addition Method
-
Sample Preparation:
-
Dispense equal volumes of your sample into at least four separate vials.
-
Leave one vial unspiked (this is your "zero" addition).
-
Spike the remaining vials with increasing, known concentrations of a this compound standard solution.
-
Bring all vials to the same final volume with a suitable solvent.
-
-
Analysis:
-
Analyze each of the prepared samples using your validated analytical method (e.g., HS-SPME-GC-MS).
-
-
Data Analysis:
-
Plot the peak area (or response) of this compound (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
The concentration of this compound in the original sample is the absolute value of the x-intercept.
-
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. waters.com [waters.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenge Bot Detection // ScholarsArchive@OSU [ir.library.oregonstate.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C9H18O2S | CID 62013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Analysis results of GC : Shimadzu (Europe) [shimadzu.eu]
- 12. welchlab.com [welchlab.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. d-nb.info [d-nb.info]
Identifying and resolving common interferences in sulfur compound analysis by GC-MS.
Welcome to the definitive guide for researchers, scientists, and drug development professionals engaged in the gas chromatography-mass spectrometry (GC-MS) analysis of sulfur compounds. The unique chemical properties of sulfur-containing molecules—vital in pharmaceuticals, environmental science, and flavor chemistry—also make them notoriously challenging to analyze. Their reactivity, volatility, and propensity for interaction can lead to a host of chromatographic and spectrometric issues.[1]
This technical support center is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. It is designed to help you diagnose and resolve common interferences, moving from sample preparation through data interpretation, ensuring the integrity and reliability of your results.
Section 1: Pre-Analysis & Sample Preparation Interferences
This initial stage is critical, as many analytical problems originate from the sample matrix itself or from improper handling before injection.
FAQ 1: My sulfur analyte response is low and inconsistent, especially at low concentrations. What's happening?
Answer: This is a classic symptom of analyte loss due to adsorption. Sulfur compounds, particularly thiols (mercaptans) and hydrogen sulfide, are highly reactive and can irreversibly bind to active sites within your analytical flow path.[2][3]
-
Causality: Active sites are locations on glass or metal surfaces (like sample vials, inlet liners, and columns) that have exposed silanol groups (-Si-OH) or metal oxides.[4] The polar sulfur-hydrogen bond in a thiol, for example, has a strong affinity for these sites, leading to analyte loss, which is most pronounced at trace levels where the ratio of analyte to active sites is low.
-
Troubleshooting & Resolution:
-
System Passivation: Before analysis, "prime" or "condition" the system by injecting a high-concentration sulfur standard several times.[5][6] This saturates the active sites, making them unavailable to your actual samples.
-
Inert Flow Path: Use sample vials with deactivated surfaces and ensure every component in your flow path, from the syringe to the detector, is designed for inertness.[1] Modern "sulfur-inert" treated components can significantly reduce analyte loss.[4]
-
Sample Matrix Modification: Acidifying the sample can sometimes help. For instance, in aqueous matrices, lowering the pH can protonate thiols, reducing their interaction with silanol groups.
-
FAQ 2: Should I use derivatization for my sulfur compounds? When is it necessary?
Answer: Derivatization is a powerful technique to improve the chromatographic behavior and detectability of challenging sulfur compounds.[7] It is often necessary for compounds that are highly polar, thermally unstable, or have poor volatility.[8]
-
Causality: Derivatization chemically modifies the analyte to make it more suitable for GC analysis. The process typically targets active hydrogen atoms on thiols (-SH) or improves the volatility of larger sulfur-containing molecules.[7][8]
-
Common Scenarios for Derivatization:
-
Improving Peak Shape: Highly polar thiols often exhibit severe peak tailing. Converting the -SH group to a less polar, more volatile derivative (e.g., a silyl or alkyl derivative) minimizes interactions with the column and improves symmetry.[7]
-
Enhancing Thermal Stability: Some sulfur compounds can degrade at the high temperatures of the GC inlet.[9] Derivatization can create a more thermally stable version of the molecule.
-
Increasing Sensitivity: For detectors like an Electron Capture Detector (ECD), derivatizing with a halogen-containing agent like Pentafluorobenzyl Bromide (PFBBr) can dramatically increase sensitivity.[8][10]
-
Table 1: Comparison of Common Derivatization Reagents for Sulfur Compounds
| Reagent Type | Target Group(s) | Advantages | Disadvantages | Key Application |
| Silylating Agents (e.g., BSTFA, TMCS) | Thiols (-SH), Amines | Creates volatile, thermally stable derivatives.[7] | Derivatives can be sensitive to moisture. | General purpose for improving peak shape and volatility. |
| Alkylating Agents (e.g., PFBBr, Alkyl Iodides) | Thiols (-SH), Sulfides | Increases molecular weight and can add moieties for selective detection (e.g., halogens for ECD).[8][11] | Can be toxic; reaction conditions may need optimization.[10] | Trace analysis requiring high sensitivity; confirming molecular weight.[11] |
| Acylating Agents (e.g., TFAA) | Thiols (-SH), Amines | Produces stable derivatives. | Can produce acidic byproducts that may degrade the column. | Used when silyl derivatives are not stable enough. |
Section 2: Gas Chromatography (GC) Troubleshooting
The separation stage is where issues like poor peak shape, shifting retention times, and co-elution become apparent.
FAQ 3: My sulfur peaks are tailing badly. How do I fix this?
Answer: Peak tailing is the most common chromatographic problem for sulfur analysis and almost always points to unwanted interactions within the GC system.[2][12]
-
Causality: Tailing occurs when a portion of the analyte molecules is temporarily adsorbed as they travel through the system, while the rest moves unimpeded. This delayed elution smears the peak. The primary culprits are active sites in the inlet or on the column.[12][13]
-
Systematic Troubleshooting Workflow: A logical, step-by-step approach is the most efficient way to solve this problem.[14][15]
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for diagnosing and resolving common GC peak issues.[6]
-
Detailed Protocol: Inlet Maintenance
-
Cool the Inlet: Before opening, ensure the GC inlet has cooled to a safe temperature (<50°C).
-
Remove Liner: Carefully remove the septum nut, septum, and then the inlet liner. Use clean, lint-free gloves and tweezers.[16]
-
Inspect: Visibly inspect the liner for discoloration or residue.[16] For sulfur analysis, even a clean-looking liner can have active sites.
-
Replace: Always replace the liner with a new, high-quality deactivated liner.[17] Using liners with deactivated glass wool can help with vaporization but ensure the wool is also properly deactivated.[9]
-
Replace Seal: Replace the inlet seal (gold-plated or inert-treated seals are recommended) to ensure a proper connection with the column and prevent leaks.
-
Reassemble & Leak Check: Reinstall the components and perform an electronic leak check to confirm system integrity.
-
FAQ 4: My peaks are present, but they are broad or co-elute with other compounds.
Answer: This points to a loss of chromatographic efficiency or selectivity. The issue could be with your method parameters or the column itself.
-
Causality:
-
Broad Peaks: Can be caused by a carrier gas flow rate that is too low, or by extra-column band broadening in the inlet or detector connections.[5]
-
Co-elution: Occurs when the stationary phase of the column cannot adequately resolve two or more compounds. This is common in complex matrices like petroleum products where hydrocarbons can interfere with sulfur compound detection.[18][19]
-
-
Troubleshooting & Resolution:
-
Optimize Flow Rate: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type (Helium or Hydrogen).
-
Lower Initial Oven Temperature: A lower starting temperature can improve the separation of highly volatile sulfur compounds that elute early in the run.[1]
-
Select a Specific Column: Use a GC column with a stationary phase specifically designed for sulfur analysis, such as those with enhanced inertness or specific selectivity for sulfur species (e.g., Agilent J&W DB-Sulfur SCD).[1]
-
Consider GCxGC: For extremely complex matrices, comprehensive two-dimensional gas chromatography (GCxGC) provides a massive boost in separation power and is highly effective for separating sulfur compounds from hydrocarbon interferences.[18]
-
Section 3: Mass Spectrometry (MS) & Data Interferences
Even with perfect chromatography, interferences can arise during detection and data analysis.
FAQ 5: I see a peak in my chromatogram, but the mass spectrum is noisy or doesn't match the library. What could be the issue?
Answer: This suggests either a low analyte concentration, co-elution with an interfering compound, or excessive column bleed.
-
Causality:
-
Co-elution: If a hydrocarbon or another matrix component co-elutes with your sulfur analyte, their mass spectra will be superimposed, making library matching difficult or impossible. This is a significant challenge in environmental and petroleum samples.[19]
-
Column Bleed: At high oven temperatures, the column's stationary phase can degrade and "bleed," creating a rising baseline and characteristic polysiloxane ions (e.g., m/z 207, 281) in the mass spectrum that can interfere with analyte identification.[15]
-
Isotopic Interferences: The natural isotopic abundance of elements can create overlaps. For example, the 34S isotope gives a signal at M+2.[20] While useful for confirmation, it can be confused with other ions if resolution is poor.
-
-
Troubleshooting & Resolution:
-
Use a Selective Detector: For complex samples where co-elution is unavoidable, a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) is invaluable.[21][22] These detectors respond only to sulfur-containing compounds, providing a clean chromatogram and confirming the retention times of sulfur peaks, which can then be correlated with the MS data.[21]
-
Check for Column Bleed: Run a blank oven ramp to the maximum temperature of your method. If you see a significant rise in the baseline and characteristic bleed ions, your column may be old or damaged and needs replacement.[15]
-
Utilize Isotopic Patterns: Use the known isotopic abundance of sulfur (32S: 95.0%, 33S: 0.8%, 34S: 4.2%) to your advantage.[20] The presence of a peak at M+2 with an abundance of ~4.4% of the molecular ion is a strong indicator of a single sulfur atom in the molecule.[20][23]
-
Diagram 2: Logic for Using Selective Detectors
Caption: Workflow for using a selective detector to resolve MS interferences.
FAQ 6: I'm analyzing for H₂S, but my results are not reproducible. Why?
Answer: Hydrogen sulfide (H₂S) is one of the most challenging volatile sulfur compounds to analyze due to its high reactivity and potential for loss.
-
Causality: H₂S is highly volatile and extremely prone to adsorption on any active surface.[3][6] It can also be lost through reactions within the sample matrix itself. Furthermore, its low molecular weight can make it difficult to distinguish from background noise in some MS systems.[11]
-
Specialized Troubleshooting & Resolution:
-
Inert Sample Introduction: Use a gas sampling valve with an inert sample loop for injections to ensure reproducibility. A split injection can sometimes improve the peak shape for very early eluting compounds like H₂S.[5]
-
Cryogenic Focusing: To improve the peak shape of highly volatile compounds, use a GC oven program with a sub-ambient starting temperature (e.g., -20°C). This cryo-focuses the analytes at the head of the column into a very sharp band before the temperature ramp begins.
-
Derivatization: For H₂S in liquid matrices (like blood or water), derivatization is often the most reliable approach. Reagents like ethenesulfonyl fluoride (ESF) or pentafluorobenzyl bromide (PFBBr) react with the sulfide ion to create a larger, more stable, and more easily detectable derivative.[11]
-
References
- 1. agilent.com [agilent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. silcotek.com [silcotek.com]
- 4. youtube.com [youtube.com]
- 5. agilent.com [agilent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Blogs | Restek [discover.restek.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Prevent GC Inlet Problems BEFORE They Cost You Time and Money [sigmaaldrich.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. daneshyari.com [daneshyari.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. GCMS Section 6.5 [people.whitman.edu]
- 21. ingenieria-analitica.com [ingenieria-analitica.com]
- 22. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 23. Mass Spectrometry [www2.chemistry.msu.edu]
Troubleshooting peak tailing and poor resolution in the GC analysis of sulfur volatiles.
Welcome to the technical support center for the gas chromatographic (GC) analysis of volatile sulfur compounds (VSCs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these notoriously difficult analytes. Due to their high reactivity and polarity, sulfur compounds are prone to interactions within the GC system, often leading to frustrating issues like peak tailing and poor resolution.[1] This document provides in-depth, experience-based troubleshooting guides and frequently asked questions to help you achieve robust and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my sulfur compound peaks tailing severely?
Peak tailing, an asymmetry where the latter half of the peak is broader than the front half, is the most common issue in VSC analysis.[2] The primary cause is the interaction of these active compounds with "active sites" within the GC system.[3][4]
-
Causality—The Problem of Active Sites : Sulfur compounds, particularly thiols (mercaptans) and hydrogen sulfide, are highly reactive and can be adsorbed by active sites in your sample flow path.[3][4] These sites are typically exposed silanol groups (-Si-OH) on untreated glass or fused silica surfaces, or metallic atoms on stainless steel components.[5] This adsorption is a reversible process; some molecules are temporarily retained while others pass, leading to a "tail" as the retained molecules eventually elute.[6] At trace levels, it's possible for 100% of your analyte to be adsorbed, resulting in no peak at all.[5]
A systematic approach is required to identify and eliminate these active sites. The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for peak tailing.
Q2: I've identified the inlet as the problem source. How do I fix it?
The inlet is the first and often harshest environment your sample encounters. Optimizing it for inertness is critical.
-
Use the Correct Liner : Standard glass liners are rich in active silanol groups. Always use a liner that has been chemically deactivated. For particularly sensitive analyses, liners with glass wool should be avoided, as the wool introduces a large, potentially active surface area; if wool is necessary for non-volatile residue trapping, ensure it is also deactivated.[2][5]
-
Perform Routine Inlet Maintenance : The inlet is a high-traffic area. Regular maintenance is non-negotiable.[7][8]
-
Protocol: Basic Inlet Maintenance
-
Cool Down: Cool the inlet and oven to a safe temperature. Turn off carrier gas flow to the inlet.
-
Remove Septum and Nut: Remove the septum retaining nut and the old septum.
-
Remove Column: Carefully loosen the column fitting and lower the column.
-
Remove Liner: Open the inlet and use clean forceps to remove the liner and O-ring.
-
Clean Inlet: Use a lint-free swab lightly dampened with an appropriate solvent (e.g., methanol or dichloromethane) to clean the interior surfaces of the inlet.
-
Install New Components: Wearing clean, lint-free gloves, install a new, deactivated liner and a new O-ring.
-
Reinstall Column: Re-install the column to the correct height (refer to your instrument manual).
-
Install New Septum: Install a new septum and tighten the retaining nut (do not overtighten).
-
Leak Check: Restore gas flow and perform an electronic leak check on all fittings.[8]
-
-
-
Optimize Inlet Temperature : A higher temperature improves vaporization but can also accelerate the degradation of thermally labile sulfur compounds like mercaptans.[2] A starting point of 250°C is common, but this should be optimized for your specific analytes.[2]
Q3: My peaks are still tailing after inlet maintenance. Could it be the column?
Yes. The column provides the largest surface area the sample will contact. Both the column itself and its installation are critical.
-
Ensure an Inert Column : Use a column specifically designed and tested for sulfur analysis. These columns undergo special deactivation processes to ensure a high degree of inertness and low bleed, which is crucial when using sensitive detectors like a Sulfur Chemiluminescence Detector (SCD).[1][9][10][11]
-
Check Column Installation : Improper installation is a frequent cause of tailing that affects all peaks.[12][13]
-
Column Cut : A clean, 90-degree cut is essential. A jagged or angled cut creates active sites and disrupts the flow path, causing peak distortion.[13] Use a ceramic scoring wafer and examine the cut with a small magnifier.
-
Installation Depth : Ensure the column is inserted to the correct depth in both the inlet and the detector. Incorrect positioning can create "dead volumes" where sample can linger, causing tailing.[6]
-
-
Column Contamination : Non-volatile matrix components can accumulate at the head of the column, creating a new source of active sites. If performance degrades over time, trimming the column is an effective solution.[7][14]
-
Protocol: Trimming the Analytical Column
-
Cool the system and remove the column from the inlet as described previously.
-
Using a ceramic scoring wafer, carefully score the column about 10-20 cm from the inlet end.
-
Gently flex the column to break it cleanly at the score mark.
-
Wipe the end with a solvent-dampened, lint-free cloth to remove any shards.
-
Inspect the cut with a magnifier to ensure it is clean and square.
-
Reinstall the column in the inlet.
-
-
Q4: My peaks are symmetrical, but they are not well separated. How can I improve my resolution?
Poor resolution means the separation between adjacent peaks is insufficient. Resolution is governed by column efficiency, selectivity, and retention factor.[15][16] To improve it, you must manipulate these parameters.
-
Causality—The Resolution Equation : Chromatographic resolution is a function of three key factors:
-
Efficiency (N) : A measure of peak sharpness. Taller, narrower peaks are easier to resolve. Efficiency is primarily related to the column's physical dimensions and the carrier gas flow rate.[15]
-
Selectivity (α) : The relative retention of two adjacent peaks. This is mainly influenced by the stationary phase chemistry and the oven temperature.[15][16]
-
Retention Factor (k) : How long an analyte is retained on the column. Longer retention generally leads to better resolution, up to a point. This is controlled by the oven temperature.[15]
-
References
- 1. agilent.com [agilent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. silcotek.com [silcotek.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. it.restek.com [it.restek.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Select Low Sulfur GC column | Agilent [agilent.com]
- 10. selectscience.net [selectscience.net]
- 11. chromtech.com [chromtech.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 15. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Overcoming challenges in the synthesis of high-purity 3-(Methylthio)hexyl acetate.
Welcome to the technical support center for the synthesis of high-purity 3-(Methylthio)hexyl acetate. This guide is designed for researchers, scientists, and professionals in the drug development and flavor & fragrance industries. Here, we address common challenges encountered during the synthesis and purification of this compound, providing troubleshooting advice and frequently asked questions in a user-friendly format. Our goal is to equip you with the knowledge to optimize your synthetic route and achieve the desired purity for your application.
I. Troubleshooting Guide: Common Synthesis & Purification Issues
This section provides a detailed breakdown of potential problems, their root causes, and actionable solutions for the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Q: My reaction is resulting in a significantly lower yield of this compound than expected. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors, ranging from suboptimal reaction conditions to inefficient purification. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Probable Cause: Insufficient reaction time, inadequate temperature, or poor mixing can lead to an incomplete conversion of starting materials. For enzyme-catalyzed reactions, the enzyme amount and water content are also critical parameters.[1]
-
Solution:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of starting materials and the formation of the product.
-
Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific synthetic route. For instance, in lipase-catalyzed synthesis of similar esters, reaction times can range from 2-10 hours at temperatures between 25-65°C.[1]
-
Ensure Efficient Mixing: Use an appropriate stir bar and stir rate to ensure a homogenous reaction mixture, especially in heterogeneous reactions.
-
-
-
Side Reactions:
-
Probable Cause: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include oxidation of the thioether, elimination reactions, or polymerization, particularly in radical-initiated processes.[2][3]
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfur-containing compounds.
-
Control Temperature: Exothermic reactions may require cooling to prevent the formation of unwanted byproducts.
-
Choice of Reagents: Carefully select reagents to minimize side reactions. For example, in a Thiol-Ene reaction, the choice of initiator and reaction conditions can influence the outcome.[2][3]
-
-
-
Product Loss During Workup and Purification:
-
Probable Cause: this compound is a relatively volatile compound, and significant loss can occur during solvent removal or high-temperature distillation. Emulsion formation during aqueous workup can also lead to product loss.
-
Solution:
-
Careful Solvent Removal: Use a rotary evaporator with controlled temperature and pressure to remove solvents. Avoid excessive heat.
-
Optimized Distillation: If distillation is used for purification, perform it under reduced pressure to lower the boiling point and minimize thermal degradation. The boiling point of this compound is 216 °C at atmospheric pressure.[4]
-
Breaking Emulsions: If emulsions form during extraction, add a small amount of brine or a different organic solvent to break the emulsion.
-
-
Problem 2: Difficulty in Removing Impurities
Q: I am struggling to achieve high purity (>97%) of this compound. What are the common impurities and how can I effectively remove them?
A: Achieving high purity requires identifying the nature of the impurities and selecting an appropriate purification method.
-
Common Impurities:
-
Unreacted Starting Materials: Residual starting materials are a common source of impurity.
-
Byproducts: These can include isomers, oxidation products (sulfoxides, sulfones), and products from side reactions.
-
Solvent Residues: Incomplete removal of reaction or extraction solvents.
-
-
Purification Strategies:
-
Fractional Distillation: This is a highly effective method for separating compounds with different boiling points. Given the relatively high boiling point of this compound, vacuum distillation is recommended to prevent decomposition.
-
Column Chromatography: For small-scale purifications or to remove non-volatile impurities, column chromatography on silica gel is a viable option. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.
-
Aqueous Washes: Washing the crude product with dilute solutions of acid, base, or brine can remove certain impurities. For example, a wash with a weak base can remove acidic byproducts.
-
| Impurity Type | Recommended Purification Method | Rationale |
| Unreacted Starting Materials | Fractional Distillation, Column Chromatography | Separation based on differences in boiling point or polarity. |
| Oxidation Byproducts (Sulfoxides, Sulfones) | Column Chromatography | These byproducts are significantly more polar than the desired thioether. |
| Isomeric Byproducts | Fractional Distillation | Isomers often have slightly different boiling points, allowing for separation. |
| Solvent Residues | High Vacuum | Applying a high vacuum at room temperature can effectively remove residual volatile solvents. |
Problem 3: Inconsistent Reaction Outcomes
Q: I am observing significant variability in yield and purity between different batches of my synthesis. What could be causing this inconsistency?
A: Inconsistent results are often due to subtle variations in reaction setup and execution.
-
Probable Causes:
-
Reagent Quality: The purity of starting materials and reagents can vary between lots. Water content in solvents can be particularly problematic for moisture-sensitive reactions like Grignard reactions.[5][6]
-
Atmospheric Conditions: Reactions sensitive to oxygen or moisture will be affected by variations in the inertness of the reaction atmosphere.
-
Temperature Control: Inconsistent temperature profiles can lead to different reaction rates and byproduct formation.
-
Addition Rates: The rate of addition of a reagent can influence the local concentration and affect the reaction outcome, especially in highly exothermic reactions.
-
-
Solutions for Reproducibility:
-
Standardize Reagent Quality: Use reagents from the same supplier and lot number whenever possible. Dry solvents and reagents as needed.
-
Rigorous Inert Atmosphere Technique: Employ Schlenk line or glovebox techniques for air- and moisture-sensitive reactions.
-
Precise Temperature Control: Use a temperature-controlled reaction vessel with an overhead stirrer for consistent heating and mixing.
-
Controlled Reagent Addition: Use a syringe pump for the slow and consistent addition of critical reagents.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Several synthetic pathways can be employed, each with its own advantages and challenges:
-
Thiol-Ene Reaction: This "click" chemistry approach involves the anti-Markovnikov addition of a thiol to an alkene, often initiated by radicals or light.[2][3] It is known for its high yield and stereoselectivity.
-
Nucleophilic Substitution: This involves the reaction of a suitable hexyl derivative (e.g., a tosylate or halide) with a methylthiolate salt, followed by acetylation of the resulting alcohol.
-
Grignard Reaction: A Grignard reagent can be used to introduce the hexyl group, followed by reaction with a sulfur-containing electrophile and subsequent acetylation.[5][6] This method is versatile but requires strict anhydrous conditions.
-
From Natural Precursors: Some routes start from naturally occurring compounds like citronellal.
Q2: How can I confirm the purity and identity of my synthesized this compound?
A2: A combination of analytical techniques should be used for comprehensive characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 190.30 g/mol .[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the protons and carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique will show the presence of key functional groups, such as the C=O stretch of the ester and the C-S stretch of the thioether.
-
Refractive Index: The refractive index of the pure compound should be between 1.461 and 1.469.[7]
Q3: What are the key safety precautions when working with the synthesis of this compound?
A3: Standard laboratory safety practices should be followed, with special attention to the following:
-
Handling of Thiols: Many thiols have a strong, unpleasant odor and are toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Flammable Solvents: Many organic solvents used in the synthesis are flammable. Avoid open flames and use proper grounding techniques to prevent static discharge.
-
Reactive Reagents: Reagents like Grignard reagents are highly reactive with water and air. Handle them under an inert atmosphere.
-
Product Hazards: this compound itself is classified as a skin irritant.[8]
III. Experimental Protocols & Visualizations
Illustrative Synthetic Workflow: Thiol-Ene Approach
This protocol outlines a general procedure for the synthesis of this compound via a radical-initiated Thiol-Ene reaction, a method known for its efficiency.
Step 1: Reaction Setup
-
Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charge the flask with hex-1-en-3-ol and a suitable radical initiator (e.g., AIBN).
-
Add an appropriate solvent (e.g., toluene or THF).
-
Flush the system with nitrogen for 15-20 minutes.
Step 2: Thiol Addition
-
Slowly add methanethiol or a suitable precursor to the reaction mixture via a syringe pump.
-
Heat the reaction to the desired temperature (typically 60-80 °C) and stir for the required time, monitoring the reaction by TLC or GC.
Step 3: Acetylation
-
After the Thiol-Ene reaction is complete, cool the mixture to room temperature.
-
Add acetic anhydride and a catalytic amount of a base (e.g., pyridine or DMAP).
-
Stir the reaction until the acetylation is complete (monitor by TLC or GC).
Step 4: Workup and Purification
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain high-purity this compound.
Visualizing the Synthetic Pathway
Caption: A flowchart of the Thiol-Ene synthesis of this compound.
Troubleshooting Logic Diagram
References
- 1. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H18O2S | CID 62013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, CAS No. 51755-85-2 - iChemical [ichemical.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating a Quantitative Method for 3-(Methylthio)hexyl Acetate in Fruit Juices
Welcome to a comprehensive guide on the validation of a quantitative method for a key aroma compound, 3-(Methylthio)hexyl acetate, in complex fruit juice matrices. This molecule, with its characteristic tropical and sulfurous notes, is vital to the authentic flavor profile of fruits like passion fruit.[1][2] Its accurate quantification is paramount for quality control, authenticity verification, and flavor profile development in the beverage industry.
This guide moves beyond a simple checklist. It is designed to provide a deep, mechanistic understanding of why specific choices are made during method development and validation. We will compare viable analytical strategies, delve into the rigorous framework of international validation standards, and provide actionable, step-by-step protocols grounded in scientific first principles.
Part 1: Selecting the Optimal Analytical Strategy
The primary challenge in quantifying a semi-volatile compound like this compound in fruit juice is its presence at trace levels within a complex matrix of sugars, acids, and other interfering substances.[3][4][5] Our objective is to select a technique that offers high sensitivity, selectivity, and robustness while minimizing sample preparation complexity.
Comparison of Leading Methodologies
| Technique | Principle | Advantages | Disadvantages | Verdict for This Application |
| HS-SPME-GC-MS | Headspace-Solid Phase Microextraction with Gas Chromatography-Mass Spectrometry. Volatiles from the juice headspace are adsorbed onto a coated fiber and then thermally desorbed into a GC-MS system.[6][7][8] | Solvent-free, high sensitivity, excellent selectivity from MS, well-established for flavor analysis.[3][9] | Matrix effects can influence headspace equilibrium; fiber selection is critical. | Recommended. Offers the best balance of sensitivity, selectivity, and ease of use for this analyte and matrix. |
| SBSE-GC-MS | Stir Bar Sorptive Extraction with GC-MS. A magnetic stir bar coated with a sorbent (e.g., PDMS) is placed directly in the liquid sample to extract analytes.[10][11][12] | Extremely high sensitivity due to larger sorbent volume; exhaustive extraction possible.[13] | More invasive (direct immersion); potential for more matrix interference; longer extraction times.[10] | Alternative. Superior for ultra-trace analysis but may be overly complex for routine QC. Best suited for research applications. |
Rationale for Selection: From extensive field experience, Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the superior choice for this application. It effectively isolates the volatile target analyte from non-volatile matrix components, reducing instrument contamination and improving long-term stability. The mass spectrometer provides unequivocal identification and selective quantification, which is critical for trustworthy results in a complex food matrix.[3][7]
Part 2: The Architecture of Method Validation
A validated analytical method provides documented evidence that the procedure is fit for its intended purpose. Our framework is built upon the globally recognized ICH Q2(R1) "Validation of Analytical Procedures" guidelines, which provide a robust structure for ensuring data integrity.[14][15][16][17]
The core validation parameters are not independent; they are logically interconnected. Accuracy, for instance, cannot be truly assessed without first establishing linearity and precision.
Caption: Interrelationship of core analytical method validation parameters.
Part 3: Experimental Protocols & Acceptance Criteria
Here, we detail the step-by-step workflows for validating the HS-SPME-GC-MS method. Each protocol is a self-validating system with predefined acceptance criteria based on common industry and regulatory standards.[18][19][20]
Overall Validation Workflow
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Volatile sulfur compounds in tropical fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Volatile Organic Compounds Profiles to Determine Authenticity of Sweet Orange Juice Using Head Space Gas Chromatography Coupled with Multivariate Analysis | Semantic Scholar [semanticscholar.org]
- 5. Volatile Organic Compounds Profiles to Determine Authenticity of Sweet Orange Juice Using Head Space Gas Chromatography Coupled with Multivariate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of key flavor compounds in commercial cherry wines by HS-SPME-GC-MS, HS-GC-IMS, and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. ICH Official web site : ICH [ich.org]
- 16. starodub.nl [starodub.nl]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 18. s27415.pcdn.co [s27415.pcdn.co]
- 19. nifc.gov.vn [nifc.gov.vn]
- 20. aoac.org [aoac.org]
A Tale of Two Molecules: A Sensory Comparison of 3-(Methylthio)hexyl Acetate Enantiomers
An in-depth guide to the distinct aromatic profiles of (R)- and (S)-3-(methylthio)hexyl acetate, complete with experimental protocols for sensory evaluation and chiral analysis.
In the world of aroma chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its perceived scent. This phenomenon is particularly evident in chiral molecules, which exist as non-superimposable mirror images of each other, known as enantiomers. This guide delves into the fascinating sensory differences between the enantiomers of 3-(methylthio)hexyl acetate, a sulfur-containing ester found in various fruits and beverages. While the racemic mixture possesses a general sulfurous and fruity aroma, its individual enantiomers tell two vastly different olfactory stories. The (3R)-enantiomer is characterized by a pleasant fruity aroma, whereas the (3S)-enantiomer exudes a more intense, sulfurous, and herbaceous scent.[1]
This guide provides a comprehensive comparison of the aroma profiles of these two enantiomers, supported by a detailed experimental protocol for their sensory evaluation using Gas Chromatography-Olfactometry (GC-O). It is intended for researchers, scientists, and professionals in the flavor, fragrance, and drug development industries who seek to understand and apply the principles of chirality to sensory perception.
Unmasking the Aromas: A Comparative Profile
The sensory characteristics of the (R)- and (S)-enantiomers of this compound are starkly different. This distinctiveness underscores the high degree of stereospecificity of human olfactory receptors. The following table summarizes the known qualitative aroma profiles of each enantiomer.
| Enantiomer | Aroma Profile |
| (R)-3-(Methylthio)hexyl Acetate | Fruity |
| (S)-3-(Methylthio)hexyl Acetate | Intensive sulfurous, herbaceous |
The Cornerstone of Accurate Sensory Data: Enantiomeric Purity
A critical prerequisite for the accurate sensory evaluation of chiral compounds is the enantiomeric purity of the samples. The presence of even a small amount of the other enantiomer can significantly impact the perceived aroma profile. Therefore, the synthesis of enantiomerically pure standards or their separation from a racemic mixture is a crucial first step in any sensory study.
Methods for achieving high enantiomeric purity include:
-
Enantioselective Synthesis: This involves using chiral catalysts or starting materials to produce a single enantiomer preferentially.
-
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC) to separate the enantiomers of a racemic mixture. Polysaccharide-based columns are often effective for the separation of such chiral compounds.
The purity of the separated enantiomers should be verified using an appropriate analytical technique, such as chiral GC or HPLC, before proceeding with sensory analysis.
A Blueprint for Sensory Discovery: Experimental Protocol
The following protocol outlines a robust methodology for the sensory comparison of this compound enantiomers using Gas Chromatography-Olfactometry (GC-O), a powerful technique that combines the separation capabilities of GC with the sensitivity of the human nose as a detector.
Part 1: Panelist Selection and Training
The reliability of sensory data is fundamentally dependent on the sensory panel.
-
Selection: A panel of 8-12 individuals should be screened for their olfactory acuity and ability to describe aromas.
-
Training: Panelists should be trained on a range of relevant aroma standards, including fruity, sulfurous, green, and herbaceous notes. This familiarizes them with the terminology and scaling methods to be used.
Part 2: Sample Preparation
-
Purity Confirmation: Confirm the enantiomeric purity of the (R)- and (S)-3-(methylthio)hexyl acetate samples using chiral GC analysis.
-
Dilution: Prepare a series of dilutions of each enantiomer in an appropriate solvent (e.g., deodorized propylene glycol or ethanol) to determine odor detection thresholds and to present samples at a suitable intensity for descriptive analysis.
Part 3: Gas Chromatography-Olfactometry (GC-O) Analysis
This phase combines instrumental analysis with human sensory perception.
-
Instrumentation:
-
Gas Chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.
-
Chiral capillary column (e.g., a cyclodextrin-based column) capable of separating the enantiomers.
-
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 230 °C at a rate of 5 °C/min.
-
Effluent Split: The column effluent is split between the FID and the olfactometry port.
-
-
Olfactometry Procedure:
-
Each panelist sniffs the effluent from the olfactometry port.
-
Panelists record the retention time, duration, and a detailed description of any perceived aroma.
-
The intensity of each aroma is rated on a structured scale (e.g., a 10-point scale from 'no odor' to 'very strong').
-
Part 4: Data Analysis
-
Aroma Profile Compilation: The aroma descriptions and intensity ratings from all panelists are compiled.
-
Statistical Analysis: Statistical methods, such as analysis of variance (ANOVA), are used to determine significant differences in the perceived aroma profiles of the two enantiomers.
-
Odor Threshold Determination: The odor detection thresholds for each enantiomer are calculated based on the lowest concentration at which a majority of the panel can detect the aroma.
Visualizing the Path to Sensory Insight
The following diagram illustrates the experimental workflow for the sensory comparison of this compound enantiomers.
Caption: Experimental Workflow for Sensory Comparison.
Conclusion
The distinct aroma profiles of the (R)- and (S)-enantiomers of this compound provide a compelling example of the profound impact of stereochemistry on sensory perception. The fruity character of the (R)-enantiomer and the sulfurous, herbaceous nature of the (S)-enantiomer highlight the remarkable specificity of our olfactory system. A thorough understanding of these differences, gained through rigorous sensory evaluation protocols as outlined in this guide, is essential for the targeted development of flavors and fragrances and for advancing our knowledge of the structure-activity relationships in olfaction. By adhering to principles of scientific integrity, including the use of enantiomerically pure samples and trained sensory panels, researchers can unlock a deeper understanding of the chemical senses.
References
A Tale of Two Esters: Unraveling the Sensory and Chemical Nuances of 3-(Methylthio)hexyl Acetate and 3-Mercaptohexyl Acetate in Wine
For Immediate Release
In the intricate world of wine aroma, sulfur-containing esters play a pivotal role, often defining the varietal character and overall sensory experience. Among these, 3-mercaptohexyl acetate (3MHA) is a well-established contributor to the desirable "tropical fruit" notes in many white wines. However, a lesser-known counterpart, 3-(Methylthio)hexyl acetate, presents a more enigmatic profile. This guide provides a comprehensive comparative analysis of these two structurally similar yet sensorially distinct molecules, offering researchers, scientists, and drug development professionals a detailed understanding of their chemistry, formation, sensory impact, and analytical considerations in the context of winemaking.
At a Glance: Chemical Structures and Properties
While both are acetate esters of a six-carbon chain with a sulfur-containing functional group at the third position, the seemingly minor difference between a thiol (-SH) in 3-mercaptohexyl acetate and a thioether (-SCH₃) in this compound leads to significant differences in their chemical properties and sensory perception.
| Feature | This compound | 3-Mercaptohexyl Acetate |
| Chemical Structure | ||
| IUPAC Name | 3-(Methylsulfanyl)hexyl acetate | 3-Sulfanylhexyl acetate |
| Molecular Formula | C₉H₁₈O₂S | C₈H₁₆O₂S |
| Molecular Weight | 190.30 g/mol | 176.28 g/mol |
| CAS Number | 51755-85-2 | 136954-20-6 |
The Genesis of Aroma: Formation Pathways in Wine
The biogenesis of these two esters in wine follows distinct paths, primarily influenced by yeast metabolism during alcoholic fermentation.
3-Mercaptohexyl Acetate (3MHA): A Product of Precursor Liberation and Esterification
The formation of 3MHA is a two-step process initiated from non-volatile precursors present in the grape must.
-
Liberation of 3-Mercaptohexan-1-ol (3MH): Odorless precursors, such as S-3-(hexan-1-ol)-glutathione and S-3-(hexan-1-ol)-cysteine, are present in grape skins and pulp. During fermentation, yeast enzymes, particularly β-lyases, cleave these precursors to release the volatile thiol, 3-mercaptohexan-1-ol (3MH).[1][2]
-
Esterification to 3MHA: The released 3MH, which possesses aromas of grapefruit and passion fruit, is then acetylated by yeast alcohol acetyltransferase (AAT) enzymes to form 3-mercaptohexyl acetate. This conversion is significant as 3MHA has a much lower perception threshold and contributes more intense tropical fruit and passion fruit aromas.[3]
References
A Senior Application Scientist's Guide to Determining the Odor Detection Threshold of 3-(Methylthio)hexyl acetate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of methodologies for determining the odor detection threshold (ODT) of 3-(Methylthio)hexyl acetate, a potent aroma chemical with significant applications in the flavor and fragrance industry. We will explore the underlying principles of sensory analysis, compare its olfactory profile to other relevant sulfur-containing compounds, and provide detailed, field-proven experimental protocols.
Introduction: The Olfactory Significance of this compound
This compound is a sulfur-containing ester recognized for its complex and potent aroma profile. Depending on its concentration and the stereochemistry of the molecule, its scent can range from fruity and tropical to sulfuraceous and green. Specifically, the (3R)-enantiomer is associated with a fruity character, while the (3S)-enantiomer presents a more intense sulfurous and herbaceous aroma.[1] This dual characteristic makes it a versatile ingredient in the formulation of flavors and fragrances, where precise control of its concentration is paramount to achieving the desired sensory outcome.
Understanding the ODT of this compound is critical. The ODT is the minimum concentration of a substance that can be detected by the human sense of smell.[2] For a potent molecule like this compound, even trace amounts can significantly impact the overall aroma of a product. Therefore, accurately determining its ODT is essential for quality control, formulation development, and regulatory compliance.
Methodologies for Odor Threshold Determination: A Comparative Analysis
The determination of an ODT is not a simple analytical measurement; it is a psychophysical assessment that relies on human panelists. Several standardized methods exist, each with its own advantages and considerations. The choice of method can significantly influence the resulting threshold value.[3][4]
Static vs. Dynamic Olfactometry:
-
Static Olfactometry: In this method, a fixed volume of the odorous substance is prepared in a container (e.g., a bag or a jar) and presented to the panelist. The "triangle odor bag method" is a common example.[5] This approach is relatively simple and cost-effective but can be prone to issues with sample stability and homogeneity.
-
Dynamic Olfactometry: This technique uses an olfactometer to generate a continuous and precise dilution of the odorant with odor-free air.[6][7] This method offers superior control over stimulus presentation and is generally considered the gold standard for ODT determination, as reflected in standards like EN 13725.
Forced-Choice vs. Ascending Series:
-
Ascending Concentration Series: Panelists are presented with a series of samples with increasing concentrations of the odorant. The threshold is determined as the concentration at which the odor is first detected.
-
Forced-Choice Method: This is a more rigorous approach designed to minimize guessing. In a common variant, the three-alternative forced-choice (3-AFC) method, panelists are presented with three samples, one of which contains the odorant, and are asked to identify the odorous sample. This is the method prescribed in the widely used ASTM E679 standard.[3][6][8]
Gas Chromatography-Olfactometry (GC-O):
For complex mixtures, Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[9][10][11] As compounds elute from the GC column, they are split between a chemical detector (like a mass spectrometer) and a sniffing port, where a trained panelist can detect and describe the odor of each individual component.[9][11][12] This allows for the determination of odor thresholds of specific compounds within a complex matrix.[9][10][11]
Comparative Olfactory Profile: this compound in Context
Sulfur-containing compounds are notorious for their low odor thresholds and significant impact on flavor and aroma.[13][14][15] The perceived scent can change dramatically with concentration.[16] For instance, 4-methyl-4-sulfanylpentan-2-one is known for its pleasant tropical fruit aroma at low concentrations, which can become an undesirable "catty" note at higher levels.[16]
To provide context for the sensory profile of this compound, the following table compares its characteristics with other relevant sulfur compounds used in the flavor and fragrance industry.
| Compound | Common Descriptors | Reported Odor Threshold (in water) | Application Notes |
| This compound | Green, Vegetable, Sulfurous, Tropical Fruit | Not explicitly found in searched results | Used in fruity and savory flavor formulations.[17][18] |
| 4-Mercapto-4-methylpentan-2-one (4-MMP) | Blackcurrant, Catty, Tropical Fruit | 0.8 ppt (ng/L) | Key aroma compound in hops and Sauvignon blanc wine.[16] |
| 3-Mercaptohexan-1-ol | Grapefruit, Passion Fruit, Guava | 0.03 µg/L | Important contributor to the aroma of passion fruit and various wines.[14] |
| Dimethyl Sulfide (DMS) | Cooked Cabbage, Corn-like, Truffle-like | 0.33 ppb (in beer) | Can be a desirable characteristic in some beers and cooked foods, or an off-flavor. |
| Furfuryl Mercaptan | Roasted Coffee, Sulfurous | 5 ng/L | A key character-impact compound in roasted coffee.[19] |
Note: Odor threshold values can vary significantly based on the methodology used and the medium in which they are measured.
Experimental Protocol: Odor Detection Threshold Determination via ASTM E679-19
This section provides a detailed, step-by-step protocol for determining the ODT of this compound in water using the 3-AFC method, in accordance with ASTM E679-19.[3][8]
4.1. Panelist Selection and Training
The reliability of ODT determination is critically dependent on the sensory panel.
-
Selection: Screen at least 10-15 potential panelists for their ability to detect a range of standard odorants (e.g., n-butanol). Panelists should be non-smokers and free from conditions that could affect their sense of smell.
-
Training: Familiarize the selected panelists with the 3-AFC test procedure using a known odorant. Train them to recognize and focus on the specific target odor of this compound.
4.2. Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration that is well above the expected threshold.
-
Serial Dilutions: Create a series of dilutions in odor-free water. A geometric (logarithmic) series with a factor of 2 or 3 is recommended. The concentration range should span from well below the expected threshold to a level that is easily detectable by all panelists.
4.3. Sensory Evaluation Procedure
-
Test Setup: Conduct the evaluation in a well-ventilated, odor-free room. Samples should be presented in identical, opaque glass containers labeled with random three-digit codes.
-
3-AFC Presentation: For each concentration step, present each panelist with a set of three samples: two blanks (odor-free water) and one containing the this compound dilution.
-
Task: The panelist's task is to sniff each sample and identify the one that is different from the other two.
-
Progression: Present the concentrations in an ascending order, from lowest to highest.
4.4. Data Analysis and Threshold Calculation
-
Individual Threshold: For each panelist, the individual threshold is the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified.
-
Group Threshold: The group threshold is the geometric mean of the individual panelists' thresholds. This value represents the concentration at which 50% of the panel can detect the odor.
Below is a Graphviz diagram illustrating the experimental workflow for this protocol.
Logical Relationships in Odor Threshold Determination
The determination of a reliable odor detection threshold is a multi-faceted process where each component logically builds upon the last. The validity of the final result is entirely dependent on the integrity of each step.
As illustrated in Figure 2, a reliable ODT is the culmination of precise sample preparation, a standardized methodology, a well-trained panel, and a controlled environment. These foundational elements ensure that the psychophysical responses collected are valid, which in turn allows for a meaningful statistical analysis to produce a trustworthy threshold value.
Conclusion
The determination of the odor detection threshold for this compound requires a rigorous, systematic approach grounded in established sensory science principles. While its potent and multifaceted aroma makes it a valuable tool for flavorists and perfumers, this same potency demands careful and precise characterization. By employing standardized methodologies such as the ASTM E679 3-AFC protocol with a well-trained sensory panel, researchers and developers can obtain reliable and reproducible ODT data. This data is indispensable for effective product formulation, ensuring consistent quality and meeting the sensory expectations of consumers. Comparing its olfactory properties to other potent sulfur compounds further enriches our understanding of its sensory impact and guides its application in creating complex and appealing flavor and fragrance profiles.
References
- 1. The 3-(Methylthio)hexyl acetates [leffingwell.com]
- 2. researchgate.net [researchgate.net]
- 3. store.astm.org [store.astm.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. env.go.jp [env.go.jp]
- 6. fivesenses.com [fivesenses.com]
- 7. fivesenses.com [fivesenses.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 11. osmotech.it [osmotech.it]
- 12. aidic.it [aidic.it]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. This compound 97+ , FG 51755-85-2 [sigmaaldrich.com]
- 18. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]
- 19. img.perfumerflavorist.com [img.perfumerflavorist.com]
A Comparative Olfactory Journey: Unraveling the Volatile Sulfur Compound Profiles of Passion Fruit Cultivars
An in-depth guide for researchers and flavor scientists on the nuanced sulfurous aromas that define different passion fruit varieties. This document delves into the key volatile sulfur compounds (VSCs), their sensory impact, and the analytical methodologies used for their characterization, providing a framework for future research and development in the flavor and fragrance industry.
The exotic and captivating aroma of passion fruit (Passiflora spp.) is a complex symphony of various volatile organic compounds. Among these, the volatile sulfur compounds (VSCs), though present in trace amounts, are pivotal in defining the characteristic tropical, sulfury, and fruity notes that distinguish this fruit.[1][2] For researchers, scientists, and professionals in drug development and flavor chemistry, understanding the subtle yet significant variations in VSC profiles among different passion fruit cultivars is crucial for quality control, product development, and targeted breeding programs. This guide provides a comparative analysis of VSCs in prominent passion fruit cultivars, supported by experimental data and methodological insights.
The Olfactory Significance of Sulfur in Passion Fruit
Volatile sulfur compounds are renowned for their low odor thresholds, meaning even minute concentrations can exert a profound impact on the overall aroma profile of a food or beverage.[3] In passion fruit, VSCs are responsible for a wide spectrum of desirable aromatic notes, from the juicy, grapefruit-like scent of 3-mercaptohexan-1-ol (3-MH) to the iconic tropical and sulfury character of 2-methyl-4-propyl-1,3-oxathiane.[1][2][4] The presence and concentration of these compounds can vary significantly between cultivars, influencing their suitability for different applications, such as fresh consumption, juice production, or as a source for natural flavorings.
Comparative Analysis of Volatile Sulfur Compounds in Key Cultivars
While a vast number of volatile compounds have been identified in passion fruit, this guide focuses on the sulfur-containing molecules that are critical to its unique aroma. The two most commercially significant forms are the yellow passion fruit (Passiflora edulis f. flavicarpa) and the purple passion fruit (Passiflora edulis f. edulis).
Table 1: Comparative Profile of Key Volatile Sulfur Compounds in Yellow and Purple Passion Fruit Cultivars
| Volatile Sulfur Compound | Chemical Structure | Odor Descriptor | Yellow Passion Fruit (P. edulis f. flavicarpa) Concentration (ppb) | Purple Passion Fruit (P. edulis f. edulis) Concentration (ppb) | Key References |
| 3-Mercaptohexan-1-ol (3-MH) | C₆H₁₄OS | Tropical fruit, grapefruit, guava | Present (quantification varies) | Present (quantification varies) | [1][2][3] |
| 3-Mercaptohexyl acetate (3-MHA) | C₈H₁₆O₂S | Passion fruit, box tree, grapefruit | Present (quantification varies) | Not consistently reported | [3][5] |
| 2-Methyl-4-propyl-1,3-oxathiane | C₈H₁₆OS | Passion fruit, tropical green, sulfury | Present (quantification varies) | Not consistently reported | [1][4] |
| 3-(Methylthio)hexanol | C₇H₁₆OS | Green, fatty, sulfury | Present (quantification varies) | Not consistently reported | [3] |
| Dimethyl sulfide | C₂H₆S | Cabbage, cooked corn | Present (quantification varies) | Present (quantification varies) | [6] |
Note: Specific concentrations can vary significantly based on factors such as fruit ripeness, geographic origin, and the analytical methods employed. The table indicates the presence of these compounds as reported in the literature, with quantitative data being sparse and variable across studies.
The yellow passion fruit (P. edulis f. flavicarpa) is often characterized by a more acidic and tangy flavor profile compared to its purple counterpart.[7][8] This is reflected in its VSC profile, which is frequently reported to contain a wider array of potent sulfur compounds.[1] Studies have identified a significant number of sulfur-containing volatiles in the yellow variety, contributing to its complex and intense aroma.[1]
In contrast, the purple passion fruit (P. edulis f. edulis) is generally described as sweeter and more aromatic.[7][8] While research on the specific VSC profile of purple passion fruit is less extensive, it is understood that the interplay of esters and other volatile compounds, in addition to a potentially different VSC composition, contributes to its distinct aroma. One study identified 148 volatile organic compounds in purple passion fruit during ripening, highlighting the complexity of its aromatic makeup.[9][10]
The Genesis of a Tropical Aroma: Biosynthesis of Key VSCs
The formation of volatile sulfur compounds in passion fruit is a complex biochemical process. For instance, the highly impactful thiol, 3-mercaptohexan-1-ol (3-MH), is not present in its free form in the intact fruit but is released from non-volatile precursors during processing or consumption. The biosynthetic pathway involves the conjugation of precursors with cysteine and glutathione.[11] Understanding these pathways is critical for developing strategies to enhance the desirable aromatic qualities of passion fruit.
Caption: Biosynthetic pathway of 3-mercaptohexan-1-ol in passion fruit.
Experimental Protocols for the Analysis of Volatile Sulfur Compounds
The accurate identification and quantification of VSCs in passion fruit require sophisticated analytical techniques due to their low concentrations and high volatility. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method.[9][12] For enhanced selectivity and sensitivity towards sulfur compounds, a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD) can be used in conjunction with GC.[13]
Detailed Step-by-Step Methodology for HS-SPME-GC-MS Analysis
-
Sample Preparation:
-
Homogenize fresh passion fruit pulp.
-
Weigh a precise amount (e.g., 5 g) of the homogenate into a 20 mL headspace vial.
-
Add a saturated NaCl solution to enhance the release of volatile compounds from the matrix.
-
Add an internal standard for quantification (e.g., thiophene).[12]
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the vial at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 min) with agitation.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific duration (e.g., 30 min) to adsorb the volatile compounds.[12][14] The choice of fiber coating is critical as it determines the efficiency of analyte extraction.[12]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorb the analytes from the SPME fiber in the hot injector of the gas chromatograph.
-
Separate the volatile compounds on a capillary column (e.g., DB-Wax or equivalent polar column).
-
The temperature program of the GC oven is crucial for achieving good separation of the target compounds.
-
Detect and identify the compounds using a mass spectrometer operating in both scan and selected ion monitoring (SIM) modes for qualitative and quantitative analysis, respectively.
-
Caption: Experimental workflow for VSC analysis in passion fruit.
Conclusion and Future Perspectives
The distinctive aroma of passion fruit is intricately linked to its complex profile of volatile sulfur compounds. This guide highlights the known differences in VSCs between yellow and purple passion fruit cultivars, providing a foundation for further research. While significant progress has been made in identifying key sulfur compounds, there remains a need for more comprehensive quantitative studies that directly compare a wider range of cultivars under standardized conditions. Such research will not only deepen our understanding of the flavor chemistry of this exotic fruit but also provide valuable insights for the food and beverage industry in optimizing product quality and developing novel flavor profiles. Furthermore, elucidating the complete biosynthetic pathways of all key VSCs will open new avenues for metabolic engineering and the development of passion fruit varieties with enhanced aromatic characteristics.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eprints.intimal.edu.my [eprints.intimal.edu.my]
- 6. Volatile aroma compounds of passion fruit seed Oils: HS-GC-IMS analysis and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the aromatic profile of purple passion fruit (Passiflora edulis Sims) during ripening by HS-SPME-GC/MS and RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of intermediates involved in the biosynthetic pathway of 3-mercaptohexan-1-ol conjugates in yellow passion fruit (Passiflora edulis f. flavicarpa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. utupub.fi [utupub.fi]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Sensory Panel Validation for Tropical Fruit Aroma Mimics
In the competitive landscape of the food and beverage industry, the authentic replication of natural flavors is paramount for consumer acceptance.[1][2] This is particularly true for the complex and highly sought-after aromas of tropical fruits. The development of successful tropical fruit aroma mimics—formulations of volatile compounds designed to replicate the natural scent—hinges on a robust validation process. This guide provides a comprehensive framework for the sensory panel validation of these mimics, integrating analytical chemistry with rigorous sensory science methodologies to ensure the final product is not only chemically similar but, more importantly, perceptually indistinguishable from its natural counterpart.
We will explore the foundational principles of sensory evaluation, delve into the analytical characterization of both natural fruit aromas and their synthetic mimics, and provide detailed, step-by-step protocols for the sensory validation process. This guide is intended for researchers, scientists, and product development professionals dedicated to achieving the highest fidelity in flavor creation.
Section 1: The Foundation - Understanding Natural Tropical Fruit Aromas
The characteristic aroma of any fruit is a complex symphony of volatile organic compounds (VOCs).[3][4] These compounds, primarily esters, alcohols, aldehydes, ketones, and terpenoids, are present in varying concentrations and contribute uniquely to the overall sensory profile.[4] Before a mimic can be validated, the target natural aroma must be thoroughly characterized.
Analytical Characterization of Target Aromas
The initial step involves creating a detailed chemical "fingerprint" of the natural tropical fruit aroma. This is achieved through advanced analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used method for separating and identifying the individual volatile compounds in a complex mixture.[3][5] The sample's volatile fraction is introduced into a gas chromatograph, where compounds are separated based on their boiling points and affinity for a stationary phase. The separated compounds then enter a mass spectrometer, which provides a unique mass spectrum for each, allowing for their identification.
-
Gas Chromatography-Olfactometry (GC-O): While GC-MS identifies the chemical composition, GC-O determines which of these compounds are "aroma-active" and contribute to the perceived scent.[3][5][6][7] In this technique, the effluent from the GC column is split, with one portion going to a chemical detector (like MS) and the other to a "sniffing port."[3][5][7] Trained sensory assessors inhale the effluent and describe the perceived aroma and its intensity for each eluting compound.[3][5]
The combination of these techniques provides a comprehensive understanding of the key aroma compounds and their relative importance in the overall sensory profile of the natural fruit.
Section 2: Building the Mimic - Formulation and Initial Comparison
Armed with the analytical data from the natural fruit, flavorists can begin to construct the aroma mimic. This involves selecting and blending various approved synthetic and natural flavoring substances to match the chemical profile of the target.[8][9][10]
The Rationale for Mimics
The use of aroma mimics is driven by several factors, including:
-
Consistency: Natural fruit aromas can vary significantly due to factors like ripeness, variety, and growing conditions.[4] Mimics offer a standardized and consistent flavor profile.
-
Cost-Effectiveness: Extracting and concentrating natural aromas can be expensive.[8][9] Synthetic alternatives are often more economical to produce.[8][9]
-
Stability: Natural aroma compounds can be unstable and degrade over time. Mimics can be formulated for enhanced stability in various product applications.[9]
Once a prototype mimic is formulated, it undergoes the same rigorous GC-MS and GC-O analysis as the natural fruit to ensure the key volatile compounds are present in the correct proportions.
Section 3: The Human Instrument - Sensory Panel Selection and Training
The ultimate measure of a mimic's success lies in human perception. A highly trained sensory panel is the most sensitive instrument for this evaluation. The selection and training of panelists are critical for obtaining reliable and reproducible data.
Panelist Screening and Selection
The process of selecting sensory assessors is guided by international standards such as ISO 8586:2023 .[11][12][13][14][15] The screening process aims to identify individuals with:
-
Normal Olfactory Acuity: The ability to detect and recognize a wide range of odors.
-
Descriptive Ability: The capacity to articulate and describe sensory perceptions accurately.
-
Consistency and Repeatability: The ability to provide consistent evaluations over multiple sessions.
Rigorous Training Protocols
Once selected, panelists undergo extensive training to become calibrated sensory instruments.[11][12] This training involves:
-
Aroma Recognition: Familiarization with a wide array of aroma standards relevant to tropical fruits.
-
Intensity Scaling: Learning to consistently rate the intensity of different aromas on a standardized scale.
-
Descriptive Language Development: Collectively developing a specific and consistent vocabulary (a lexicon) to describe the sensory attributes of the tropical fruit aromas.[16]
The following diagram illustrates the workflow for sensory panel selection and training:
Caption: Workflow for Sensory Panel Selection and Training.
Section 4: The Moment of Truth - Sensory Validation Methodologies
With a trained panel in place, the validation of the tropical fruit aroma mimic can commence. This involves a combination of discriminative and descriptive sensory tests.
Discrimination Testing: Is There a Difference?
Discrimination tests are designed to determine if a perceptible difference exists between the natural aroma and the mimic.[17]
The Triangle Test is a widely used and statistically robust method for discrimination testing.[18][19][20][21]
Objective: To determine if a sensory difference exists between the natural tropical fruit aroma and its mimic.
Materials:
-
Natural tropical fruit aroma sample (A)
-
Aroma mimic sample (B)
-
Odor-free sample carriers (e.g., smelling strips, cotton balls in glass vials)
-
Three-digit random codes
-
Palate cleansers (e.g., unsalted crackers, water)
Procedure:
-
Sample Preparation: Prepare multiple sets of three samples. Each set will consist of two identical samples and one different sample. The possible combinations are AAB, ABA, BAA, BBA, BAB, and ABB.
-
Coding and Presentation: Assign a unique three-digit random code to each sample. The order of presentation of the three samples within a set should be randomized for each panelist.
-
Panelist Instructions: Instruct each panelist to sniff the samples from left to right. Their task is to identify the "odd" or "different" sample.[19][20]
-
Data Collection: Record the panelist's selection. Even if a panelist is unsure, a choice must be made.[20]
-
Statistical Analysis: The number of correct identifications is compared to statistical tables for the triangle test to determine if the result is statistically significant.[18][20]
Descriptive Analysis: How Do They Differ?
If a significant difference is found in the discrimination test, or even if it is not, a descriptive analysis is crucial to understand the qualitative and quantitative differences between the natural aroma and the mimic.[22][23]
Quantitative Descriptive Analysis (QDA®) is a powerful method for generating a detailed sensory profile of a product.[16][22][24][25][26]
Objective: To identify and quantify the sensory attributes of the natural tropical fruit aroma and its mimic.
Materials:
-
Natural tropical fruit aroma sample
-
Aroma mimic sample
-
Reference standards for the developed lexicon
-
Unstructured line scales (typically 15 cm) anchored with "low" and "high" intensity labels[22]
-
Data collection software
Procedure:
-
Lexicon Reinforcement: Conduct a brief session with the trained panel to review the established sensory lexicon for the specific tropical fruit.
-
Sample Evaluation: Present the natural aroma and the mimic, coded with random three-digit numbers, to each panelist in a randomized order.
-
Attribute Rating: For each sample, panelists independently rate the intensity of each attribute from the lexicon on the unstructured line scales.[22]
-
Replication: The evaluation should be replicated over several sessions to ensure data reliability.
-
Data Analysis: The data from the line scales are converted to numerical values. Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is then used to identify significant differences in attribute intensities between the natural aroma and the mimic.[16]
The following diagram outlines the overall sensory validation pipeline:
Caption: Sensory Validation Pipeline for Aroma Mimics.
Section 5: Data Interpretation and Product Refinement
The data generated from the sensory panel validation provides actionable insights for the product development team.
Comparative Data Presentation
The results of the QDA® are best visualized using spider plots or radar charts, which provide a clear and immediate comparison of the sensory profiles of the natural aroma and the mimic. Tabulated data should also be presented to show the mean intensity scores and statistical significance.
Table 1: Example Quantitative Descriptive Analysis Data for a Mango Aroma Mimic
| Sensory Attribute | Natural Mango Aroma (Mean Intensity) | Mango Aroma Mimic (Mean Intensity) | p-value |
| Fruity-Tropical | 8.5 | 8.2 | 0.25 |
| Peachy | 6.7 | 6.5 | 0.42 |
| Green/Unripe | 2.1 | 3.5 | <0.05 |
| Terpy/Piney | 4.3 | 4.1 | 0.51 |
| Sulfurous | 1.8 | 1.9 | 0.88 |
| Sweet | 7.9 | 7.7 | 0.33 |
| Indicates a statistically significant difference (p < 0.05) |
In this example, the data indicates that while the mimic is a good match for most attributes, it has a significantly higher "green/unripe" note. This information directs the flavorists to adjust the formulation, perhaps by reducing the concentration of aldehydes like hexanal, which are known to contribute to green notes.[4]
Conclusion
The validation of tropical fruit aroma mimics is a multi-faceted process that requires a synergistic approach, blending the objective data of analytical chemistry with the nuanced perception of a highly trained sensory panel. By following the rigorous methodologies outlined in this guide, from initial analytical characterization to iterative sensory testing and refinement, researchers and product developers can create high-fidelity aroma mimics that meet the discerning expectations of today's consumers. This commitment to scientific integrity and sensory precision is the cornerstone of successful flavor innovation.
References
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. Antioxidant Properties And Sensory Evaluation Of Fruit Drink Produced From The Tropical Almond Fruit (Terminalia Catappa) For Household Consumption | MOUAU Repository [repository.mouau.edu.ng]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 8. foodmaster.com [foodmaster.com]
- 9. tilleydistribution.com [tilleydistribution.com]
- 10. Natural and Artificial Flavors – Nutritional Sciences [nutrisci.wisc.edu]
- 11. ISO 8586:2023—Selection And Training Of Sensory Assessors - The ANSI Blog [blog.ansi.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. scribd.com [scribd.com]
- 14. EVS-EN ISO 8586:2023 - EVS standard evs.ee | en [evs.ee]
- 15. intertekinform.com [intertekinform.com]
- 16. Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham - PMC [pmc.ncbi.nlm.nih.gov]
- 17. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 18. fiveable.me [fiveable.me]
- 19. scribd.com [scribd.com]
- 20. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 21. asn.sn [asn.sn]
- 22. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 23. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 24. fiveable.me [fiveable.me]
- 25. QDA - Knowledge Base | NIZO [nizo.com]
- 26. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
A comparative evaluation of different sulfur detectors for volatile sulfur compound analysis.
For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of volatile sulfur compounds (VSCs) is a critical analytical challenge. These compounds, often present at trace levels, can significantly impact product quality, environmental safety, and biological processes. The selection of an appropriate sulfur detector is paramount for achieving reliable and meaningful results. This guide provides an in-depth comparative evaluation of common sulfur detectors, grounded in experimental data and established analytical principles, to empower you in making an informed decision for your specific application.
The Analytical Challenge of Volatile Sulfur Compounds
VSCs are a broad class of organic and inorganic compounds containing sulfur. Their inherent volatility and reactivity, coupled with their often low concentrations in complex matrices, present significant analytical hurdles. Key challenges include:
-
Low Detection Limits: Many applications require detection at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level.
-
Matrix Interference: Complex sample matrices can contain compounds that interfere with the detection of sulfur compounds, leading to false positives or inaccurate quantification.
-
Reactivity and Adsorption: VSCs are prone to adsorption onto surfaces and can be highly reactive, leading to sample loss and poor reproducibility.
-
Speciation: Differentiating between various sulfur compounds (e.g., hydrogen sulfide, mercaptans, sulfides) is often crucial.
The choice of detector is therefore a critical decision that directly influences the quality and reliability of the analytical data.
Comparative Analysis of Sulfur Detectors
This section details the principles of operation, performance characteristics, and ideal applications for the most commonly employed sulfur detectors in gas chromatography (GC).
Sulfur Chemiluminescence Detector (SCD)
The Sulfur Chemiluminescence Detector (SCD) is widely regarded as a gold standard for sulfur-selective detection due to its high sensitivity and equimolar response.
Principle of Operation:
The SCD operates on the principle of chemiluminescence. Effluent from the GC column enters a high-temperature combustion chamber where sulfur compounds are oxidized to form sulfur monoxide (SO). The SO then reacts with ozone (O₃) in a reaction chamber, producing electronically excited sulfur dioxide (SO₂). As the excited SO₂ relaxes to its ground state, it emits light (chemiluminescence) in a specific wavelength range, which is detected by a photomultiplier tube (PMT). The intensity of the emitted light is directly proportional to the amount of sulfur in the sample.
Performance Characteristics:
-
Sensitivity: The SCD offers exceptional sensitivity, with detection limits typically in the low picogram to femtogram range for sulfur. This allows for the analysis of VSCs at trace and ultra-trace levels.
-
Selectivity: The chemiluminescence reaction is highly specific to sulfur, providing excellent selectivity against hydrocarbon matrices.[1][2] The selectivity of SCDs over carbon can be as high as 10⁷.[2]
-
Linearity: The SCD exhibits a wide linear dynamic range, typically spanning four to five orders of magnitude.
-
Equimolar Response: A key advantage of the SCD is its equimolar response.[3][4][5][6][7] This means the detector's response is directly proportional to the mass of sulfur atoms entering it, regardless of the molecular structure of the VSC. This simplifies quantification, as a single sulfur compound can be used for calibration to accurately determine the concentration of other sulfur compounds.
Advantages:
-
High degree of selectivity, minimizing matrix interference.[2]
-
Linear and equimolar response simplifies calibration and quantification.[4][5][6][7]
-
Robust and reliable for routine analysis.
Disadvantages:
-
Higher initial investment cost compared to other sulfur detectors.
-
Requires a supply of ozone and involves high-temperature combustion, necessitating specific safety precautions.
-
Can be susceptible to quenching effects from co-eluting compounds, although modern designs have minimized this issue.
Ideal Applications:
-
Analysis of sulfur compounds in petroleum and natural gas (conforming to ASTM D5504 and D5623).[6][9]
-
Flavor and fragrance analysis, where potent sulfur compounds are present at very low concentrations.[8]
-
Environmental monitoring of atmospheric sulfur gases.[8]
-
Clinical diagnostics, such as breath analysis.
Diagram: Principle of the Sulfur Chemiluminescence Detector (SCD)
Caption: Workflow of the Sulfur Chemiluminescence Detector.
Flame Photometric Detector (FPD)
The Flame Photometric Detector (FPD) is another widely used sulfur-selective detector, known for its robustness and cost-effectiveness.
Principle of Operation:
The FPD utilizes a hydrogen-rich flame to combust the effluent from the GC column. When sulfur-containing compounds are introduced into the flame, they are excited and form an excited-state S₂* species. As this excited dimer returns to its ground state, it emits light at a characteristic wavelength (typically around 394 nm). An optical filter is used to isolate this specific wavelength, and a photomultiplier tube measures the intensity of the emitted light.
Performance Characteristics:
-
Sensitivity: The FPD is less sensitive than the SCD, with detection limits for sulfur compounds typically in the high picogram to low nanogram range.[7] The sensitivity can be influenced by the flame conditions.
-
Selectivity: The FPD offers good selectivity for sulfur and phosphorus compounds over hydrocarbons.[7] However, it can be susceptible to interference from other elements that emit light in the same wavelength region.
-
Linearity: A significant drawback of the FPD is its non-linear, quadratic response to sulfur compounds.[5][6][7][10] This is because the light-emitting species is the S₂* dimer. This non-linearity complicates quantification and requires multi-level calibration curves.
-
Quenching: The FPD is highly susceptible to quenching, where the presence of co-eluting hydrocarbons can reduce the sulfur response.[11] This can lead to inaccurate quantification, especially in complex matrices. Dual-flame designs have been developed to mitigate this issue by separating the combustion and emission zones.[11]
Advantages:
-
Lower cost of acquisition and operation compared to the SCD.
-
Robust and relatively simple to operate.[12]
-
Can also be used for the detection of phosphorus-containing compounds by changing the optical filter.[3][7][10]
Disadvantages:
-
Non-linear response for sulfur compounds complicates quantification.[5][6][7][10]
-
Susceptible to hydrocarbon quenching, which can lead to inaccurate results.[11]
-
Lower sensitivity compared to the SCD.[5]
-
The flame can be extinguished by large solvent peaks, requiring careful method development.
Ideal Applications:
-
Routine analysis where high sensitivity is not the primary requirement.
-
Screening applications for the presence of sulfur compounds.
-
Analysis of samples with relatively simple matrices where quenching is less of a concern.
-
Laboratories with budget constraints.
Diagram: Principle of the Flame Photometric Detector (FPD)
Caption: Workflow of the Flame Photometric Detector.
Pulsed Flame Photometric Detector (PFPD)
The Pulsed Flame Photometric Detector (PFPD) is an advancement of the conventional FPD that addresses some of its key limitations, particularly quenching and non-linearity.
Principle of Operation:
The PFPD operates by introducing the GC effluent into a flame that is pulsed, meaning it is ignited and extinguished at a high frequency. This temporal separation allows for the discrimination between the short-lived emissions from hydrocarbons and the longer-lived emissions from sulfur and phosphorus compounds. By gating the detector to only measure the signal after the hydrocarbon emissions have decayed, the PFPD significantly reduces quenching effects. Furthermore, the signal processing electronics can linearize the inherently quadratic sulfur response.
Performance Characteristics:
-
Sensitivity: The PFPD offers significantly improved sensitivity compared to the conventional FPD, with detection limits approaching those of the SCD in some applications.[3][4][5]
-
Selectivity: The temporal separation of hydrocarbon and sulfur emissions provides the PFPD with exceptional selectivity, virtually eliminating hydrocarbon quenching.[3][5]
-
Linearity: The PFPD provides a linear and equimolar response for sulfur compounds, which greatly simplifies calibration and quantification.[5][6][7][11]
-
Robustness: The self-cleaning nature of the pulsed flame reduces soot formation ("coking"), leading to better long-term stability and less maintenance compared to the FPD.[4][6][11]
Advantages:
-
Excellent sensitivity and selectivity for sulfur compounds.[3][4][5]
-
Lower gas consumption compared to conventional FPDs.[12]
-
Good long-term stability and reduced maintenance.[3][4][6][11]
Disadvantages:
-
More complex and expensive than a conventional FPD.
-
The pulsed nature of the flame can sometimes lead to baseline instability if not properly optimized.
Ideal Applications:
-
Analysis of sulfur compounds in complex matrices such as gasoline and diesel.[3][7]
-
Applications requiring high sensitivity and selectivity where an SCD may not be available.
-
Environmental analysis of trace sulfur compounds.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the three discussed sulfur detectors.
| Feature | Sulfur Chemiluminescence Detector (SCD) | Flame Photometric Detector (FPD) | Pulsed Flame Photometric Detector (PFPD) |
| Principle | Chemiluminescence | Flame Photometry | Pulsed Flame Photometry |
| Sensitivity | Very High (pg-fg S) | Moderate (ng-pg S) | High (pg S) |
| Selectivity | Excellent | Good | Excellent |
| Linearity | Excellent (Linear & Equimolar) | Poor (Quadratic) | Excellent (Linear & Equimolar) |
| Quenching | Minimal | Significant | Minimal |
| Cost | High | Low | Moderate |
| Maintenance | Moderate | Low | Low |
Experimental Protocol: Comparative Evaluation of Sulfur Detectors
This section outlines a detailed protocol for a comparative evaluation of the SCD, FPD, and PFPD for the analysis of a standard mixture of volatile sulfur compounds.
Objective: To compare the sensitivity, linearity, and selectivity of the SCD, FPD, and PFPD for the analysis of a representative set of VSCs.
4.1. Materials and Reagents:
-
VSC Standard: A certified gas standard containing hydrogen sulfide (H₂S), carbonyl sulfide (COS), methyl mercaptan (CH₃SH), ethyl mercaptan (C₂H₅SH), dimethyl sulfide ((CH₃)₂S), and dimethyl disulfide ((CH₃)₂S₂) at a concentration of 10 ppm in nitrogen.
-
Dilution Gas: High-purity nitrogen (99.999%).
-
GC System: A gas chromatograph equipped with a split/splitless inlet and capabilities to interface with all three detectors.
-
Analytical Column: A suitable capillary column for VSC analysis (e.g., a 30 m x 0.32 mm ID, 1.0 µm film thickness PLOT or equivalent).
-
Gas Dilution System: A dynamic gas dilution system for preparing calibration standards.
4.2. Experimental Workflow:
Caption: Experimental workflow for detector comparison.
4.3. Step-by-Step Methodology:
-
System Preparation:
-
Install the analytical column in the GC oven.
-
Condition the column according to the manufacturer's instructions to ensure a stable baseline.
-
Individually install and optimize each detector (SCD, FPD, and PFPD) according to the manufacturer's guidelines. This includes setting appropriate gas flows (air, hydrogen, makeup gas), temperatures, and detector-specific parameters (e.g., ozone flow for SCD, gate times for PFPD).
-
-
Calibration Standard Preparation:
-
Using the dynamic gas dilution system, prepare a series of calibration standards from the 10 ppm VSC stock standard. A suggested concentration range is 10 ppb, 50 ppb, 100 ppb, 500 ppb, 1 ppm, and 5 ppm.
-
-
GC Method Parameters:
-
Inlet Temperature: 200 °C
-
Injection Mode: Split (e.g., 10:1 split ratio for higher concentrations, splitless for lower concentrations).
-
Injection Volume: 1 mL (using a gas-tight syringe or a gas sampling valve).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 2 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector Temperature: Set according to manufacturer's recommendations (e.g., SCD: 800 °C, FPD/PFPD: 250 °C).
-
-
Data Acquisition and Analysis:
-
For each detector, inject the series of calibration standards in triplicate.
-
Integrate the peak areas for each VSC at each concentration level.
-
Linearity: For each VSC and each detector, plot a calibration curve of peak area versus concentration. Perform a linear regression analysis and determine the coefficient of determination (R²). For the FPD, also plot a curve of the square root of the peak area versus concentration to assess linearization.
-
Sensitivity (Limit of Detection - LOD): Calculate the LOD for each VSC on each detector using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S, where σ is the standard deviation of the y-intercept and S is the slope).
-
Selectivity (Quenching Experiment):
-
Prepare a high-concentration hydrocarbon standard (e.g., 1000 ppm of a C5-C10 alkane mixture).
-
Prepare a mixed standard containing a mid-range concentration of the VSC standard (e.g., 100 ppb) and the high-concentration hydrocarbon standard.
-
Inject the 100 ppb VSC standard alone and the mixed standard.
-
Compare the peak areas of the VSCs in both injections. A significant decrease in the peak area in the presence of the hydrocarbons indicates quenching.
-
-
Conclusion and Recommendations
The choice of a sulfur detector is a critical decision that should be based on the specific requirements of the application.
-
The Sulfur Chemiluminescence Detector (SCD) stands out as the superior choice for applications demanding the highest sensitivity, selectivity, and accurate quantification, particularly in complex matrices. Its equimolar response is a significant advantage for the analysis of unknown or multiple sulfur compounds.
-
The Pulsed Flame Photometric Detector (PFPD) offers a compelling alternative to the SCD, providing excellent sensitivity, selectivity, and a linear response at a more moderate cost. It is a significant upgrade over the conventional FPD and is well-suited for a wide range of applications, including those with complex matrices.
-
The Flame Photometric Detector (FPD) remains a viable option for routine analyses where cost is a primary consideration and the analytical challenges of non-linearity and quenching can be managed through careful method development and calibration.
By understanding the principles of operation and the performance characteristics of each detector, and by conducting a thorough evaluation based on the experimental protocol outlined in this guide, researchers, scientists, and drug development professionals can confidently select the most appropriate sulfur detector to meet their analytical needs and ensure the generation of high-quality, reliable data.
References
- 1. Pulsed Flame Photometric Detectors | Gas Chromatography [scioninstruments.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Amirav - PFPD [tau.ac.il]
- 4. Model 5383 Pulsed Flame Photometric Detector (PFPD) - SRA Instruments - SRA Instruments [srainstruments.com]
- 5. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 6. OI Analytical 5383 Pulsed Flame Photometric Detector (PFPD) | Xylem Jordan [xylem.com]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 9. agilent.com [agilent.com]
- 10. ysi.com [ysi.com]
- 11. Pulsed Flame Photometric Detector for Element Analysis | ysi.com [ysi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 3-(Methylthio)hexyl Acetate in Tropical Fruits for Food Science and Flavor Chemistry Applications
Abstract
3-(Methylthio)hexyl acetate is a pivotal sulfur-containing ester that imparts characteristic tropical, sulfurous, and fruity notes to a variety of fruits. Its presence and concentration are critical in defining the aroma profile of several high-value tropical products. This guide provides a quantitative comparison of this compound levels in different tropical fruits, supported by a detailed analytical methodology for its quantification. Furthermore, we elucidate the biosynthetic origins of this potent aroma compound and present a comprehensive workflow for its analysis, aimed at researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.
Introduction: The Role of this compound in Tropical Fruit Aroma
Volatile sulfur compounds (VSCs), though often present in trace amounts, are among the most potent contributors to the aroma of a wide range of foods and beverages.[1][2] Within this class of compounds, this compound stands out for its complex and desirable sensory profile, often described as possessing notes of tropical fruit, passion fruit, and a characteristic sulfurous quality.[3][4] Its impact on the overall flavor is significant due to its low odor threshold. Understanding the quantitative distribution of this compound across different tropical fruits is essential for quality control, cultivar selection, and the development of natural flavor formulations.
This guide synthesizes available scientific literature to provide a comparative overview of this compound concentrations in key tropical fruits. We will delve into the analytical techniques required for accurate quantification, the biochemical pathways leading to its formation, and provide actionable insights for researchers in the field.
Quantitative Comparison of this compound Levels
The concentration of this compound can vary significantly between different fruit species and even between cultivars of the same fruit, influenced by factors such as ripeness, growing conditions, and post-harvest handling. While comprehensive comparative studies are limited, data from individual analyses provide valuable insights.
| Tropical Fruit | Scientific Name | Concentration of this compound (µg/kg) | Key References |
| Yellow Passion Fruit | Passiflora edulis f. flavicarpa | ~10 - 50 | Engel & Tressl (1991)[5] |
| Guava | Psidium guajava | Not explicitly quantified, but precursor 3-(methylthio)-1-hexanol is present. | |
| Mango | Mangifera indica | Not typically reported as a major sulfur-containing volatile. | |
| Pineapple | Ananas comosus | Not explicitly quantified, but related sulfur esters are present.[6] | |
| Durian | Durio zibethinus | Not explicitly quantified in major studies of its complex VSC profile.[1] |
Expert Insights: The available data strongly indicates that yellow passion fruit is a significant source of this compound, where it is considered a character-impact compound.[5] While direct quantitative data for other tropical fruits remains scarce in publicly available literature, the presence of its immediate precursor, 3-(methylthio)-1-hexanol, in fruits like guava suggests the potential for its formation. The absence of reported data for mango, pineapple, and durian does not necessarily mean it is absent, but rather that it may be present at very low concentrations or not considered a primary contributor to their specific aroma profiles in the studies conducted to date.
Biosynthesis of this compound in Tropical Fruits
The formation of this compound in plants is a multi-step enzymatic process. The pathway is believed to originate from precursors such as the amino acid methionine and fatty acids. A plausible biosynthetic pathway is outlined below:
-
Formation of 3-Mercaptohexanol (3MH): This key intermediate is formed from the degradation of precursors, with its formation from S-cysteine conjugates being a proposed mechanism in some fruits.
-
Methylation to 3-(Methylthio)-1-hexanol: The thiol group of 3-mercaptohexanol can be methylated by S-adenosyl-L-methionine (SAM)-dependent methyltransferases to yield 3-(methylthio)-1-hexanol.
-
Esterification to this compound: The final step involves the esterification of the alcohol 3-(methylthio)-1-hexanol with acetyl-CoA, a reaction catalyzed by alcohol acyltransferase (AAT) enzymes. AATs are responsible for the formation of a wide variety of esters that contribute to fruit aromas.
Caption: Proposed biosynthetic pathway of this compound in tropical fruits.
Experimental Protocol: Quantification of this compound
The analysis of volatile sulfur compounds like this compound is challenging due to their low concentrations and high volatility. The industry-standard method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Homogenization: Homogenize 50-100 g of fresh fruit pulp in a blender. To prevent enzymatic degradation, this step should be performed quickly and at a low temperature.
-
Sample Aliquoting: Place 5 g of the fruit homogenate into a 20 mL headspace vial.
-
Addition of Internal Standard: Add a known concentration of an appropriate internal standard (e.g., deuterated this compound or a structurally similar compound not present in the fruit) to the vial for accurate quantification.
-
Matrix Modification: Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Sealing: Immediately seal the vial with a PTFE/silicone septum cap.
HS-SPME
-
Incubation: Place the vial in a temperature-controlled agitator (e.g., at 40°C for 20 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
Extraction: Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.
GC-MS Analysis
-
Desorption: Insert the SPME fiber into the heated GC inlet (e.g., at 250°C) to desorb the analytes onto the analytical column.
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-WAX or equivalent polar column) to separate the volatile compounds. A typical temperature program would be: start at 40°C for 2 minutes, ramp to 220°C at 5°C/min, and hold for 5 minutes.
-
Mass Spectrometry Detection: Operate the mass spectrometer in full scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification using specific ions for this compound and the internal standard.
Quantification
-
Calibration Curve: Prepare a series of standard solutions of this compound in a model fruit matrix with the internal standard.
-
Data Analysis: Analyze the standards using the same HS-SPME-GC-MS method to generate a calibration curve.
-
Concentration Calculation: Calculate the concentration of this compound in the fruit samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: General workflow for the quantification of this compound in tropical fruits.
Conclusion and Future Perspectives
This compound is a crucial, yet underquantified, aroma compound in many tropical fruits. Current research identifies yellow passion fruit as a notable source, but a significant data gap exists for other popular tropical fruits. The analytical framework presented here, based on HS-SPME-GC-MS, provides a robust methodology for researchers to expand our quantitative understanding of this compound's distribution.
Future research should focus on:
-
Broad-based quantitative screening: A systematic analysis of this compound across a wider variety of tropical fruit cultivars and origins.
-
Enzymatic studies: Characterization of the specific methyltransferases and alcohol acyltransferases responsible for its biosynthesis in different fruits.
-
Sensory analysis: Correlating the instrumental quantification of this compound with sensory panel data to better understand its contribution to the overall flavor perception.
By addressing these research avenues, the scientific community can gain a more complete picture of the role of this potent volatile and its potential for enhancing natural flavor profiles.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. jfda-online.com [jfda-online.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Identification of new sulfur-containing volatiles in yellow passion fruits (Passiflora edulis f. flavicarpa) [agris.fao.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(Methylthio)hexyl acetate
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-(Methylthio)hexyl acetate (CAS No. 51755-85-2), a combustible liquid and skin irritant. By understanding the rationale behind each step, you can ensure the safety of your team and the protection of the environment.
Immediate Safety and Hazard Assessment
Before handling this compound for disposal, it is essential to be fully aware of its hazards. This informs the selection of appropriate personal protective equipment (PPE) and handling procedures.
Chemical Hazard Profile:
| Hazard Classification | Description | Source |
| Flammability | Combustible Liquid (Category 4) | [1] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [1][2] |
| Eye Irritation | May cause eye irritation | [1] |
| Acute Toxicity | Toxicological properties not fully investigated | [3] |
Core Directive: Due to its classification as a combustible liquid and skin irritant, this compound must be handled as hazardous waste.[1][4] Under no circumstances should it be disposed of down the drain or in regular trash.[4][5] Improper disposal can lead to environmental contamination and significant regulatory penalties.[4]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).[1][2]
-
Eye Protection: Safety glasses or goggles are mandatory to prevent splashes.[1][2]
-
Lab Coat: A standard lab coat should be worn to protect from skin contact.
-
Ventilation: Handle the chemical in a well-ventilated area or a chemical fume hood to minimize inhalation of any vapors.[6]
Step-by-Step Disposal Protocol
This protocol follows the U.S. Environmental Protection Agency (EPA) guidelines for hazardous waste management in a laboratory setting.[4][7]
Step 1: Container Selection and Preparation
-
Rationale: The container must be compatible with the chemical to prevent leaks or reactions.[5]
-
Procedure:
-
Select a clean, leak-proof container made of a material compatible with this compound. Glass or a suitable plastic container is recommended.
-
Ensure the container has a secure, screw-on cap to prevent spills and the escape of vapors.[5]
-
Do not use containers that previously held food or beverages.[5]
-
The container should not be filled to more than 90% of its capacity to allow for vapor expansion.[6]
-
Step 2: Waste Collection
-
Rationale: To avoid dangerous reactions, incompatible waste streams must never be mixed.
-
Procedure:
-
Carefully pour the this compound waste into the designated container.
-
Do not mix this waste with other chemicals unless you have confirmed they are compatible. For instance, it can be combined with other non-halogenated organic solvents if your facility's waste management plan allows.[6]
-
Once the waste is added, securely cap the container.
-
Step 3: Labeling the Waste Container
-
Rationale: Proper labeling is an EPA requirement and is crucial for the safety of everyone in the lab and for the final disposal vendor.[7]
-
Procedure:
-
Attach a hazardous waste label to the container.
-
The label must include the following information:
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Rationale: The SAA is a designated area for the short-term storage of hazardous waste at or near the point of generation, under the control of laboratory personnel.[5][7]
-
Procedure:
-
Store the labeled waste container in your lab's designated SAA.
-
The SAA must be under the direct supervision of lab personnel and away from ignition sources due to the combustible nature of the chemical.[6]
-
Ensure secondary containment (such as a tray) is used in the SAA to contain any potential leaks.[6]
-
Containers in the SAA must be kept closed at all times except when adding waste.[5]
-
Step 5: Arranging for Final Disposal
-
Rationale: Hazardous waste must be transported and disposed of by a licensed waste disposal facility in accordance with local, state, and federal regulations.[6]
-
Procedure:
-
Once the waste container is full, or as per your institution's policy, contact your facility's Environmental Health and Safety (EHS) department.
-
The EHS department will arrange for the pickup of the waste from the SAA and its transfer to a central accumulation area (CAA) before it is transported off-site by a licensed contractor.
-
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Skin Contact: Immediately remove any contaminated clothing. Rinse the affected skin area with plenty of water. If irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse the opened eye for several minutes under running water.[1]
-
Spill: For a small spill, absorb the chemical with an inert material such as sand, diatomite, or universal binders.[1] Collect the contaminated material in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above. For large spills, evacuate the area and contact your EHS department immediately.
By adhering to this guide, you contribute to a culture of safety and ensure that your laboratory practices are in full compliance with regulatory standards.
References
- 1. prod.adv-bio.com [prod.adv-bio.com]
- 2. This compound 97+ , FG 51755-85-2 [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
